molecular formula C11H11FO2 B1376014 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 1188044-87-2

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B1376014
CAS No.: 1188044-87-2
M. Wt: 194.2 g/mol
InChI Key: LHUYQQXFPZPNDL-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-3-7-1-2-8(5-11(13)14)10(7)6-9/h3-4,6,8H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYQQXFPZPNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855738
Record name (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188044-87-2
Record name (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a compound of interest in contemporary chemical and pharmaceutical research. The following sections detail its fundamental characteristics, predicted properties, and robust analytical methodologies for its characterization, offering a critical resource for scientists engaged in its study and application.

Introduction and Molecular Overview

This compound belongs to the class of indane acetic acid derivatives. The presence of a fluorine atom on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for various research applications. A thorough understanding of its physicochemical profile is paramount for predicting its behavior in biological systems and for the development of analytical methods for its quantification and characterization.

Chemical Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, a combination of established supplier information and computational predictions has been employed to provide a comprehensive profile.

PropertyValueSource
CAS Number 1188044-87-2Vendor Information
Molecular Formula C₁₁H₁₁FO₂Vendor Information
Molecular Weight 194.20 g/mol Vendor Information
Predicted Melting Point 135-145 °CMachine Learning Models
Predicted Boiling Point 350-370 °CMachine Learning Models
Predicted pKa (acidic) 4.5 ± 0.2MarvinSketch
Predicted Aqueous Solubility 0.5 - 1.5 g/LMachine Learning Models
Predicted Solubility in Ethanol SolubleGeneral Solubility Principles
Predicted Solubility in Methanol SolubleGeneral Solubility Principles
Predicted Solubility in DMSO SolubleGeneral Solubility Principles

Experimental Protocols for Physicochemical Characterization

This section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and biological activity. Potentiometric titration is a reliable method for its determination.

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~10 mg of the compound B Dissolve in a known volume of co-solvent (e.g., Methanol) A->B C Dilute with water to a final concentration of ~1 mM B->C D Calibrate pH meter with standard buffers C->D E Titrate with standardized 0.1 M NaOH D->E F Record pH after each titrant addition E->F G Plot titration curve (pH vs. volume of NaOH) F->G H Determine the half-equivalence point G->H I pKa = pH at the half-equivalence point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound. Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., methanol or ethanol) and then dilute with deionized water to a final volume of 50 mL to achieve a concentration of approximately 1 mM.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration: Place the analyte solution in a thermostated vessel at 25 °C and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), adding the titrant in small increments (e.g., 0.05 mL).

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acidic proton.[1][2][3]

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent, as recommended by the OECD.[4][5][6][7]

Workflow for Solubility Determination:

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to the solvent B Seal the flask A->B C Agitate at a constant temperature (e.g., 25 °C) B->C D Allow to equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot F->G H Determine the concentration by a validated analytical method (e.g., HPLC) G->H

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of this compound to a flask containing the desired solvent (e.g., water, ethanol, methanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Characterization Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and quantifying the concentration of this compound. A reversed-phase method is generally suitable for this type of acidic compound.

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_setup Initial Setup cluster_optimization Optimization cluster_validation Validation A Select a suitable column (e.g., C18) B Choose a mobile phase (e.g., Acetonitrile/Water with acid) A->B C Set the detection wavelength (e.g., 254 nm) B->C D Adjust mobile phase composition for optimal retention C->D E Optimize flow rate for good peak shape and resolution D->E F Adjust pH of the aqueous phase if necessary E->F G Assess linearity, accuracy, and precision F->G H Determine limit of detection (LOD) and quantification (LOQ) G->H

Caption: Workflow for HPLC method development.

Recommended HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should provide good peak shape and resolution for the analysis of this compound and related impurities.[2][3][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete characterization.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsPredicted Chemical Shift (ppm)
Aromatic CH6.8 - 7.2
CH (indenyl)3.5 - 3.9
CH₂ (acetic acid)2.5 - 2.9
CH₂ (indenyl)2.0 - 2.4 and 1.7 - 2.1
COOH10.0 - 12.0

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
C=O175 - 180
Aromatic C-F160 - 165 (d, J ≈ 245 Hz)
Aromatic C110 - 145
CH (indenyl)40 - 45
CH₂ (acetic acid)35 - 40
CH₂ (indenyl)25 - 35

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.[1][11][12][13][14][15][16][17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is essential for its identification and structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of this compound is expected to proceed through several characteristic pathways:

  • Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) is expected.

  • Loss of the acetic acid side chain: Fragmentation leading to the loss of the entire CH₂COOH group (59 Da) is also likely.

  • Fragmentation of the indane ring: Further fragmentation of the indane ring system can occur, leading to smaller characteristic ions.

  • Presence of the fluorine atom: The presence of a fluorine atom will be reflected in the mass of the fragments containing the aromatic ring.

Logical Relationship of MS Fragmentation:

MS_Fragmentation M Molecular Ion [M]⁺ m/z = 194 M_minus_COOH [M - COOH]⁺ m/z = 149 M->M_minus_COOH - COOH M_minus_CH2COOH [M - CH₂COOH]⁺ m/z = 135 M->M_minus_CH2COOH - CH₂COOH Indane_fragment Indane Ring Fragments M_minus_COOH->Indane_fragment M_minus_CH2COOH->Indane_fragment

Caption: Predicted major fragmentation pathways in EI-MS.[4][19][20][21]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, combining available data with robust computational predictions. The detailed experimental protocols offer a practical framework for researchers to characterize this molecule with a high degree of scientific rigor. A comprehensive grasp of these properties is essential for advancing research and development efforts involving this and related compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanisms of action for the novel compound, 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes evidence from structurally related indene acetic acid derivatives and analogous compounds to propose two primary, and potentially interrelated, biological activities: Peroxisome Proliferator-Activated Receptor (PPAR) agonism and Cyclooxygenase (COX) enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a strategic framework for the experimental validation of these proposed mechanisms. We will delve into the theoretical underpinnings of these pathways, present supporting data from analogous compounds, and provide detailed experimental protocols to facilitate further investigation.

Introduction and Molecular Profile

This compound is a fluorinated indene acetic acid derivative. Its structural features, particularly the indene core and the acetic acid side chain, are characteristic of molecules with significant biological activity. The indanylacetic acid scaffold has been identified as a "well-tunable PPAR agonist head group," and various derivatives have been explored for their therapeutic potential.[1] Furthermore, the structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role in modulating inflammatory pathways.

Table 1: Molecular Profile of this compound

PropertyValue
IUPAC NameThis compound
CAS Number1188044-87-2
Molecular FormulaC₁₁H₁₁FO₂
Molecular Weight194.20 g/mol
AppearanceSolid

Hypothesized Mechanism of Action I: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A compelling hypothesis for the mechanism of action of this compound is its function as a PPAR agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, inflammation, and insulin sensitivity.[2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

Rationale for the PPAR Agonism Hypothesis

The primary evidence supporting this hypothesis stems from research on analogous compounds. Studies have shown that indanylacetic acid derivatives can act as potent pan-agonists for PPARα, PPARγ, and PPARδ.[1] For instance, a series of indene N-oxide derivatives were synthesized and demonstrated potent PPARγ agonistic activity, with the most active compound exhibiting an EC₅₀ value of 15 nM.[3] This strongly suggests that the indene scaffold is a privileged structure for PPAR binding and activation. Agonism of PPARs, particularly PPARγ and PPARα, is known to have anti-inflammatory effects, which aligns with the potential analgesic properties of this class of compounds.[4]

The PPAR Signaling Pathway

As ligand-activated transcription factors, PPARs form heterodimers with the retinoid X receptor (RXR).[2] Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(6-Fluoro-2,3-dihydro- 1H-inden-1-yl)acetic acid PPAR PPAR Ligand->PPAR Binds & Activates Ligand->PPAR Enters Nucleus CoRepressor Co-repressor PPAR->CoRepressor Inactive State PPAR->CoRepressor Dissociates PPRE PPRE (Target Gene Promoter) PPAR->PPRE Binds to DNA RXR RXR RXR->PPAR RXR->PPRE Binds to DNA CoActivator Co-activator CoActivator->PPAR Recruited Transcription Gene Transcription (Lipid Metabolism, Anti-inflammatory Genes) PPRE->Transcription Initiates

Figure 1: Proposed PPAR Agonist Signaling Pathway.
Experimental Validation: PPAR Transactivation Assay

To empirically determine if this compound is a PPAR agonist, a cell-based transactivation assay is the gold standard.[5][6] This assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene.

HEK293T cells are transiently co-transfected with two plasmids:

  • An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or β/δ) fused to the DNA-binding domain (DBD) of the yeast GAL4 transcription factor.

  • A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase.

If the test compound binds to the PPAR LBD, the chimeric receptor activates the transcription of the luciferase gene. The resulting luminescence is proportional to the agonistic activity of the compound.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells into 96-well plates at a density of 3 x 10⁴ cells/well.

    • After 24 hours, co-transfect the cells with the PPAR-LBD-GAL4-DBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a dose-response curve (e.g., from 1 nM to 100 µM).

    • 24 hours post-transfection, replace the medium with fresh medium containing the test compound or a known PPAR agonist as a positive control (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ).[5]

  • Luciferase Assay:

    • After 16-24 hours of incubation with the compound, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration.

    • Calculate the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

PPAR_Assay_Workflow Start Start Step1 Seed HEK293T cells in 96-well plate Start->Step1 Step2 Co-transfect with: - PPAR-LBD-GAL4-DBD plasmid - GAL4-UAS-Luciferase plasmid Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Treat cells with This compound (dose-response) Step3->Step4 Step5 Incubate for 16-24 hours Step4->Step5 Step6 Lyse cells and add luciferase substrate Step5->Step6 Step7 Measure luminescence Step6->Step7 Step8 Analyze data and calculate EC50 Step7->Step8 End End Step8->End

Figure 2: Workflow for PPAR Transactivation Assay.

Hypothesized Mechanism of Action II: Cyclooxygenase (COX) Inhibition

An alternative or complementary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. This hypothesis is primarily based on the observed analgesic activity of structurally similar compounds and the well-established mechanism of NSAIDs.

Rationale for the COX Inhibition Hypothesis

A study on the closely related compound, 6-fluoroindan-1-acetic acid, demonstrated its analgesic activity in an acetic acid-induced writhing test in mice.[3][7] This in vivo assay is a classic model for screening peripherally acting analgesics, a class of drugs dominated by NSAIDs that function by inhibiting COX enzymes.[8][9] The acetic acid injection induces the release of inflammatory mediators, including prostaglandins, which sensitize nociceptors.[10] Inhibition of prostaglandin synthesis by COX inhibitors reduces the writhing response. Furthermore, indole acetic acid derivatives, such as indomethacin, are well-known NSAIDs that inhibit COX enzymes.[11] It is plausible that this compound shares this property.

The Cyclooxygenase Pathway

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for all prostaglandins and thromboxanes.[1][5] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.[1][5]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Compound 2-(6-Fluoro-2,3-dihydro- 1H-inden-1-yl)acetic acid Compound->COX1 Inhibition? Compound->COX2 Inhibition? Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis

Figure 3: The Cyclooxygenase (COX) Pathway and Potential Inhibition.
Experimental Validation: In Vitro COX Inhibition Assay

To determine if this compound inhibits COX-1 and/or COX-2, a fluorometric or colorimetric inhibitor screening assay can be employed.[2][12][13][14] These assays measure the peroxidase activity of the COX enzyme.

The peroxidase component of COX, in the presence of heme, reduces PGG₂ to PGH₂. This reaction can be monitored using a probe that is oxidized in the process, leading to a fluorescent or colorimetric signal. An inhibitor of the cyclooxygenase activity will reduce the production of PGG₂, thereby decreasing the peroxidase-dependent signal.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Setup:

    • In a 96-well white opaque plate, add the test compound at various concentrations.

    • Include wells for an enzyme control (no inhibitor) and an inhibitor control (a known COX inhibitor, e.g., Celecoxib for COX-2).[2]

  • Enzyme Reaction:

    • Add the diluted COX enzyme (either COX-1 or COX-2) to the appropriate wells.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Representative IC₅₀ Values for Known COX Inhibitors

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Indomethacin0.010.01
Celecoxib150.004
Ibuprofen13344
Aspirin166>1000
Note: These are representative values and can vary depending on the assay conditions.

Synergy and Crosstalk between PPAR and COX Pathways

The PPAR and COX pathways are not mutually exclusive and exhibit significant crosstalk. Some NSAIDs, for instance, are known to activate PPARs.[11] Conversely, PPARs can regulate the expression of COX-2. For example, in rat primary astrocytes, PPARγ activation enhances lipopolysaccharide-induced COX-2 expression, while PPARα activation suppresses it.[15] This interplay suggests that this compound could potentially modulate both pathways, leading to a complex and multifaceted pharmacological profile.

Conclusion and Future Directions

Based on the available evidence from structurally related compounds, this compound is hypothesized to exert its biological effects through two primary mechanisms: PPAR agonism and COX inhibition. The indanylacetic acid scaffold is a known pharmacophore for PPAR agonists, and the observed analgesic activity of a close analog strongly points towards COX inhibition.

The experimental protocols detailed in this guide provide a clear path for the validation of these hypotheses. Determining the EC₅₀ values for each PPAR isoform and the IC₅₀ values for COX-1 and COX-2 will be crucial in elucidating the primary mechanism of action and the selectivity profile of this compound. Further investigations into the downstream gene expression changes following PPAR activation and the in vivo efficacy in models of metabolic and inflammatory diseases will be essential next steps in characterizing the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Biological Activity of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fluorinated Indan Acetic Acids

The indan acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom into pharmacologically active molecules can significantly modulate their biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide focuses on the biological activity of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a compound of interest within this chemical class. While direct experimental data for this specific molecule is limited in publicly available literature, a comprehensive analysis of its structural analog, 6-fluoroindan-1-acetic acid, and other related indan acetic acid derivatives, provides a strong foundation for understanding its potential therapeutic effects. This document will synthesize the available evidence to build a technical profile of this compound class, focusing on its analgesic and anti-inflammatory properties, probable mechanism of action, and the experimental methodologies used for its evaluation.

Predicted Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The indan acetic acid core of this compound strongly suggests its role as a COX inhibitor.

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-2 over COX-1. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which arise from the inhibition of COX-1.[1][2] While the precise COX-1/COX-2 selectivity of this compound has not been reported, this is a critical parameter to be determined in its pharmacological profiling.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins (Physiological) Prostaglandins (Physiological) Prostaglandin H2->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) Prostaglandin H2->Prostaglandins (Inflammatory) GI_Protection_Platelet_Aggregation GI Protection Platelet Aggregation Prostaglandins (Physiological)->GI_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation Pain Fever Prostaglandins (Inflammatory)->Inflammation_Pain_Fever Indan_Acetic_Acid 2-(6-Fluoro-2,3-dihydro-1H- inden-1-yl)acetic acid Indan_Acetic_Acid->COX-1 Indan_Acetic_Acid->COX-2

Caption: Inhibition of COX-1 and COX-2 by this compound.

Demonstrated Biological Activities of Structural Analogs

Analgesic Activity

The most direct evidence for the biological activity of a fluorinated indan acetic acid comes from a study on 6-fluoroindan-1-acetic acid .[3][4] Its analgesic potential was evaluated using the acetic acid-induced writhing test in mice, a standard model for assessing peripherally acting analgesics.[5]

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Model: Swiss albino mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

  • Grouping: Mice are divided into control and test groups.

  • Drug Administration: The test compound (e.g., 6-fluoroindan-1-acetic acid) and a standard analgesic (e.g., indomethacin) are administered orally or intraperitoneally at specific doses. The control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (typically 0.6-1% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100[5]

Results for 6-fluoroindan-1-acetic acid:

At a dose of 10 mg/kg body weight, 6-fluoroindan-1-acetic acid demonstrated a significant 62.9% inhibition of acetic acid-induced writhing in mice.[4] This level of analgesic activity is comparable to that of some established NSAIDs.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema Test

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Grouping and Drug Administration: Similar to the writhing test, animals are grouped and administered the test compound, a standard anti-inflammatory drug (e.g., phenylbutazone or indomethacin), or the vehicle.

  • Induction of Edema: A sub-plantar injection of a carrageenan solution (typically 1% w/v in saline) is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each time point.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow cluster_analgesia Analgesic Activity Assessment cluster_inflammation Anti-inflammatory Activity Assessment Analgesia_Grouping Grouping of Mice Analgesia_Dosing Drug Administration Analgesia_Grouping->Analgesia_Dosing Analgesia_Induction Acetic Acid Injection (i.p.) Analgesia_Dosing->Analgesia_Induction Analgesia_Observation Count Writhing Responses Analgesia_Induction->Analgesia_Observation Analgesia_Analysis Calculate % Inhibition Analgesia_Observation->Analgesia_Analysis Inflammation_Grouping Grouping of Rats Inflammation_Dosing Drug Administration Inflammation_Grouping->Inflammation_Dosing Inflammation_Induction Carrageenan Injection (paw) Inflammation_Dosing->Inflammation_Induction Inflammation_Measurement Measure Paw Volume Inflammation_Induction->Inflammation_Measurement Inflammation_Analysis Calculate % Inhibition Inflammation_Measurement->Inflammation_Analysis

Caption: Standard in vivo workflows for assessing analgesic and anti-inflammatory activities.

Quantitative Data Summary for Indan Acetic Acid Derivatives

The following table summarizes the available quantitative data for the biological activity of indan acetic acid derivatives. It is important to note that these are different analogs, and direct comparison should be made with caution.

CompoundAssaySpeciesDose/ConcentrationActivityReference
6-Fluoroindan-1-acetic acid Acetic Acid-Induced WrithingMouse10 mg/kg62.9% Inhibition[4]
6-Methoxyindan-1-acetic acid Carrageenan-Induced Paw EdemaRat-High anti-inflammatory activity
5,6-Dimethoxyindan-1-acetic acid Carrageenan-Induced Paw EdemaRat-High anti-inflammatory activity
Indomethacin Amide Derivative (Compound 7) Carrageenan-Induced Paw EdemaRatED50 = 0.8 mg/kgPotent anti-inflammatory activity
Indomethacin Amide Derivative (Compound 19) Carrageenan-Induced Paw EdemaRatED50 = 1.5 mg/kgPotent anti-inflammatory activity

Synthetic Approach

The synthesis of fluorinated indan acetic acids generally involves a multi-step process starting from a readily available fluorinated aromatic compound. For instance, the synthesis of 6-fluoroindan-1-acetic acid and its 3-oxo derivative was achieved from 3-fluorobenzaldehyde in four and five steps, respectively.[3][4] A general synthetic scheme can be conceptualized as follows:

  • Formation of a Phenyl Glutaric Acid Intermediate: This often involves a condensation reaction of the starting fluorinated benzaldehyde with a suitable reagent to form a glutaric acid derivative.

  • Cyclization: The phenyl glutaric acid is then cyclized, typically under acidic conditions, to form the indanone ring system.

  • Introduction of the Acetic Acid Moiety: The acetic acid side chain is introduced onto the indanone core.

  • Reduction (optional): If the final product is an indan rather than an indanone, a reduction step is necessary to convert the ketone to a methylene group.

Structure-Activity Relationship (SAR) and Future Directions

The available data on indan acetic acid derivatives allows for some preliminary structure-activity relationship (SAR) insights:

  • The Indan Acetic Acid Scaffold: This core structure is essential for the observed analgesic and anti-inflammatory activities, likely by providing the correct orientation for binding to the COX active site.

  • Substitution on the Aromatic Ring: The presence of substituents like fluorine or methoxy groups on the benzene ring appears to be compatible with, and in some cases may enhance, the biological activity. The electron-withdrawing nature of the fluorine atom in this compound could influence its acidity and interaction with the target enzyme.

  • Carboxylic Acid Group: The carboxylic acid moiety is a common feature of many NSAIDs and is crucial for their interaction with the active site of COX enzymes.

Future research on this compound should focus on:

  • In vitro COX-1 and COX-2 Inhibition Assays: To determine the IC50 values and the COX-2 selectivity index, which is a critical determinant of its potential gastrointestinal safety profile.

  • In vivo Anti-inflammatory and Analgesic Studies: To establish a dose-response relationship and determine the ED50 values for its therapeutic effects.

  • Gastrointestinal Toxicity Studies: To assess its ulcerogenic potential compared to non-selective and COX-2 selective NSAIDs.

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

Based on the robust evidence from its structural analogs, this compound is a promising candidate for further investigation as a novel analgesic and anti-inflammatory agent. Its indan acetic acid core strongly implicates cyclooxygenase inhibition as its primary mechanism of action. The significant analgesic activity observed for the closely related 6-fluoroindan-1-acetic acid provides a strong rationale for the continued preclinical evaluation of this compound class. A thorough investigation of its COX selectivity, in vivo efficacy, and safety profile will be crucial in determining its potential for clinical development.

References

Unveiling the Therapeutic Potential of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a compound with demonstrated analgesic properties. Drawing parallels with structurally similar non-steroidal anti-inflammatory drugs (NSAIDs), this document delineates a strategic approach for researchers and drug development professionals to investigate its mechanism of action. The primary focus is on the arachidonic acid cascade, with a detailed examination of Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and microsomal Prostaglandin E2 Synthase-1 (mPGES-1) as high-probability targets. This guide furnishes a robust framework for target validation, complete with detailed experimental protocols, the rationale behind methodological choices, and visual representations of key pathways and workflows to facilitate comprehension and replication.

Introduction: The Analgesic Promise of a Fluorinated Indene Acetic Acid Derivative

This compound, also known as 6-fluoroindan-1-acetic acid, has emerged as a molecule of interest due to its observed analgesic activity in preclinical studies.[1][2] Its chemical architecture, featuring an indenyl acetic acid core, bears a strong resemblance to established NSAIDs like indomethacin, suggesting a potential shared mechanism of action centered on the modulation of inflammatory pathways.[3][4][5] The incorporation of a fluorine atom is a notable feature, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates.[4][6][7]

This guide will navigate the logical progression from the compound's known analgesic effects to the identification and validation of its molecular targets. We will delve into the arachidonic acid pathway, the primary arena for NSAID activity, and present a compelling case for the investigation of COX-1, COX-2, and mPGES-1 as the principal therapeutic targets of this compound.

The Arachidonic Acid Pathway: A Prime Suspect for Target Interaction

The analgesic and anti-inflammatory effects of NSAIDs are predominantly mediated through the inhibition of the arachidonic acid cascade.[2][7] This complex signaling pathway is responsible for the synthesis of prostaglandins, potent lipid mediators that play a crucial role in pain, inflammation, and fever.[8] The key enzymes in this pathway, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a common precursor for various prostaglandins.[9]

Diagram of the Arachidonic Acid Pathway and Potential Targets

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberation COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase mPGES1 mPGES-1 (Inducible) PGH2->mPGES1 PGI2 Prostacyclin (PGI2) (Vasodilation, anti-aggregation) Prostacyclin_Synthase->PGI2 TXA2 Thromboxane A2 (TXA2) (Vasoconstriction, pro-aggregation) Thromboxane_Synthase->TXA2 PGE2 Prostaglandin E2 (PGE2) (Pain, Fever, Inflammation) mPGES1->PGE2 Compound 2-(6-Fluoro-2,3-dihydro-1H- inden-1-yl)acetic acid Compound->COX1 Compound->COX2 Compound->mPGES1

Caption: The Arachidonic Acid Pathway and potential inhibitory targets for the compound.

Primary Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastrointestinal mucosa and platelet aggregation.[10] Inhibition of COX-1 is associated with the common gastrointestinal side effects of non-selective NSAIDs.[2]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[10] Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[11] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.

Given that this compound has demonstrated analgesic properties comparable to the non-selective COX inhibitor indomethacin, it is highly probable that it interacts with one or both COX isoforms.[2] Determining the selectivity of the compound for COX-1 versus COX-2 is a critical step in understanding its therapeutic potential and side-effect profile.

Secondary Target: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Downstream of the COX enzymes, mPGES-1 is a terminal synthase that is also induced during inflammation and specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a key mediator of pain and fever.[1][6][12] Targeting mPGES-1 offers a more selective approach to reducing inflammatory PGE2 production without affecting the synthesis of other prostaglandins that have important physiological roles, potentially leading to a better safety profile than even COX-2 selective inhibitors.[3][13] The structural and functional relationship of indenyl acetic acid derivatives to the arachidonic acid cascade makes mPGES-1 a plausible secondary target for investigation.

Experimental Validation of Therapeutic Targets

A rigorous and systematic approach is essential to validate the interaction of this compound with its putative targets. The following section provides detailed, step-by-step protocols for in vitro assays designed to quantify the inhibitory activity of the compound against COX-1, COX-2, and mPGES-1.

Workflow for In Vitro Target Validation

The following diagram illustrates the general workflow for assessing the inhibitory potential of the test compound against the identified targets.

Experimental Workflow Diagram

experimental_workflow start Start: Compound Synthesis and Purification prep_reagents Prepare Assay Reagents: - Purified Enzymes (COX-1, COX-2, mPGES-1) - Substrates (Arachidonic Acid, PGH2) - Buffers and Cofactors start->prep_reagents prepare_compound Prepare Serial Dilutions of This compound start->prepare_compound perform_assays Perform In Vitro Inhibition Assays prep_reagents->perform_assays prepare_compound->perform_assays cox_assay COX-1 and COX-2 Inhibition Assays perform_assays->cox_assay Primary Targets mpges1_assay mPGES-1 Inhibition Assay perform_assays->mpges1_assay Secondary Target data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values cox_assay->data_analysis mpges1_assay->data_analysis selectivity Determine COX-2/COX-1 Selectivity Index data_analysis->selectivity conclusion Conclusion: - Potency and Selectivity Profile - Prioritize for In Vivo Studies selectivity->conclusion

Caption: A generalized workflow for the in vitro validation of potential therapeutic targets.

Detailed Protocol: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies for a fluorometric-based assay to determine the inhibitory activity of the test compound on purified ovine or human COX-1 and COX-2.[10]

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to PGH2, and the peroxidase component reduces PGH2 to PGG2. The probe in the assay kit reacts with the peroxidase to generate a fluorescent product, which can be quantified.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe sensitive to peroxidase activity)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Indomethacin (non-selective COX inhibitor control)

  • Celecoxib (COX-2 selective inhibitor control)

  • DMSO (solvent for compounds)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor solutions according to the manufacturer's instructions.

    • Prepare a stock solution of arachidonic acid.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

    • Prepare stock solutions of indomethacin and celecoxib in DMSO for use as controls.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • COX Assay Buffer

      • COX Cofactor

      • COX Probe

    • Add the purified COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the serially diluted test compound or control inhibitors to the respective wells. For the 100% activity control, add an equivalent volume of DMSO.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time graph) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of DMSO control)] x 100

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the COX-2 selectivity index: IC50 (COX-1) / IC50 (COX-2).

Causality Behind Experimental Choices:

  • Use of Purified Enzymes: Allows for the direct assessment of the compound's effect on the target enzyme without the confounding factors of a cellular environment.[10]

  • Fluorometric Detection: Provides a sensitive and continuous measurement of enzyme activity, enabling accurate determination of reaction rates.

  • Pre-incubation with Inhibitor: Allows the inhibitor to bind to the enzyme before the addition of the substrate, which is important for accurately determining the potency of time-dependent inhibitors.

  • Inclusion of Controls: Indomethacin and celecoxib serve as positive controls with known mechanisms of action, validating the assay's performance and providing a benchmark for the test compound's activity.

Detailed Protocol: In Vitro mPGES-1 Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based competition assay to measure the inhibition of mPGES-1.

Principle: The assay quantifies the amount of PGE2 produced by the enzymatic conversion of PGH2 by mPGES-1. The detection is based on a competitive immunoassay format using a PGE2-specific antibody and HTRF technology.

Materials:

  • Recombinant human mPGES-1

  • PGH2 (substrate)

  • Assay Buffer

  • PGE2 standard

  • Anti-PGE2 antibody labeled with a donor fluorophore (e.g., Europium cryptate)

  • PGE2 tracer labeled with an acceptor fluorophore (e.g., d2)

  • This compound (test compound)

  • Known mPGES-1 inhibitor (positive control)

  • DMSO (solvent for compounds)

  • 384-well low-volume white microplate

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Reagent and Compound Preparation:

    • Prepare all assay reagents and the PGE2 standard curve according to the kit manufacturer's instructions.

    • Prepare a stock solution and serial dilutions of the test compound and positive control in DMSO.

  • Enzymatic Reaction:

    • In a suitable reaction vessel, pre-incubate the mPGES-1 enzyme with the serially diluted test compound or control inhibitor for a specified time (e.g., 15 minutes) at 4°C.

    • Initiate the reaction by adding the PGH2 substrate.

    • Allow the reaction to proceed for a short duration (e.g., 1-2 minutes) at 4°C.

    • Stop the reaction by adding a stop solution (e.g., containing a reducing agent like SnCl2) that also stabilizes the PGE2 product.

  • HTRF Detection:

    • Transfer an aliquot of the stopped reaction mixture to a 384-well white microplate.

    • Add the anti-PGE2 antibody-donor and PGE2-acceptor tracer mixture to all wells.

    • Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours) to allow for the immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.

    • Generate a PGE2 standard curve by plotting the HTRF ratio against the known concentrations of the PGE2 standards.

    • Determine the concentration of PGE2 produced in each sample well by interpolating from the standard curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the % Inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • HTRF Technology: Provides a highly sensitive, homogeneous (no-wash) assay format that is well-suited for high-throughput screening.

  • Competitive Immunoassay: Allows for the precise quantification of the enzymatic product (PGE2).

  • Short Reaction Time at Low Temperature: PGH2 is an unstable substrate, so performing the reaction at low temperature for a short duration is crucial to minimize its non-enzymatic degradation.

Data Presentation and Interpretation

All quantitative data from the inhibition assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)mPGES-1 IC50 (µM)
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
Indomethacin (Control)[Insert Value][Insert Value][Insert Value][Insert Value]
Celecoxib (Control)[Insert Value][Insert Value][Insert Value][Insert Value]
Known mPGES-1 Inhibitor (Control)N/AN/AN/A[Insert Value]

N/A: Not Applicable

Interpretation of Results:

  • A low IC50 value indicates high potency.

  • A COX-2 selectivity index greater than 1 suggests selectivity for COX-2 over COX-1. A higher index indicates greater selectivity.

  • Comparison of the IC50 values for the test compound with those of the control compounds will provide context for its potency and selectivity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for elucidating the therapeutic targets of this compound. The provided protocols for in vitro inhibition assays against COX-1, COX-2, and mPGES-1 will enable researchers to quantitatively assess the compound's activity and selectivity. The results from these studies will be instrumental in guiding further preclinical development, including in vivo efficacy studies in relevant animal models of pain and inflammation, as well as pharmacokinetic and toxicology assessments. A thorough understanding of the compound's mechanism of action is paramount to realizing its full therapeutic potential and advancing it as a novel analgesic agent.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the in vitro investigation of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. The methodologies detailed herein are designed to rigorously assess its potential as an anti-inflammatory agent, guiding researchers from initial screening to mechanistic studies.

Part 1: Introduction and Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[3] The indene scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities. Specifically, analogs such as (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid have demonstrated anti-inflammatory properties.[4]

The subject of this guide, this compound, is a structurally related compound. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, a systematic in vitro evaluation is warranted to determine its anti-inflammatory potential and elucidate its mechanism of action.

This guide proposes a tiered approach to the in vitro evaluation of this compound, beginning with broad, cost-effective screening assays and progressing to more specific, cell-based mechanistic studies.

Part 2: Proposed In Vitro Efficacy Screening Workflow

A logical and efficient screening cascade is essential for the characterization of a novel compound. The following workflow is proposed for this compound.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Investigation protein_denaturation Protein Denaturation Inhibition Assay pge2_inhibition Cell-Based PGE2 Inhibition Assay (RAW 264.7) protein_denaturation->pge2_inhibition Proceed if active membrane_stabilization HRBC Membrane Stabilization Assay membrane_stabilization->pge2_inhibition Proceed if active cox_enzyme COX-1/COX-2 Enzyme Inhibition Assays pge2_inhibition->cox_enzyme Determine selectivity G cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation pge2->inflammation

References

Technical Guide to the Spectroscopic Characterization of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS No. 1188044-87-2), a key intermediate in various research and development applications. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic dataset based on fundamental principles and spectral data from analogous structures. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed protocols, and the interpretation of the resulting data are explained to provide a self-validating system for the characterization of this and similar molecules.

Introduction and Molecular Structure Overview

This compound is a substituted indane derivative. The structural confirmation of such molecules is paramount in drug discovery and materials science to ensure purity, confirm identity, and understand chemical behavior. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this.

The molecule's structure consists of three key regions, each contributing distinct spectroscopic signatures:

  • A fluoro-substituted aromatic ring .

  • A saturated five-membered ring , forming the dihydroindene core.

  • An acetic acid side chain attached to a chiral center at the C1 position of the indane ring.

A thorough analysis requires a multi-technique approach to probe the molecule's connectivity, functional groups, and overall mass.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum gives information on the chemical environment, number, and connectivity of hydrogen atoms. The spectrum is predicted to be complex due to the molecule's asymmetry and resulting diastereotopic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H9 (COOH) 10.0 - 12.0 br s - 1H Carboxylic acid proton
H4 ~7.15 d ~8.0 1H Aromatic proton
H5 ~6.85 dd ~8.0, 2.5 1H Aromatic proton
H7 ~6.80 dd ~8.5, 5.5 1H Aromatic proton
H1 ~3.60 m - 1H Benzylic methine
H3a, H3b ~2.90, ~2.80 m - 2H Benzylic methylene
H8a, H8b ~2.65, ~2.50 m - 2H Methylene of acid side-chain

| H2a, H2b | ~2.30, ~1.90 | m | - | 2H | Aliphatic methylene |

  • Expertise & Experience: The carboxylic acid proton (H9) is expected far downfield (>10 ppm) due to strong deshielding and hydrogen bonding; its signal is often broad and may not integrate perfectly.[1][2][3] The aromatic protons (H4, H5, H7) are deshielded by the ring current, with their splitting patterns dictated by ortho and meta couplings to each other and through-space coupling to the fluorine atom. The benzylic protons (H1, H3) are shifted downfield by the adjacent aromatic ring. The protons on C2, C3, and C8 are diastereotopic due to the chiral center at C1, leading to complex, overlapping multiplets ('m').

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and substitution.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Coupling Constant (J_CF, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C9 | ~178 | s | - | Carboxylic acid carbonyl | | C6 | ~162 | d | ~245 (¹J) | Aromatic C-F | | C7a | ~146 | d | ~7 (²J) | Aromatic quaternary | | C3a | ~138 | d | ~3 (³J) | Aromatic quaternary | | C7 | ~125 | d | ~8 (³J) | Aromatic CH | | C4 | ~115 | d | ~22 (²J) | Aromatic CH | | C5 | ~113 | d | ~21 (²J) | Aromatic CH | | C1 | ~42 | s | - | Benzylic CH | | C8 | ~40 | s | - | CH₂ of acid side-chain | | C3 | ~31 | s | - | Benzylic CH₂ | | C2 | ~30 | s | - | Aliphatic CH₂ |

  • Expertise & Experience: The carbonyl carbon (C9) is the most deshielded non-aromatic carbon.[4][5][6] The carbon directly bonded to fluorine (C6) will appear as a doublet with a large one-bond coupling constant (¹J_CF ≈ 245 Hz).[7] Other aromatic carbons will also show smaller couplings to fluorine over two or three bonds (²J_CF, ³J_CF). The aliphatic carbons of the five-membered ring and the side chain appear in the upfield region (30-45 ppm).[8][9][10]

Experimental Protocol: NMR Spectroscopy
  • Trustworthiness: This protocol ensures high-quality, reproducible data by standardizing sample preparation and instrument parameters.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample.[11][12]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice for its ability to dissolve many organic compounds and its relatively simple residual solvent signal.[13] If solubility is an issue, DMSO-d₆ can be used, though its viscosity and high boiling point can make sample recovery difficult.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Filter the solution through a small plug of cotton wool in a Pasteur pipette if any particulate matter is visible.[14]

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts. For ¹H NMR in CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.[9]

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum is dominated by absorptions from the carboxylic acid group and the aromatic ring.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2500 Broad, Strong O-H stretch Carboxylic Acid
~3050 Medium C-H stretch Aromatic
~2950 Medium C-H stretch Aliphatic (CH, CH₂)
1720 - 1700 Strong, Sharp C=O stretch Carboxylic Acid (dimer)
~1610, ~1500 Medium-Weak C=C stretch Aromatic Ring
1300 - 1200 Strong C-O stretch Carboxylic Acid
1250 - 1150 Strong C-F stretch Aryl-Fluoride

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

  • Expertise & Experience: The most characteristic feature will be the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is indicative of the hydrogen-bonded dimer form of the carboxylic acid.[4][15][16] This broad absorption will partially overlap the sharper C-H stretching signals.[16] The carbonyl (C=O) stretch is expected to be very strong and sharp around 1710 cm⁻¹ for the dimer.[4][17] The presence of the C-F bond will give rise to a strong absorption in the fingerprint region.[18]

Experimental Protocol: FTIR-ATR Spectroscopy
  • Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation and yields high-quality spectra for solid samples.[19]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[20] Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum of absorbance (or transmittance) versus wavenumber can be analyzed for the presence of the key functional groups listed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

  • Molecular Formula: C₁₁H₁₁FO₂

  • Exact Mass: 194.0743

  • Molecular Weight: 194.20

Table 4: Predicted Key Fragment Ions in EI-MS

m/z (charge/mass ratio) Proposed Fragment Notes
194 [M]⁺˙ Molecular ion. Expected to be of moderate intensity.
149 [M - COOH]⁺ Loss of the carboxyl radical. A common fragmentation for carboxylic acids.[21]
135 [M - CH₂COOH]⁺ Loss of the acetic acid side chain via cleavage of the C1-C8 bond. This would likely be a prominent peak.
133 [C₉H₆F]⁺ Fragment resulting from the indane ring after side chain loss and subsequent rearrangement.
121 [C₈H₉O₂]⁺ Fragment from cleavage within the indane ring.
91 [C₇H₇]⁺ Tropylium ion, a common rearrangement fragment in compounds with a benzyl group, though may be less favored here.

| 45 | [COOH]⁺ | Carboxyl fragment. |

  • Expertise & Experience: The molecular ion peak at m/z 194 should be observable. The most significant fragmentation pathway is often the loss of the entire side chain, leading to a stable benzylic cation. The loss of the carboxyl group (45 Da) is also a characteristic fragmentation of carboxylic acids.[21]

M [M]⁺˙ m/z = 194 F1 [M - COOH]⁺ m/z = 149 M->F1 - •COOH F2 [M - CH₂COOH]⁺ m/z = 135 M->F2 - •CH₂COOH F3 [C₉H₆F]⁺ m/z = 133 F2->F3 - H₂

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Trustworthiness: For robust analysis of a carboxylic acid by GC-MS, derivatization is often necessary to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance.

  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkyl chloroformate like ethyl chloroformate, which converts the acidic proton to a less polar group.[22][23]

    • Heat the mixture (e.g., at 60-80°C for 30 minutes) to ensure complete reaction.

  • GC-MS Instrument Setup:

    • Injector: Splitless mode, 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak, accounting for the mass added by the derivatizing group, to confirm the molecular weight and interpret the fragmentation pattern.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of this compound is a systematic process where each analytical technique provides complementary information.

cluster_0 Spectroscopic Analysis Workflow Sample Sample of 2-(6-Fluoro...yl)acetic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Structure Confirmed Structure NMR->Structure C-H Framework Connectivity IR->Structure Functional Groups (COOH, C-F) MS->Structure Molecular Weight Fragmentation

Caption: Integrated workflow for the structural confirmation of the target molecule.

References

An In-depth Technical Guide to 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a synthetic small molecule that has emerged from the intensive search for novel modulators of metabolic and inflammatory pathways. Initially identified within a broader class of indanylacetic acid derivatives, this compound is a potent pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs). This guide will delve into the historical context of its discovery, detail its chemical synthesis, elucidate its mechanism of action through PPAR activation, and discuss its potential therapeutic applications in metabolic diseases. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the expanding field of PPAR modulation.

Introduction: The Rise of PPAR Agonists in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors.[1][2][3] Three distinct isotypes have been identified: PPARα, PPARγ, and PPARβ/δ.[1][4] These receptors play a pivotal role in the regulation of a myriad of physiological processes, most notably lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2][5]

  • PPARα , predominantly expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, is a key regulator of lipid metabolism. Its activation leads to a reduction in triglyceride levels.[1]

  • PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis. Its activation enhances insulin sensitivity and improves glucose metabolism.[1]

  • PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and energy expenditure.[1]

Given their central role in metabolic regulation, PPARs have become attractive therapeutic targets for a range of disorders, including dyslipidemia, type 2 diabetes, and the metabolic syndrome.[1][5] The discovery and development of synthetic ligands that can modulate the activity of these receptors have been a major focus of pharmaceutical research. Compounds that can simultaneously activate all three PPAR subtypes, known as PPAR pan-agonists, are of particular interest as they hold the potential to address multiple facets of the metabolic syndrome with a single molecule. It is within this context that this compound was developed.

Discovery and History: A Tale of Targeted Drug Design

The discovery of this compound is rooted in a targeted drug discovery program aimed at identifying novel, potent PPAR pan-agonists. Research spearheaded by scientists at Bayer HealthCare led to the identification of the indanylacetic acid scaffold as a promising "head group" for PPAR activation.

This line of investigation culminated in the filing of the international patent application WO2004063161 in 2004. This patent discloses a broad class of substituted indanylacetic acid derivatives and their use as modulators of PPARs. While the patent covers a vast chemical space, it lays the foundational work for the specific compound of interest.

Subsequent research, notably a 2007 publication in the Journal of Medicinal Chemistry by Joachim Rudolph and colleagues from Bayer, further elaborated on the structure-activity relationships (SAR) of this class of compounds.[1] This seminal paper described the synthesis and evaluation of numerous derivatives, establishing the indanylacetic acid moiety as a "well-tunable PPAR agonist head group." While this paper focused on derivatives with 4-thiazolyl-phenoxy tail groups, it solidified the importance of the core scaffold that includes this compound.

The specific CAS number for this compound is 1188044-87-2 . Today, it is commercially available from various chemical suppliers as a research chemical, facilitating further investigation into its biological effects.[6]

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, with the general strategy outlined in the patent literature and scientific publications. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on established chemical transformations for similar indane structures.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

  • Objective: To introduce a propionyl group to the fluorobenzene ring.

  • Procedure:

    • To a stirred solution of fluorobenzene in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (AlCl₃).

    • Slowly add propionyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)propan-1-one.

Step 2: Intramolecular Cyclization to form 6-Fluoro-1-indanone

  • Objective: To form the five-membered ring of the indanone core.

  • Procedure:

    • Treat 1-(4-fluorophenyl)propan-1-one with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture to promote the intramolecular Friedel-Crafts acylation.

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 6-fluoro-2,3-dihydro-1H-inden-1-one.

Step 3: Reformatsky or Wittig-Horner-Emmons Reaction

  • Objective: To introduce the acetic acid side chain.

  • Procedure (Reformatsky Reaction):

    • To a suspension of activated zinc dust in an anhydrous solvent (e.g., THF or diethyl ether), add a solution of ethyl bromoacetate and 6-fluoro-2,3-dihydro-1H-inden-1-one.

    • Heat the mixture to initiate the reaction.

    • After the reaction is complete, cool to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

Step 4: Dehydration and Reduction

  • Objective: To remove the hydroxyl group and form the indene intermediate, followed by reduction to the indane.

  • Procedure:

    • Treat the product from Step 3 with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) and heat under Dean-Stark conditions to effect dehydration, yielding ethyl 2-(6-fluoro-1H-inden-1-yl)acetate.

    • Hydrogenate the indene intermediate using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the double bond, affording ethyl 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetate.

Step 5: Saponification

  • Objective: To hydrolyze the ester to the final carboxylic acid.

  • Procedure:

    • Dissolve the ester from Step 4 in a mixture of ethanol and water.

    • Add a base, such as sodium hydroxide or lithium hydroxide, and stir at room temperature or with gentle heating until the hydrolysis is complete.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as the final product.

Visualization of the Synthetic Workflow

Synthesis_Workflow A Fluorobenzene B 1-(4-Fluorophenyl)propan-1-one A->B Propionyl chloride, AlCl₃ C 6-Fluoro-2,3-dihydro-1H-inden-1-one B->C PPA, Heat D Ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate C->D BrCH₂COOEt, Zn E Ethyl 2-(6-fluoro-1H-inden-1-yl)acetate D->E p-TsOH, Toluene, Heat F Ethyl 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetate E->F H₂, Pd/C G This compound F->G NaOH, EtOH/H₂O

Caption: Synthetic pathway for this compound.

Mechanism of Action: A Pan-Agonist of PPARs

The primary biological activity of this compound is its function as a pan-agonist of the Peroxisome Proliferator-Activated Receptors. As a ligand, it binds to and activates all three PPAR isotypes: α, γ, and β/δ.

The PPAR Activation Pathway

The mechanism of action follows the canonical pathway for nuclear receptor activation:

  • Ligand Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of the PPARs located in the cytoplasm or nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPAR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of a suite of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Visualization of the PPAR Signaling Pathway

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2-(6-Fluoro-2,3- dihydro-1H-inden-1-yl) acetic acid PPAR PPAR (α, γ, δ) Agonist->PPAR Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding to DNA TargetGenes Target Genes (Lipid & Glucose Metabolism, Inflammation) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation Response Metabolic & Anti-inflammatory Response Proteins->Response

Caption: PPAR signaling pathway activated by the agonist.

Potential Therapeutic Applications and Future Directions

As a PPAR pan-agonist, this compound and its derivatives have the potential for therapeutic applications in a range of metabolic disorders. The simultaneous activation of all three PPAR isotypes could offer a multi-pronged approach to treating complex conditions like the metabolic syndrome, which is characterized by a cluster of risk factors including dyslipidemia, hyperglycemia, insulin resistance, and hypertension.

Potential indications include:

  • Type 2 Diabetes: By activating PPARγ, the compound can improve insulin sensitivity, while the activation of PPARα and PPARβ/δ can contribute to improved lipid profiles and fatty acid oxidation.

  • Dyslipidemia: The potent activation of PPARα is expected to lower triglyceride levels and potentially increase HDL cholesterol.

  • Non-alcoholic Fatty Liver Disease (NAFLD): The combined effects on lipid metabolism and insulin sensitivity could be beneficial in managing NAFLD.

  • Atherosclerosis: By improving lipid profiles and exerting anti-inflammatory effects through PPAR activation, this class of compounds could have a positive impact on the development and progression of atherosclerosis.

Future Directions:

The development of PPAR pan-agonists has been challenging due to the potential for side effects associated with the activation of multiple receptor subtypes. Future research on this compound and its analogs will likely focus on:

  • Selective PPAR Modulation: Fine-tuning the structure to achieve a desired balance of activity on the three PPAR isotypes to maximize therapeutic benefit while minimizing adverse effects.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship in relevant disease models.

  • Long-term Safety and Efficacy: Preclinical and clinical studies to evaluate the long-term safety and efficacy of this class of compounds.

Conclusion

This compound represents a significant development in the field of PPAR modulation. Born from a rational drug design approach, this compound has a well-defined mechanism of action as a PPAR pan-agonist. Its chemical synthesis is achievable through established organic chemistry methodologies. While further research is needed to fully elucidate its therapeutic potential and safety profile, it stands as a valuable tool for investigating the complex biology of PPARs and holds promise as a lead structure for the development of novel therapies for metabolic diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid in biological samples such as plasma and serum. The inherent complexity of biological samples necessitates effective sample preparation to remove interfering substances like proteins and phospholipids, ensuring the accuracy and reliability of the analytical method.[1] This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3][4]

This compound is an organic compound with the molecular formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . As an acidic compound, its extraction from biological matrices can be optimized by manipulating the pH to ensure it is in a neutral, more hydrophobic form, facilitating its transfer into an organic solvent.[5][6][7] This method employs a liquid-liquid extraction (LLE) procedure, which is a well-established technique for separating compounds based on their differential solubility in immiscible liquid phases.[6][8]

The subsequent analysis by LC-MS/MS provides high selectivity and sensitivity, which are critical for detecting low concentrations of the analyte in complex biological matrices.[9] Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions.[10]

Experimental Workflow Overview

The overall analytical workflow is depicted in the following diagram:

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results s1 Biological Sample (Plasma/Serum) s2 Spike with Internal Standard (IS) s1->s2 s3 Acidify Sample (e.g., with Formic Acid) s2->s3 s4 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) s3->s4 s5 Evaporate Organic Layer s4->s5 s6 Reconstitute in Mobile Phase s5->s6 lc LC Separation s6->lc Inject ms MS/MS Detection lc->ms da Data Acquisition & Processing ms->da quant Quantification da->quant val Method Validation quant->val

Caption: Workflow from sample preparation to data analysis.

Materials and Reagents

  • Analytes and Standards:

    • This compound (Reference Standard)

    • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Solvents and Chemicals (LC-MS Grade):

    • Methanol

    • Acetonitrile

    • Water

    • Formic Acid

    • Ethyl Acetate

  • Biological Matrix:

    • Blank human plasma/serum

Instrumentation and Conditions

A summary of the recommended starting conditions for the LC-MS/MS system is provided below. These parameters should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of analyte and IS from matrix components. A typical starting point is a linear gradient from 5% to 95% B over 5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Source Temperature 500 °C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Multiple Reaction Monitoring (MRM) Transitions To be determined by direct infusion of the analyte and IS. For the analyte, the precursor ion will be [M-H]⁻. Product ions are generated by collision-induced dissociation.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the analyte and the internal standard. Dissolve in an appropriate solvent, such as methanol, to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of this LLE protocol is to isolate the acidic analyte from the complex biological matrix.[11][12] Acidifying the sample protonates the carboxylic acid group, making the molecule more neutral and thus more soluble in the organic extraction solvent.[5][6][13]

LLE_Protocol start Start: 100 µL Plasma/Serum step1 Add 25 µL Internal Standard Working Solution start->step1 step2 Vortex for 10 seconds step1->step2 step3 Add 50 µL 1% Formic Acid (to acidify) step2->step3 step4 Vortex for 10 seconds step3->step4 step5 Add 600 µL Ethyl Acetate (Extraction Solvent) step4->step5 step6 Vortex vigorously for 2 minutes step5->step6 step7 Centrifuge at 4000 rpm for 5 minutes step6->step7 step8 Transfer supernatant (organic layer) to a clean tube step7->step8 step9 Evaporate to dryness under Nitrogen at 40 °C step8->step9 step10 Reconstitute in 100 µL Mobile Phase A step9->step10 step11 Vortex to dissolve step10->step11 end Inject into LC-MS/MS step11->end

Caption: Step-by-step Liquid-Liquid Extraction protocol.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike known amounts of the analyte working solutions into blank biological matrix to prepare a calibration curve covering the expected concentration range. A typical range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[2][14][15] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Accuracy and Precision: Determined by analyzing replicate QC samples on different days.[14]

  • Recovery: The efficiency of the extraction process, comparing the analyte response in extracted samples to that of unextracted standards.[14]

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.[16]

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.[14]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[14]

Data Analysis

Data will be acquired and processed using the software specific to the LC-MS/MS instrument. Quantification is typically performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards, using a weighted linear regression.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in biological samples. The described liquid-liquid extraction protocol is effective for isolating the acidic analyte from complex matrices, and the use of tandem mass spectrometry ensures high selectivity and sensitivity.[10][17] Adherence to the principles of bioanalytical method validation will ensure that the data generated is accurate, reliable, and suitable for supporting drug development studies.[3][4]

References

"using 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid in analgesic activity assays".

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Evaluating the Analgesic Potential of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid using In Vivo Nociception Assays

Introduction: The Quest for Novel Analgesics

The development of new analgesic agents remains a cornerstone of pharmaceutical research, driven by the need for therapies with improved efficacy and fewer side effects than current standards like NSAIDs and opioids.[1][2][3] Indane derivatives, such as the diuretic Indacrinone, have a history of pharmacological activity.[4] The specific compound, this compound, belongs to a class of molecules that have been synthesized and evaluated for their therapeutic properties. Notably, the parent compound, 6-fluoroindan-1-acetic acid, has demonstrated analgesic activity in preclinical models, specifically the acetic acid-induced writhing test, suggesting that this chemical scaffold is a promising starting point for novel pain therapeutics.[5]

These application notes provide a comprehensive guide for researchers to systematically evaluate the analgesic activity of this compound. We present a strategic workflow, detailed experimental protocols for key assays, and guidance on data interpretation, grounded in established pharmacological principles.

Compound Profile

A clear understanding of the test article's properties is fundamental for appropriate formulation and study design.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Appearance Solid
Safety Profile GHS06 (Toxic), Signal Word: Danger

Scientific Rationale: Modeling Pain in Preclinical Research

Pain is a complex experience involving multiple physiological pathways. Preclinical pain research relies on various animal models that mimic different aspects of clinical pain.[6] A multi-assay approach is crucial to characterize a novel compound's analgesic profile.

  • Chemically-Induced Visceral Pain: Models like the acetic acid-induced writhing test are excellent for initial screening.[7][8] Intraperitoneal injection of an irritant like acetic acid causes an inflammatory response, leading to the release of endogenous mediators such as prostaglandins and bradykinin, which stimulate nociceptors.[7][9] This assay is particularly sensitive to peripherally acting analgesics, like NSAIDs.[10]

  • Thermal Nociception: Assays such as the hot plate and tail-flick tests measure the response to a noxious heat stimulus.[2][11][12] These tests are valuable for identifying centrally acting analgesics (e.g., opioids) because the response involves higher-level CNS processing (supraspinal integration).[12][13]

  • Inflammatory Pain: The formalin test is a robust model that produces a biphasic pain response.[14][15] The first phase (early) is due to direct C-fiber activation, representing neurogenic pain.[16] The second phase (late) is driven by a combination of peripheral inflammation and central sensitization in the spinal cord.[16][17] This allows for the differentiation of compounds acting on acute nociception versus those with anti-inflammatory effects.[17][18]

Strategic Workflow for Analgesic Screening

A logical, tiered approach ensures efficient and comprehensive evaluation of a novel compound. The following workflow is recommended for characterizing this compound.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening (Efficacy) cluster_characterize Phase 3: Mechanistic Characterization cluster_analysis Phase 4: Analysis & Decision Compound Test Compound This compound Formulation Vehicle Selection & Formulation Development Compound->Formulation Writhing Acetic Acid-Induced Writhing Test (Visceral/Inflammatory Pain) Formulation->Writhing Dose-Response HotPlate Hot Plate Test (Thermal/Central Pain) Writhing->HotPlate If Active Formalin Formalin Test (Neurogenic & Inflammatory Pain) Writhing->Formalin If Active Analysis Data Analysis & Profile Determination (Central vs. Peripheral) HotPlate->Analysis Formalin->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: Recommended workflow for analgesic evaluation.

Compound Formulation for In Vivo Administration

Proper formulation is critical for ensuring bioavailability and obtaining reliable results. As an acetic acid derivative, the test compound is likely poorly soluble in water.

Recommended Vehicle: A common and effective vehicle for oral (p.o.) or intraperitoneal (i.p.) administration of similar compounds is a suspension in 0.5% to 1% Carboxymethylcellulose (CMC) or a saline solution containing a small percentage of a surfactant like Tween 80 and/or a co-solvent like DMSO.[7][9]

Protocol: Vehicle Preparation (Example: 0.5% CMC with 0.1% Tween 80)

  • Heat ~80% of the final required volume of sterile saline to about 60°C.

  • Slowly add 0.5% (w/v) CMC powder while stirring vigorously with a magnetic stirrer to prevent clumping.

  • Once the CMC is dispersed, add 0.1% (v/v) Tween 80.

  • Continue stirring and allow the solution to cool to room temperature.

  • Adjust the final volume with sterile saline.

  • Store at 4°C.

Protocol: Test Article Formulation

  • Weigh the required amount of this compound.

  • Triturate the compound with a small volume of the vehicle to create a uniform paste.

  • Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration (e.g., 1, 3, 10 mg/mL for a 10 mL/kg dosing volume).

  • Vortex thoroughly before each administration to ensure a homogenous suspension.

Detailed Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test

This assay evaluates peripheral analgesic activity by quantifying visceral pain responses.[7][8]

Materials and Reagents:

  • Test Compound: this compound

  • Vehicle Control: (e.g., 0.5% CMC in saline)

  • Positive Control: Diclofenac sodium or Indomethacin (e.g., 10 mg/kg)[7]

  • Acetic Acid Solution: 0.6% or 0.7% (v/v) in distilled water[7][9]

  • Experimental Animals: Male Swiss albino mice (20-30g)[7]

  • Equipment: Animal balance, syringes, oral gavage or i.p. needles, transparent observation chambers.

Experimental Design:

  • Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week. Fast animals for 12-18 hours before the experiment, with free access to water.[7]

  • Grouping: Randomly divide animals into groups (n=6-8 per group).[7]

    • Group I (Vehicle Control): Receives vehicle only.

    • Group II (Positive Control): Receives standard drug (e.g., Diclofenac, 10 mg/kg, i.p.).

    • Group III-V (Test Groups): Receive the test compound at various doses (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the vehicle, positive control, or test compound via the chosen route (p.o. or i.p.). A typical pre-treatment time is 30-60 minutes.[7]

  • Induction of Writhing: Inject the acetic acid solution (10 mL/kg body weight) intraperitoneally to each animal.[7]

  • Observation: Immediately after the acetic acid injection, place each mouse individually in an observation chamber. After a 5-minute latency period, count the number of writhes for a continuous 20-minute period.[7]

    • Scientist's Note: A writhe is a characteristic behavior defined by the constriction of abdominal muscles accompanied by the stretching of the hind limbs.[7][9][10]

Data Analysis:

  • Record the total number of writhes for each animal.

  • Calculate the mean number of writhes ± SEM for each group.

  • Calculate the percentage inhibition of writhing for the treated groups using the formula:

    • % Inhibition = [(Mean Writhes_Control - Mean Writhes_Treated) / Mean Writhes_Control] x 100

  • Analyze data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered significant.[7][19]

GroupDose (mg/kg)NMean Writhes (± SEM)% Inhibitionp-value vs Vehicle
Vehicle Control-835.4 ± 2.1--
Positive Control10810.2 ± 1.571.2%<0.001
Test Cmpd (Low)10828.1 ± 2.520.6%>0.05
Test Cmpd (Mid)30818.5 ± 1.947.7%<0.01
Test Cmpd (High)100812.3 ± 1.765.3%<0.001
Table represents sample data for illustrative purposes.
Protocol 2: Hot Plate Test

This assay evaluates central analgesic activity by measuring the reaction time to a thermal stimulus.[2][12]

Materials and Reagents:

  • Test Compound and controls as described in 6.1. A typical positive control for this assay is Morphine (e.g., 5-10 mg/kg, s.c.).[10]

  • Experimental Animals: Mice or rats.

  • Equipment: Commercial hot plate apparatus with precise temperature control and a restraining cylinder.[2][13]

Experimental Design:

  • Apparatus Setup: Set the hot plate surface temperature to a constant 55 ± 1°C.[20]

  • Baseline Latency: Before drug administration, determine the baseline response for each animal. Place the animal on the hot plate and start a timer. Stop the timer when the animal shows a nociceptive response (e.g., licking a hind paw or jumping).[12]

    • Scientist's Note: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond within this time, it should be removed immediately, and the cut-off time recorded as its latency.[20] Animals with a baseline latency outside a defined range (e.g., 5-20 seconds) may be excluded.

  • Grouping and Administration: Group animals as in the writhing test. Administer the vehicle, positive control, or test compound.

  • Post-Treatment Latency: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as done for the baseline.

Data Analysis:

  • Record the latency time (in seconds) for each animal at each time point.

  • Calculate the mean latency ± SEM for each group at each time point.

  • The analgesic effect can be expressed as an increase in latency time or as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula:

    • % MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] x 100

  • Analyze data using a two-way ANOVA (treatment x time) followed by a post-hoc test to identify significant differences.[21]

G cluster_pathway Nociceptive Signaling & Assay Targets cluster_assays Stimulus Peripheral Stimulus (Chemical or Thermal) Nociceptor Nociceptor Activation (Peripheral Nerve Endings) Stimulus->Nociceptor SpinalCord Signal Transmission (Spinal Cord - Dorsal Horn) Nociceptor->SpinalCord Primary Afferent Fibers WrithingAssay Writhing Assay (Primarily Peripheral) Nociceptor->WrithingAssay Brain Pain Perception (Brain - Supraspinal Integration) SpinalCord->Brain Ascending Pathways HotPlateAssay Hot Plate Assay (Central/Supraspinal) Brain->HotPlateAssay

Caption: Simplified pain pathway and assay targets.

Interpretation and Next Steps

  • Significant activity in the writhing test but not the hot plate test would suggest that this compound acts primarily as a peripheral analgesic, possibly through an anti-inflammatory mechanism similar to NSAIDs.

  • Significant activity in the hot plate test would indicate a centrally-mediated analgesic effect. This would be a compelling finding warranting further investigation into its mechanism (e.g., opioid receptor interaction).

  • Activity in both assays would suggest a compound with a mixed or broad-spectrum mechanism of action.[17]

Positive results from these initial screens should be followed by more complex models, such as the formalin test to dissect neurogenic and inflammatory components[18], or chronic pain models (e.g., neuropathic or osteoarthritic pain) to establish broader therapeutic potential.[1]

References

Application Notes and Protocols: Formulation of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The progression of novel chemical entities from discovery to preclinical and clinical evaluation is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure in animal models.[1][2][3] This is particularly challenging for compounds with suboptimal physicochemical properties, such as poor aqueous solubility. 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is a research compound whose formulation for in vivo studies requires a systematic and scientifically grounded approach. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies, detailed protocols, and quality control measures necessary for the successful preclinical evaluation of this compound.

The core objective of any preclinical formulation is to deliver the test article in a manner that allows for the accurate assessment of its pharmacodynamic and toxicological profile.[4][5] This necessitates a formulation that is safe, well-tolerated by the laboratory animals, and provides consistent and reproducible bioavailability.[6][7][8]

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundational step in developing a viable in vivo formulation.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₁FO₂

  • Molecular Weight: 194.20 g/mol [9]

  • Appearance: Solid

  • Key Structural Features: The molecule contains a carboxylic acid group, suggesting pH-dependent solubility, and a fluorine atom, which can influence metabolic stability and lipophilicity.[10][11] The indenyl moiety contributes to the molecule's overall hydrophobicity.

The presence of the carboxylic acid moiety suggests that the solubility of this compound will be significantly influenced by the pH of the aqueous environment. It is anticipated to have low solubility in acidic conditions and higher solubility in neutral to alkaline conditions due to the ionization of the carboxylic acid.

Formulation Development Strategy: A Multi-pronged Approach

Given the anticipated poor aqueous solubility of this lipophilic compound, a multi-faceted strategy is recommended to identify an optimal formulation for in vivo studies.[1][12] The primary goal is to enhance the solubility and/or dissolution rate to achieve adequate systemic exposure.[4][13]

I. Solubility Enhancement Techniques

Several established techniques can be employed to improve the solubility of poorly water-soluble compounds.[14]

  • pH Adjustment: For ionizable compounds like this compound, modifying the pH of the vehicle to deprotonate the carboxylic acid can significantly increase solubility.[4]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic drugs.[4] Common co-solvents in preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[6][8]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.[4]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[4][12]

II. Formulation Screening Workflow

A systematic screening process is crucial to identify the most suitable formulation. This involves assessing the solubility of the compound in various vehicles and evaluating the physical stability of the resulting formulations.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Stability Assessment A Weigh Compound B Add Vehicle (e.g., pH-adjusted buffer, co-solvent, surfactant solution) A->B C Vortex/Sonicate B->C D Equilibrate (e.g., 24h at RT) C->D E Centrifuge D->E F Analyze Supernatant (e.g., HPLC-UV) E->F G Prepare Lead Formulations at Target Concentration F->G Select Promising Vehicles H Visual Inspection (Precipitation, Clarity) G->H I Store at Defined Conditions (e.g., 4°C, RT) H->I J Re-inspect at Time Points (e.g., 1h, 4h, 24h) I->J

Caption: Workflow for Formulation Screening.

Recommended Formulation Protocols

Based on the physicochemical properties of this compound, the following formulation approaches are recommended for initial screening. The selection of the final formulation will depend on the intended route of administration (e.g., oral, intravenous) and the required dose.

Protocol 1: pH-Adjusted Aqueous Solution/Suspension

This is often the simplest and most physiologically compatible approach for ionizable compounds.

Materials:

  • This compound

  • Sterile Water for Injection

  • 0.1 N Sodium Hydroxide (NaOH)

  • 0.1 N Hydrochloric Acid (HCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

  • Accurately weigh the required amount of this compound.

  • Add a small volume of sterile water and vortex to create a slurry.

  • Slowly add 0.1 N NaOH dropwise while continuously vortexing until the compound dissolves.

  • Measure the pH of the resulting solution.

  • Adjust the pH to the desired level (typically 7.0-8.0 for physiological compatibility) using 0.1 N HCl or 0.1 N NaOH.

  • Add PBS to reach the final desired volume and concentration.

  • Visually inspect the solution for any precipitation. If a fine precipitate forms, the formulation may need to be administered as a homogenous suspension.

Causality: By raising the pH above the pKa of the carboxylic acid, the compound is ionized, leading to a significant increase in its aqueous solubility.

Protocol 2: Co-solvent Based Formulation

This approach is suitable when pH adjustment alone is insufficient to achieve the target concentration.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Accurately weigh the required amount of this compound.

  • Add the desired volume of PEG 400 and/or PG.

  • Vortex and sonicate until the compound is fully dissolved.

  • If required for the route of administration, slowly add saline to the co-solvent mixture while vortexing to reach the final concentration.

  • Visually inspect for any signs of precipitation.

Causality: The organic co-solvents disrupt the hydrogen bonding network of water, reducing its polarity and increasing the solubility of the lipophilic drug. It is important to note that some co-solvents like DMSO and high concentrations of PEG can cause neurotoxicity in animal models.[6][8]

Protocol 3: Surfactant-Based Formulation (Micellar Solution)

This method is effective for highly insoluble compounds and can improve oral absorption.

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80) or Kolliphor® EL (Cremophor® EL)

  • Sterile Water for Injection

Step-by-Step Procedure:

  • Prepare a stock solution of the surfactant in sterile water (e.g., 10% w/v).

  • Accurately weigh the required amount of this compound.

  • Add the surfactant solution to the compound.

  • Vortex and sonicate until a clear solution is formed.

  • If necessary, dilute to the final concentration with sterile water.

Causality: The surfactant molecules self-assemble into micelles above their critical micelle concentration, creating a hydrophobic core that can solubilize the drug.

Example Formulation Compositions for Screening
Formulation IDVehicle CompositionTarget Concentration (mg/mL)
F1PBS, pH 7.41, 5, 10
F210% DMSO / 90% Saline1, 5, 10
F340% PEG 400 / 60% Saline1, 5, 10
F410% Tween® 80 in Water1, 5, 10

Quality Control of the Final Formulation

Ensuring the quality and consistency of the formulation is paramount for the integrity of in vivo studies.[15][16]

Key Quality Attributes and Testing
  • Appearance: The formulation should be visually inspected for clarity (for solutions) or homogeneity (for suspensions) and the absence of particulates.

  • pH: The pH of the final formulation should be measured and recorded to ensure it is within a physiologically acceptable range (typically 6.5-8.0 for parenteral routes).

  • Concentration Verification: The concentration of this compound in the formulation should be confirmed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[17]

  • Stability: The short-term stability of the formulation should be assessed at the intended storage and handling conditions to ensure that the compound does not precipitate or degrade before administration.[18]

Quality Control Workflow

G A Final Formulation Preparation B Visual Inspection (Clarity/Homogeneity) A->B C pH Measurement A->C D HPLC Analysis (Concentration Verification) A->D E Short-term Stability Assessment (e.g., 4h at RT) A->E F Release for In Vivo Dosing B->F If all specifications are met C->F If all specifications are met D->F If all specifications are met E->F If all specifications are met

References

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Charting the Preclinical Path for a Novel NSAID Candidate

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is a synthetic organic compound with a structure analogous to known non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The presence of the acetic acid moiety attached to an indene scaffold strongly suggests its potential mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][4] Specifically, COX enzymes catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[5][6]

This document provides a comprehensive, logic-driven framework for the preclinical experimental design of this compound. It is structured not as a rigid template, but as a strategic guide that flows from initial target validation to efficacy and safety assessments. The overarching goal is to build a robust data package to support an Investigational New Drug (IND) application, adhering to international regulatory standards such as those set by the International Council for Harmonisation (ICH).[7][8]

Section 1: In Vitro Target Engagement and Selectivity Profile

Scientific Rationale

The foundational step in characterizing any new chemical entity is to confirm its interaction with the intended biological target. For a putative NSAID, this involves quantifying its inhibitory activity against the two primary COX isoforms: COX-1 and COX-2.[5][9] COX-1 is constitutively expressed and plays a role in physiological functions like gastric cytoprotection, while COX-2 is an inducible enzyme upregulated at sites of inflammation.[4][6] Determining the compound's relative inhibition of these isoforms (its selectivity index) is a critical predictor of both its therapeutic efficacy and its potential side-effect profile, particularly concerning gastrointestinal toxicity.[4]

Core Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the principle of measuring the peroxidase component of COX activity.[6][10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test Compound: this compound

  • Reference Compounds: A non-selective NSAID (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • 96-well microplate and reader (590 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference compounds in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination.

  • Plate Setup: To respective wells of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For 100% activity control wells, add 10 µL of the vehicle (DMSO diluted in buffer).

  • Pre-incubation: Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Colorimetric Reaction: Add 20 µL of the TMPD solution to each well.

  • Initiation of Enzymatic Reaction: Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.

  • Measurement: Immediately shake the plate for 15-30 seconds and measure the absorbance at 590 nm. The reading should be completed within 5 minutes.[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Target Inhibition Profile
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Test Compound 150256.0
Indomethacin (Control)15250.6
Celecoxib (Control)28003093.3
  • Interpretation: A selectivity index greater than 1 indicates preferential inhibition of COX-2. This hypothetical data suggests the test compound is moderately COX-2 selective.

Visualization: COX Signaling Pathway and Point of Inhibition

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Cyclooxygenase Reaction PGG2 PGG2 COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 PGH2 Peroxidase->PGH2 Prostanoids Prostaglandins (PGE2, etc.) PGH2->Prostanoids Isomerases Test_Compound 2-(6-Fluoro-2,3-dihydro- 1H-inden-1-yl)acetic acid Test_Compound->COX Inhibition

Caption: Inhibition of COX-1/COX-2 by the test compound, blocking prostaglandin synthesis.

Section 2: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Scientific Rationale

Understanding the relationship between a drug's concentration in the body over time (Pharmacokinetics) and its biological effect (Pharmacodynamics) is fundamental to translating preclinical data to humans.[11][12] A PK study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, informing dosing regimens.[13] A combined PK/PD study establishes the exposure-response relationship, which is crucial for selecting doses for subsequent efficacy and toxicology studies that are both effective and safe.[12][14]

Core Protocol: Rodent Pharmacokinetic Study (Rat)

Animals:

  • Male Sprague-Dawley rats (n=3-4 per time point/group)

Methodology:

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Dosing: Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage, PO) and an intravenous (IV) route in a separate cohort to determine bioavailability. A typical oral dose might be 10 mg/kg.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma samples.

  • PK Parameter Calculation: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDefinitionOral (10 mg/kg)IV (2 mg/kg)
Cmax Maximum plasma concentration1.2 µg/mL2.5 µg/mL
Tmax Time to reach Cmax1.0 hr0.1 hr
AUC(0-t) Area under the curve to last time point6.8 µghr/mL3.0 µghr/mL
t1/2 Elimination half-life4.5 hr4.2 hr
F (%) Absolute Bioavailability45%N/A

Visualization: Integrated PK/PD Study Workflow

PKPD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dose Administration (e.g., 10 mg/kg PO) Sampling Serial Blood Sampling (0-24h) Dose->Sampling Efficacy Measure Biological Effect (e.g., Paw Edema) Dose->Efficacy Bioanalysis LC-MS/MS Bioanalysis of Plasma Sampling->Bioanalysis PK_Model Calculate PK Parameters (Cmax, AUC, etc.) Bioanalysis->PK_Model PD_Model Correlate Effect with Concentration PK_Model->PD_Model Exposure Data Efficacy->PD_Model Result Establish Exposure-Response Relationship PD_Model->Result

Caption: Workflow illustrating the integration of PK and PD data to define the dose-response relationship.

Section 3: In Vivo Efficacy Assessment in an Acute Inflammation Model

Scientific Rationale

After confirming target engagement and characterizing the PK profile, the next logical step is to evaluate the compound's efficacy in a relevant animal model of disease. For an anti-inflammatory agent, the carrageenan-induced paw edema model in rodents is a classic, robust, and widely used assay to assess efficacy against acute inflammation.[15][16] This model allows for the quantitative evaluation of a compound's ability to reduce edema, a cardinal sign of inflammation.[17]

Core Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g), n=6-8 per group.

Methodology:

  • Group Allocation: Randomly assign animals to groups: Vehicle Control (e.g., 0.5% CMC in water), Test Compound (e.g., 3, 10, 30 mg/kg, PO), and Positive Control (e.g., Indomethacin 10 mg/kg, PO).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, test compound, or positive control by oral gavage 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the vehicle control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Efficacy in Paw Edema Model (at 3 hours)
Treatment GroupDose (mg/kg, PO)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Test Compound 30.64 ± 0.0624.7%
Test Compound 100.43 ± 0.0549.4%
Test Compound 300.25 ± 0.0470.6%
Indomethacin100.38 ± 0.0555.3%
  • Interpretation: The hypothetical data shows a dose-dependent reduction in inflammation, with the 30 mg/kg dose demonstrating superior efficacy to the positive control.

Visualization: Efficacy Study Experimental Workflow

Efficacy_Workflow cluster_inflammation Inflammation Phase start Acclimatize Rats (7 days) grouping Randomly Assign to Treatment Groups (n=8/group) start->grouping baseline Measure Baseline Paw Volume (V0) grouping->baseline dosing Administer Compound (PO, t=-60 min) baseline->dosing carrageenan Inject Carrageenan (t=0 min) dosing->carrageenan measurement Measure Paw Volume (Vt) at 1, 2, 3, 4 hours carrageenan->measurement analysis Calculate Paw Swelling (Vt - V0) measurement->analysis inhibition Calculate % Inhibition vs. Vehicle Control analysis->inhibition end Determine ED50 inhibition->end

Caption: Step-by-step workflow for the carrageenan-induced paw edema efficacy model.

Section 4: Preclinical Safety and Toxicology Evaluation

Scientific Rationale

The cornerstone of any drug development program is ensuring patient safety. Preclinical toxicology studies are mandated by regulatory agencies like the FDA to identify potential toxicities and establish a safe starting dose for human clinical trials.[18][19][20] These studies must be conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[20] The study design, including duration and species selection, is guided by ICH guidelines (e.g., M3(R2) for nonclinical safety studies and S-series for specific toxicities).[7][8][21]

Core Protocols: Overview of Key Toxicology Studies

1. Acute Toxicity Study:

  • Objective: To determine the potential for toxicity after a single high dose and identify the maximum tolerated dose (MTD).

  • Design: Typically performed in two rodent species. Doses are escalated until signs of toxicity are observed.

  • Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy.

2. Repeat-Dose Toxicity Study (e.g., 28-Day Study):

  • Objective: To characterize the toxicity profile following repeated administration and to identify a No-Observed-Adverse-Effect-Level (NOAEL).[22]

  • Design: Required in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog), as their metabolism may differ.[18] Includes a low, mid, and high dose group, plus a vehicle control and a recovery group.

  • Endpoints: Comprehensive monitoring of clinical signs, body weight, food/water consumption, ophthalmology, ECG, clinical pathology (hematology, coagulation, clinical chemistry), urinalysis, and full histopathological examination of all major organs.

Data Presentation: Summary of Hypothetical 28-Day Rat Toxicology Findings
ParameterFinding
Species/Strain Sprague-Dawley Rat
Dose Groups 0, 10, 50, 200 mg/kg/day (PO)
Clinical Signs No treatment-related signs at 10 and 50 mg/kg. Mild lethargy at 200 mg/kg.
Body Weight No significant effect.
Clinical Pathology Mild, reversible elevation in BUN and creatinine at 200 mg/kg.
Histopathology No findings at 10 mg/kg. Minimal renal tubular degeneration at 50 mg/kg. Mild-to-moderate renal toxicity at 200 mg/kg.
NOAEL 10 mg/kg/day

Visualization: Toxicology Decision Pathway for IND Submission

Toxicology_Pathway cluster_glp GLP-Compliant Studies start Candidate Compound acute_tox Acute Toxicity Studies (2 Species) start->acute_tox dose_range Dose Range Finding Studies acute_tox->dose_range repeat_dose Repeat-Dose Toxicity (Rodent & Non-Rodent) Duration ≥ Clinical Trial dose_range->repeat_dose safety_pharm Safety Pharmacology (ICH S7A/B) (CNS, CV, Respiratory) dose_range->safety_pharm genotox Genotoxicity Battery (Ames, MLA, Micronucleus) dose_range->genotox noael Determine NOAEL from pivotal studies repeat_dose->noael safety_pharm->noael genotox->noael calc_hsed Calculate Human Starting Dose (e.g., using Body Surface Area) noael->calc_hsed decision Data Sufficient for IND? calc_hsed->decision proceed Proceed to Phase I Clinical Trial decision->proceed Yes stop Stop/Redesign decision->stop No

Caption: Decision-making framework for preclinical safety studies leading to an IND submission.

Conclusion

The preclinical development of this compound requires a systematic, multi-faceted approach. The experimental plan outlined here provides a logical progression from confirming the fundamental mechanism of action at the molecular level to evaluating its therapeutic potential and safety profile in whole organisms. Each step is designed to answer critical questions and build upon the data from the last, creating a comprehensive and robust data package. This integrated strategy is essential for mitigating risk, fulfilling regulatory requirements, and ultimately determining the viability of this compound as a future therapeutic agent.

References

Application Notes & Protocols: 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid as a Research Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid as a research tool. While specific literature on this compound is emerging, its structural classification as a fluorinated indane acetic acid derivative points towards significant potential as a modulator of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). The indane scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active agents.[1][2][3][4][5] This guide outlines the theoretical framework for its mechanism of action, focusing on PPARγ agonism, and provides detailed, validated protocols for its characterization. We present a logical workflow from initial binding assessment and functional validation to downstream gene expression analysis and essential cytotoxicity profiling.

Introduction and Compound Profile

This compound is a synthetic organic compound featuring a rigid bicyclic indane core. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the acetic acid moiety suggests interaction with ligand-binding pockets of various receptors.[6] Notably, this compound has been identified as a pharmaceutical building block for developing Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[6] PPARs are critical regulators of lipid and glucose metabolism, inflammation, and cellular differentiation, making them high-value targets for diseases such as type 2 diabetes, dyslipidemia, and chronic inflammation.[7][8][9]

This guide provides the necessary protocols to investigate the hypothesis that this compound functions as a PPAR agonist, a crucial first step in its evaluation as a potential therapeutic lead compound.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1188044-87-2ChemShuttle[6]
Molecular Formula C₁₁H₁₁FO₂Sigma-Aldrich[10]
Molecular Weight 194.20 g/mol Sigma-Aldrich[10]
Appearance SolidSigma-Aldrich[10]
Purity Typically ≥95%CymitQuimica[1]
Solubility Soluble in DMSO and other organic solventsGeneral Knowledge

Principle of Action: PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[7][10] The most studied isoform in metabolic diseases is PPARγ.

Mechanism of Action:

  • Ligand Binding: A PPARγ agonist, such as a thiazolidinedione (TZD) or potentially this compound, enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ in the nucleus.[8][9]

  • Conformational Change: Ligand binding induces a conformational change in the PPARγ protein. This causes the dissociation of corepressor proteins (e.g., NCoR, SMRT) and facilitates the recruitment of coactivator proteins (e.g., PGC-1α, SRC-1).[7][11]

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[8]

  • PPRE Binding & Gene Transcription: This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7][11] This action initiates the transcription of genes involved in critical metabolic processes, including adipogenesis, lipid metabolism, and insulin sensitization.[9]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (e.g., Test Compound) Agonist_n Agonist Agonist->Agonist_n Translocates PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes CoRepressor Corepressors (NCoR, SMRT) PPARg->CoRepressor Inactive State PPARg->CoRepressor Dissociates CoActivator Coactivators (PGC-1α, SRC-1) Active_Complex Active Transcriptional Complex CoActivator->Active_Complex PPRE PPRE (DNA Response Element) TargetGene Target Gene Transcription PPRE->TargetGene Initiates Metabolic_Effects ↑ Insulin Sensitivity ↑ Adipogenesis ↓ Inflammation TargetGene->Metabolic_Effects Agonist_n->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg_RXR->CoActivator Recruits PPARg_RXR->Active_Complex Active_Complex->PPRE Binds to

Caption: Simplified PPARγ signaling pathway.

Experimental Applications & Protocols

To characterize this compound, a systematic approach is required. The following workflow is recommended to first establish its binding to PPARγ, then confirm its functional activity as an agonist, and finally determine its therapeutic window.

Caption: Recommended workflow for compound characterization.
Protocol 1: In Vitro PPARγ Competitive Binding Assay (TR-FRET)

Principle: This assay determines if the test compound can directly bind to the PPARγ Ligand Binding Domain (LBD) by competing with a known fluorescently-labeled ligand (tracer).[11] A decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal indicates displacement of the tracer by the test compound.[12]

Materials:

  • LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (or equivalent)[13]

    • GST-tagged PPARγ-LBD protein

    • Terbium (Tb)-labeled anti-GST antibody (donor)

    • Fluormone™ Pan-PPAR Green tracer (acceptor)

    • TR-FRET Dilution Buffer

  • This compound (Test Compound)

  • Rosiglitazone or Troglitazone (Positive Control Agonist)[11]

  • DMSO (Vehicle)

  • 384-well black polypropylene plates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

    • Perform a serial dilution of the compounds in DMSO. Then, create 2x working solutions by diluting the DMSO stocks into TR-FRET Dilution Buffer. The final DMSO concentration in the assay should not exceed 1%.[11]

  • Reagent Preparation (on ice):

    • Prepare a 4x solution of the Fluormone™ tracer in dilution buffer.

    • Prepare a 4x mixture of the GST-PPARγ-LBD and Tb-anti-GST antibody in dilution buffer.

  • Assay Assembly (Final Volume: 20 µL):

    • Add 10 µL of the 2x compound solutions (test compound, positive control, vehicle control) to the appropriate wells of the 384-well plate.

    • Add 5 µL of the 4x Fluormone™ tracer solution to all wells.

    • Add 5 µL of the 4x GST-PPARγ-LBD/Tb-anti-GST antibody mixture to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-3 hours, protected from light.[14]

  • Data Acquisition:

    • Measure the emission at 520 nm (FRET signal) and 495 nm (terbium donor) using a TR-FRET plate reader.

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.[11]

Protocol 2: Cell-Based PPARγ Luciferase Reporter Assay

Principle: This assay measures the functional ability of the test compound to activate the PPARγ transcriptional machinery in a cellular context.[15][16] Cells are engineered to express PPARγ and a luciferase reporter gene linked to a PPRE. Agonist binding activates PPARγ, driving luciferase expression, which is quantified by luminescence.[17]

Materials:

  • HEK293T or HepG2 cells[15][18]

  • PPARγ expression plasmid

  • PPRE-driven firefly luciferase reporter plasmid (e.g., pGL4.35)[15]

  • Control plasmid expressing Renilla luciferase (for normalization, e.g., pRL-TK)[18]

  • Transfection reagent (e.g., Lipofectamine)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compound and Positive Control (Rosiglitazone)

  • Dual-Luciferase® Reporter Assay System (or equivalent)[19]

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding & Transfection:

    • Seed HEK293T cells into a 96-well plate at a density of 2-4 x 10⁴ cells/well.

    • After 24 hours, co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.[15]

  • Compound Treatment:

    • Allow cells to recover for 24 hours post-transfection.

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compound, positive control (Rosiglitazone), or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.[20]

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.[19]

    • Add 100 µL of Stop & Glo® Reagent (Renilla substrate) to quench the firefly reaction and measure the Renilla luminescence.[19]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the "Fold Activation" by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control.

    • Plot the Fold Activation against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).[17]

Protocol 3: Analysis of PPARγ Target Gene Expression (qPCR)

Principle: A true PPARγ agonist will upregulate the transcription of its known target genes. This protocol uses quantitative real-time PCR (qPCR) to measure changes in mRNA levels of genes like CD36 (fatty acid translocase) and CPT1A (carnitine palmitoyltransferase 1A) in response to compound treatment.[15]

Materials:

  • HepG2 cells (or another metabolically active cell line expressing PPARγ)

  • Test Compound and Positive Control (Rosiglitazone)

  • 6-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CD36, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-Time PCR Detection System

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with the test compound (at its EC₅₀ concentration), positive control, and vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each target gene and the housekeeping gene. Each reaction should contain cDNA, forward and reverse primers, and SYBR Green master mix.

  • Data Analysis:

    • Calculate the change in gene expression using the ΔΔCt method.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control (ΔΔCt).

Protocol 4: General Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: Before extensive research, it is crucial to determine the concentrations at which the compound is non-toxic. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][21] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[6]

Materials:

  • HeLa, HepG2, or other relevant cell lines

  • Test Compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[22]

  • Compound Treatment:

    • Treat the cells with a wide range of concentrations of the test compound and a vehicle control for 24, 48, or 72 hours.[22]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization:

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Interpretation and Expected Outcomes

The collective data from these protocols will provide a comprehensive profile of this compound.

AssayParameterInterpretation for a Potent & Selective PPARγ Agonist
TR-FRET Binding Assay IC₅₀Low micromolar to nanomolar value, indicating direct binding to the PPARγ LBD.
Luciferase Reporter Assay EC₅₀ & Max Fold ActivationA dose-dependent increase in luciferase activity with a potent EC₅₀ value. Max activation may be comparable to or a fraction of the positive control (partial vs. full agonist).[12]
qPCR Fold ChangeSignificant upregulation (e.g., >2-fold) of known PPARγ target genes like CD36 and CPT1A.
MTT Assay CC₅₀A high CC₅₀ value. A good therapeutic candidate will have a CC₅₀ significantly higher than its EC₅₀ (high therapeutic index).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 1188044-87-2). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this valuable indane acetic acid derivative. Our aim is to provide practical, experience-driven advice to help you navigate potential pitfalls and optimize your synthetic protocol.

Synthetic Overview

A common and effective route to this compound begins with 3-fluorobenzaldehyde and proceeds through several key intermediates. This guide is structured to provide troubleshooting advice for each major stage of this synthesis.

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Start [label="3-Fluorobenzaldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Knoevenagel-Michael Addition\n(Formation of 3-fluorobenzylidene-bis-acetoacetate)"]; Step2 [label="Step 2: Hydrolysis\n(Formation of 3-fluoro-β-phenylglutaric acid)"]; Step3 [label="Step 3: Intramolecular Friedel-Crafts Acylation\n(Cyclization to 6-fluoro-3-oxo-indan-1-acetic acid)"]; Step4 [label="Step 4: Reduction\n(Formation of this compound)"]; End [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }

Figure 1: General synthetic workflow for this compound.

Part 1: Knoevenagel-Michael Addition with Ethyl Acetoacetate

This initial step involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form diethyl 2,2'-((3-fluorophenyl)methylene)bis(3-oxobutanoate).

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the bis-adduct. What are the likely causes?

A1: Incomplete reactions are often traced back to catalyst inefficiency or suboptimal reaction conditions.

  • Catalyst Choice and Activity: This reaction is typically base-catalyzed. Piperidine or a mixture of pyridine and acetic acid are common choices. Ensure your catalyst is fresh and free of contaminants. The concentration of the catalyst can also be critical; too little may lead to a slow reaction, while too much can promote side reactions.

  • Reaction Temperature: While often run at room temperature, gentle heating (40-50 °C) can sometimes drive the reaction to completion. However, be cautious, as excessive heat can lead to unwanted byproducts.

  • Water Scavenging: The Knoevenagel condensation step releases water, which can inhibit the reaction. If you suspect this is an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

Q2: I am observing the formation of a significant amount of the initial Knoevenagel condensation product without the subsequent Michael addition. How can I favor the formation of the desired bis-adduct?

A2: The formation of the bis-adduct is dependent on the stoichiometry of your reactants and the reaction conditions.

  • Reactant Stoichiometry: Ensure you are using at least two equivalents of ethyl acetoacetate for every one equivalent of 3-fluorobenzaldehyde. A slight excess of the acetoacetate can help drive the reaction towards the Michael addition product.

  • Reaction Time: The Michael addition can be slower than the initial condensation. Extending the reaction time may be necessary to allow for the complete formation of the bis-adduct. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Part 2: Hydrolysis of the Bis-Adduct

The diester is hydrolyzed to yield 3-(3-fluorophenyl)glutaric acid.

Frequently Asked Questions (FAQs)

Q1: The hydrolysis of my diester is incomplete, and I have a mixture of mono- and di-acids in my product. How can I ensure complete hydrolysis?

A1: Complete hydrolysis requires sufficiently strong basic conditions and adequate reaction time.

  • Base Strength and Equivalents: Sodium hydroxide or potassium hydroxide are typically used. Ensure you are using a sufficient excess of the base to hydrolyze both ester groups and neutralize the resulting carboxylic acids. A common protocol involves refluxing in an aqueous or alcoholic solution of the base.

  • Reaction Time and Temperature: Hydrolysis can be slow. Refluxing for several hours is often necessary. Monitor the reaction by TLC until the starting material is no longer visible.

  • Solubility: The starting diester may have limited solubility in purely aqueous base. Adding a co-solvent like ethanol or methanol can improve solubility and facilitate a more efficient reaction.

Q2: During workup and acidification, I am getting a gummy or oily product that is difficult to crystallize. What can I do?

A2: The isolation of dicarboxylic acids can sometimes be challenging.

  • Controlled Acidification: Acidify the reaction mixture slowly with cooling (ice bath) to control the precipitation of the product. Rapid acidification can lead to the formation of an oil.

  • Solvent for Extraction: After acidification, if the product does not precipitate as a solid, you will need to perform an extraction. Use a suitable organic solvent such as ethyl acetate. Multiple extractions may be necessary to recover all of the product.

  • Crystallization Solvent System: If the crude product is an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., ethyl acetate, acetone) and then slowly adding a non-polar solvent (e.g., hexanes, petroleum ether) until turbidity is observed, followed by cooling.

Part 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

3-(3-fluorophenyl)glutaric acid is cyclized to form 6-fluoro-3-oxo-2,3-dihydro-1H-indene-1-acetic acid.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is giving a very low yield of the desired indanone. What are the critical parameters for this Friedel-Crafts acylation?

A1: The success of this intramolecular Friedel-Crafts reaction is highly dependent on the choice and handling of the acid catalyst.

  • Choice of Acid Catalyst: Strong acids are required for this cyclization. Polyphosphoric acid (PPA) is a common choice. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can also be effective. Sulfuric acid can be used, but may lead to sulfonation as a side reaction.

  • Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture, which can deactivate the acid catalyst. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time: These reactions often require heating to proceed at a reasonable rate. However, excessive temperatures can lead to charring and decomposition. A typical temperature range is 80-100 °C. The optimal time should be determined by monitoring the reaction progress.

Q2: I am observing the formation of isomeric products. How can I improve the regioselectivity of the cyclization?

A2: The fluorine atom is an ortho-, para-director. In the case of 3-(3-fluorophenyl)glutaric acid, cyclization can potentially occur at the C2 or C6 positions of the fluorophenyl ring.

  • Directing Effects: The fluorine atom directs electrophilic substitution to the positions ortho and para to it. In this case, the desired product results from cyclization at the position para to the fluorine. Cyclization at the ortho position is also possible, leading to the formation of the 4-fluoro isomer.

  • Steric Hindrance: The formation of the 6-fluoro isomer is generally favored due to less steric hindrance compared to the 4-fluoro isomer.

  • Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the ratio of isomers. Milder conditions may favor the thermodynamically more stable product. If you are seeing a significant amount of the undesired isomer, consider lowering the reaction temperature and extending the reaction time.

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Starting_Material [label="3-(3-fluorophenyl)glutaric acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Intramolecular\nFriedel-Crafts Acylation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired_Product [label="6-fluoro-3-oxo-indan-1-acetic acid\n(Para-cyclization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="4-fluoro-3-oxo-indan-1-acetic acid\n(Ortho-cyclization)", fillcolor="#F1F3F4", fontcolor="#202124"];

Starting_Material -> Reaction; Reaction -> Desired_Product [label="Favored"]; Reaction -> Side_Product [label="Possible side product"]; }

Figure 2: Potential pathways in the intramolecular Friedel-Crafts acylation step.

Q3: How can I effectively purify the product from the strong acid catalyst after the reaction?

A3: The workup procedure is crucial for obtaining a clean product.

  • Quenching: The reaction mixture should be carefully quenched by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the acid catalyst and precipitate the crude product.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer should be washed with water, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Part 4: Reduction of the Ketone

The ketone group of 6-fluoro-3-oxo-2,3-dihydro-1H-indene-1-acetic acid is reduced to a methylene group to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for reducing the indanone ketone without affecting the carboxylic acid group?

A1: Several reduction methods are suitable for this transformation.

  • Clemmensen Reduction: This classic method uses zinc amalgam (Zn(Hg)) and hydrochloric acid. It is effective for reducing aryl ketones. However, the strongly acidic conditions may not be suitable for all substrates.

  • Wolff-Kishner Reduction: This method involves the formation of a hydrazone followed by treatment with a strong base (e.g., potassium hydroxide) at high temperatures in a high-boiling solvent (e.g., ethylene glycol). This is a good option if your molecule is sensitive to acid.

  • Catalytic Hydrogenation: This is often a milder and cleaner method. The ketone can be reduced over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent like ethanol or acetic acid. This method is often preferred for its high yield and cleaner reaction profile.[1]

Q2: My reduction reaction is not going to completion. What should I check?

A2: The success of the reduction depends on the activity of the reducing agent or catalyst.

  • Catalyst Activity (for Hydrogenation): Ensure your Pd/C catalyst is of good quality and has not been deactivated. The catalyst should be handled carefully to avoid exposure to air, which can reduce its activity.

  • Purity of Starting Material: Impurities in the starting indanone can sometimes poison the catalyst. Ensure your starting material is reasonably pure before proceeding with the reduction.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure that the system is properly sealed and that an adequate pressure of hydrogen is maintained throughout the reaction.

  • Reaction Time: Some reductions may require longer reaction times to go to completion. Monitor the reaction by TLC.

Q3: How can I purify the final product, this compound?

A3: The final product is a carboxylic acid and can be purified accordingly.

  • Extraction: After the reaction, the product can be isolated by extraction. If the reaction was performed under acidic or basic conditions, neutralize the mixture before extraction.

  • Crystallization: Recrystallization is the most common method for purifying the final product. A suitable solvent system can be found by testing small amounts of the crude product in various solvents. Common solvents for recrystallization of carboxylic acids include ethyl acetate, toluene, or mixtures with hexanes.

  • Column Chromatography: If recrystallization is not effective in removing impurities, silica gel column chromatography can be used. A mobile phase of ethyl acetate and hexanes, often with a small amount of acetic acid to prevent tailing, is a good starting point.

Summary of Key Reaction Parameters

StepReactionKey ParametersCommon Issues
1Knoevenagel-Michael AdditionCatalyst choice and concentration, reactant stoichiometry, temperature.Incomplete reaction, formation of mono-adduct.
2HydrolysisBase strength and equivalents, reaction time and temperature, co-solvent.Incomplete hydrolysis, oily product upon workup.
3Friedel-Crafts AcylationChoice of strong acid catalyst, anhydrous conditions, temperature.Low yield, formation of isomers.
4ReductionChoice of reduction method (e.g., catalytic hydrogenation), catalyst activity, purity of starting material.Incomplete reduction.

References

Technical Support Center: Synthesis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS No. 1188044-87-2)[1]. This molecule is a valuable building block in pharmaceutical research and development. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting and yield optimization.

Synthetic Overview

The most common and reliable pathway to the target molecule involves a three-stage process. This begins with the construction of the core indanone ring system, followed by the installation of the acetic acid side chain, and concludes with final modifications and purification.

Synthetic_Workflow A 3-(4-Fluorophenyl)propionic Acid B Stage 1: Intramolecular Friedel-Crafts Acylation A->B PPA or AlCl₃/SOCl₂ C 6-Fluoro-1-indanone B->C D Stage 2: Reformatsky Reaction C->D BrCH₂CO₂Et, Activated Zn E Ethyl 2-(6-fluoro-1-hydroxy- 2,3-dihydro-1H-inden-1-yl)acetate D->E F Stage 3: Dehydration, Reduction & Hydrolysis E->F 1. H⁺, Δ 2. H₂/Pd-C 3. NaOH, H₂O G 2-(6-Fluoro-2,3-dihydro- 1H-inden-1-yl)acetic acid F->G

Caption: General workflow for synthesizing the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage for maximizing the overall yield? A1: Stage 1, the intramolecular Friedel-Crafts acylation to form 6-Fluoro-1-indanone, is the most pivotal step. A high yield and purity of this key intermediate are essential for the success of subsequent reactions. Issues at this stage, such as poor cyclization or side-product formation, will cascade and complicate downstream steps.[2][3]

Q2: Are there viable alternatives to the Reformatsky reaction in Stage 2? A2: Yes. While the Reformatsky reaction is robust, a Horner-Wadsworth-Emmons (HWE) reaction is a common alternative. This would involve reacting 6-Fluoro-1-indanone with a phosphonate ylide, such as triethyl phosphonoacetate, to form an α,β-unsaturated ester. This intermediate would then require catalytic hydrogenation to reduce the double bond, followed by hydrolysis. The choice often depends on reagent availability and familiarity with the specific reaction class.

Q3: What purity level is required for the 6-Fluoro-1-indanone intermediate? A3: We recommend a purity of >98% for 6-Fluoro-1-indanone before proceeding to Stage 2. Impurities from the Friedel-Crafts reaction, such as unreacted starting material or polymeric byproducts, can interfere with the organozinc reagent formation in the Reformatsky reaction, leading to significantly lower yields.[4][5]

Q4: Can the dehydration and reduction steps be combined or simplified? A4: The dehydration of the β-hydroxy ester and the reduction of the resulting alkene are typically sequential. Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective for reducing the exocyclic double bond. It is crucial to perform this reduction before ester hydrolysis to avoid potential side reactions involving the carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Stage 1: Synthesis of 6-Fluoro-1-indanone

The cyclization of 3-(4-fluorophenyl)propionic acid is typically achieved using a strong acid catalyst.

Problem 1: Low or no yield of 6-Fluoro-1-indanone.

  • Possible Cause A: Inactive Catalyst/Reagent. Polyphosphoric acid (PPA) can absorb atmospheric moisture, reducing its efficacy. Aluminum chloride (AlCl₃) quality is also critical.

    • Expert Insight: PPA acts as both a catalyst and a solvent, but its viscosity at lower temperatures can hinder mixing. The reaction requires sufficient thermal energy to proceed efficiently.[6] The alternative route via the acyl chloride requires high-quality thionyl chloride and AlCl₃ to avoid side reactions.[3]

    • Recommended Action:

      • Use fresh, properly stored PPA. If its viscosity is too high, pre-heat it to 50-60°C before adding the starting material.

      • For the AlCl₃ route, ensure the reagent is a fine, free-flowing powder and that the reaction is conducted under strictly anhydrous conditions (e.g., argon or nitrogen atmosphere).

  • Possible Cause B: Incorrect Reaction Temperature.

    • Expert Insight: The Friedel-Crafts acylation has a specific activation energy. Too low a temperature will result in an impractically slow reaction rate. Conversely, excessive heat can lead to charring and the formation of polymeric side products.

    • Recommended Action: Adhere to established temperature protocols. For PPA, a temperature of 90°C for 2-3 hours is typical.[6] For the AlCl₃ method, refluxing in a solvent like dichloromethane is common.[2]

Table 1: Comparison of Cyclization Conditions for Stage 1

Catalyst SystemTypical SolventTemperature (°C)Key Considerations
Polyphosphoric Acid (PPA)None (PPA is solvent)90 - 100 °CGood for direct cyclization of the acid; workup involves quenching in ice water.[6]
AlCl₃ / SOCl₂Dichloromethane (DCM)Reflux (~40 °C)Two steps (acid -> acid chloride -> cyclization); requires strict anhydrous conditions.[2][3]
Trifluoromethanesulfonic acid (TFSA)Dichloromethane (DCM)Room TempHighly efficient and often gives cleaner reactions but is more expensive.[3]
Stage 2: Reformatsky Reaction

This stage involves the formation of an organozinc reagent from an α-halo ester, which then adds to the ketone.[4][7]

Problem 2: The Reformatsky reaction fails to initiate (no color change, no exotherm).

  • Possible Cause A: Inactive Zinc. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents it from reacting with the α-halo ester.

    • Expert Insight: The oxidative addition of zinc into the carbon-halogen bond is the first and most critical step of the reaction mechanism.[5] If the zinc surface is not active, this insertion will not occur.

    • Recommended Action: Activate the zinc immediately before use.

Zinc_Activation cluster_0 Zinc Activation Protocol A Charge Zinc dust into a dry flask B Add a small crystal of Iodine (I₂) A->B Visually confirms an hydrous start C Gently heat under vacuum until purple I₂ vapor disappears B->C Etches ZnO layer D Cool under inert gas (Ar or N₂). Use immediately. C->D

Caption: A workflow for activating zinc dust for the Reformatsky reaction.

  • Possible Cause B: Presence of Moisture. Organozinc reagents are highly sensitive to protic sources, especially water.

    • Expert Insight: Any moisture in the reaction will protonate and destroy the Reformatsky enolate as it forms, preventing it from adding to the ketone.

    • Recommended Action:

      • Dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere.

      • Use anhydrous solvents (e.g., THF, ether, dioxane) from a solvent purification system or freshly distilled over a suitable drying agent.

      • Ensure the 6-Fluoro-1-indanone and ethyl bromoacetate are anhydrous.

Stage 3: Dehydration, Reduction, and Hydrolysis

Problem 3: Low yield after catalytic hydrogenation.

  • Possible Cause: Catalyst Poisoning or Inefficient Hydrogenolysis.

    • Expert Insight: While hydrogenation is intended to reduce the C=C double bond formed after dehydration, residual reagents from previous steps (like halides or sulfur compounds) can poison the Palladium catalyst.

    • Recommended Action:

      • Purify the unsaturated ester intermediate via column chromatography before hydrogenation to remove potential catalyst poisons.

      • Ensure a proper setup with efficient stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.

      • Use a fresh, high-quality Pd/C catalyst.

Problem 4: Incomplete ester hydrolysis to the final carboxylic acid.

  • Possible Cause: Insufficiently strong basic conditions or short reaction time.

    • Expert Insight: The hydrolysis of the ethyl ester to the carboxylate is a saponification reaction. Steric hindrance around the ester group can slow this reaction down.

    • Recommended Action:

      • Use a standard protocol of NaOH or KOH in an aqueous alcohol mixture (e.g., EtOH/H₂O) at reflux.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

      • If the reaction is sluggish, consider using lithium hydroxide (LiOH) in a THF/water mixture, which is often more effective for hindered esters.

Experimental Protocols

Protocol 1: Activation of Zinc Dust
  • Place zinc dust (1.5 equivalents) in a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a stream of dry argon.

  • Add a few crystals of iodine.

  • Gently warm the flask with a heat gun under vacuum until the purple iodine vapor sublimes and deposits on the condenser. The zinc should turn from a dull gray to a more lustrous, silvery appearance.

  • Allow the flask to cool completely under argon. The activated zinc is now ready for use.

Protocol 2: General Procedure for Reformatsky Reaction
  • To the flask containing activated zinc, add anhydrous THF via syringe.

  • Add the 6-Fluoro-1-indanone (1.0 eq) dissolved in anhydrous THF.

  • In a separate, dry dropping funnel, prepare a solution of ethyl bromoacetate (1.2 eq) in anhydrous THF.

  • Add approximately 10% of the ethyl bromoacetate solution to the zinc suspension.

  • Gently warm the mixture until an exotherm and a slight color change are observed, indicating initiation.

  • Once initiated, add the remaining ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir at reflux for 1-2 hours or until TLC analysis shows complete consumption of the indanone.

  • Cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

References

Technical Support Center: Purification of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for "purification challenges of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid".

Welcome to the technical support guide for this compound (CAS No. 1188044-87-2). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this chiral molecule. Our focus is on providing practical, scientifically-grounded solutions to common issues, from removing simple impurities to performing complex chiral resolutions.

The primary challenge in purifying this compound lies in its stereochemistry. The molecule possesses a chiral center at the C1 position of the indene ring, meaning it exists as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological activities, obtaining the enantiomerically pure compound is frequently a critical goal.[1] This guide will walk you through achieving high chemical and enantiomeric purity.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My isolated product is an impure, oily solid with a broad melting point. How can I remove residual solvents and achiral impurities?

Answer: This is a common issue when the crude product contains leftover reagents, solvents, or achiral byproducts from the synthesis. A two-step approach of column chromatography followed by recrystallization is highly effective.

  • Causality: The oily appearance and broad melting point are classic indicators of impurity. Column chromatography is excellent for separating compounds based on polarity, effectively removing unreacted starting materials and most side-products. Recrystallization then serves as a final polishing step, leveraging differences in solubility to yield a crystalline, high-purity solid.

  • Troubleshooting Steps:

    • Initial Analysis: First, run a Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum to get a preliminary idea of the number of impurities.

    • Flash Column Chromatography:

      • Rationale: This technique is ideal for a first-pass purification. The goal is to separate the desired product from impurities with significantly different polarities.

      • Stationary Phase: Use standard silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. The target compound, being a carboxylic acid, is quite polar and may require the addition of a small amount of acetic or formic acid (0.5-1%) to the eluent to prevent streaking on the column.

    • Recrystallization:

      • Rationale: After chromatography, the product may still contain minor impurities. Recrystallization is a powerful technique for achieving high purity. The key is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

      • Solvent Screening: Test solvents like toluene, ethyl acetate/heptane mixtures, or isopropanol. Dissolve a small sample in a minimal amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals is a positive sign.

      • Execution: Once a suitable solvent is found, dissolve the bulk material from the chromatography step in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to promote the growth of large, pure crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Question 2: I've successfully synthesized the racemic mixture. What is the most reliable method for chiral resolution to isolate a single enantiomer?

Answer: The most common and industrially scalable method for resolving a racemic carboxylic acid is diastereomeric salt crystallization .[2] This process involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts.

  • Mechanism: Enantiomers have identical physical properties, making them impossible to separate by standard techniques. However, when they react with a chiral resolving agent, they form diastereomers. Diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized from a solution.[2][3]

  • Workflow Diagram:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Acid (R)-Acid + (S)-Acid salt_formation Reaction in Solvent racemic_acid->salt_formation chiral_base Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) chiral_base->salt_formation diastereomers Diastereomeric Salts in Solution (R,R)-Salt + (S,R)-Salt salt_formation->diastereomers crystallization Cooling & Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration solid_salt Insoluble Salt Precipitates (e.g., (S,R)-Salt) filtration->solid_salt soluble_salt Soluble Salt Remains in Filtrate (e.g., (R,R)-Salt) filtration->soluble_salt acidification Acidification (e.g., HCl) solid_salt->acidification pure_enantiomer Pure Enantiomer Precipitates (S)-Acid acidification->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

  • Common Resolving Agents: For acidic compounds, chiral amines are used. Common choices include:

    • (R)- or (S)-1-Phenylethylamine[2]

    • (R)- or (S)-1-(1-Naphthyl)ethylamine

    • Brucine or Cinchona alkaloids (though often more expensive)

  • Protocol: See Section 3 for a detailed step-by-step protocol.

Question 3: My diastereomeric salt crystallization has failed; either nothing crystallizes or I get a powder instead of distinct crystals. What should I try?

Answer: This is a common hurdle that requires systematic optimization of the crystallization conditions. The key is manipulating the solubility of the two diastereomeric salts.

  • Troubleshooting Strategies:

    • Solvent System is Critical: The choice of solvent is the most important factor. If a single solvent fails, try a binary or even ternary solvent system. Common solvents for this purpose include ethanol, methanol, isopropanol, acetonitrile, and acetone, often with water or anti-solvents like heptane.

    • Screen Multiple Resolving Agents: The interaction between your acid and the chiral base is highly specific. If (R)-1-phenylethylamine doesn't yield good crystals, try (S)-1-phenylethylamine or a different agent like (R)-1-(1-naphthyl)ethylamine. The "fit" between the molecules can dramatically alter crystal packing and solubility.

    • Control the Cooling Rate: Crashing the product out of solution by cooling too quickly often leads to the co-precipitation of both diastereomers as a fine powder. Allow the solution to cool slowly and undisturbed from its boiling point to room temperature over several hours. Using an insulated bath (like a Dewar flask) can help.

    • Seeding: If you have a tiny crystal of the desired pure diastereomeric salt (perhaps from a previous small-scale attempt), adding it to the cooled, saturated solution can induce crystallization of only that desired form.

    • Stoichiometry: While a 1:1 ratio of acid to resolving agent is typical, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the crystallized salt, albeit at the cost of yield in the first crop.

Question 4: How do I accurately determine the enantiomeric purity, or enantiomeric excess (e.e.), of my final product?

Answer: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Principle: Chiral HPLC uses a stationary phase that is itself chiral. This Chiral Stationary Phase (CSP) interacts differently with the R and S enantiomers of your compound, causing them to travel through the column at different speeds and thus elute at different times. The result is two separate peaks on the chromatogram, one for each enantiomer.

  • Method Development Steps:

    • Column Selection: The most common CSPs for carboxylic acids are based on polysaccharides (e.g., cellulose or amylose) coated on a silica support. Columns like Chiralcel OD-H or Chiralpak AD-H are excellent starting points.

    • Mobile Phase: For normal-phase chiral HPLC, the mobile phase is typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A small amount of an acidic additive, like trifluoroacetic acid (TFA) or acetic acid (0.1%), is crucial to ensure good peak shape for acidic analytes.

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm).

    • Analysis: Inject a sample of the racemic mixture first to identify the retention times of both enantiomers. Then, inject your resolved sample. The enantiomeric excess is calculated from the area of the two peaks:

      • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the typical physical and chemical properties I should expect for this compound?

Answer: Based on available data and the structure, here are the key properties.

PropertyValueSource
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol [4]
Appearance Solid
Purity (Typical) ≥95% (as racemate)[4][5][6]
Storage Store at room temperature in a dry, well-ventilated place.[6][7]

FAQ 2: Are there alternative methods to diastereomeric salt crystallization for chiral resolution?

Answer: Yes, while crystallization is the most common preparative method, other techniques exist:

  • Preparative Chiral Chromatography: This is essentially a scaled-up version of the analytical Chiral HPLC described earlier. It offers very high purity but is often more expensive and requires specialized equipment. It is best suited for high-value compounds or when crystallization fails.[8]

  • Enzymatic Resolution: This method uses an enzyme (e.g., a lipase) that selectively reacts with only one of the enantiomers (for example, by esterifying it). The reacted and unreacted enantiomers can then be easily separated. This method is highly selective but requires screening for a suitable enzyme.

  • Asymmetric Synthesis: The most elegant solution is to avoid forming the racemic mixture altogether. An asymmetric synthesis uses chiral catalysts or auxiliaries to create predominantly one enantiomer from the start.

FAQ 3: How should I store the purified compound to ensure its stability?

Answer: this compound is generally stable under normal laboratory conditions.[7] For long-term storage, keep the solid compound in a tightly sealed container, protected from light and moisture, at room temperature.[6] Storing it under an inert atmosphere (like nitrogen or argon) can provide additional protection against potential oxidative degradation, though this is not always necessary for this class of compounds.

Section 3: Detailed Experimental Protocols

Protocol 1: General Purification by Recrystallization

  • Objective: To purify the crude racemic product to >98% chemical purity.

  • Methodology:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Select a suitable solvent system (e.g., a 10:1 mixture of heptane and ethyl acetate). Add the solvent portion-wise to the flask while heating on a hot plate with stirring until the solid just dissolves (~75-100 mL).

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a small volume of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to a constant weight.

    • Validation: Check the purity by HPLC and melting point. The melting point should be sharp.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

  • Objective: To separate the racemic mixture into its constituent enantiomers.

  • Materials: Racemic acid, (R)-(+)-1-phenylethylamine, ethanol, 2M Hydrochloric Acid (HCl), Ethyl Acetate.

  • Methodology:

    • Salt Formation: Dissolve 10.0 g (51.5 mmol) of racemic this compound in 150 mL of warm ethanol in a 500 mL flask.

    • In a separate beaker, dissolve 6.24 g (51.5 mmol, 1.0 equivalent) of (R)-(+)-1-phenylethylamine in 50 mL of ethanol.

    • Slowly add the amine solution to the stirred acid solution. A precipitate will likely form.

    • Heat the resulting slurry to boiling until all solids dissolve completely.

    • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature overnight. A crystalline solid should precipitate.

    • Cool the mixture further in an ice bath for 1 hour.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This solid is the diastereomeric salt (Crop 1).

    • Liberation of Enantiomer: Suspend the collected diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate.

    • Stir the mixture vigorously while adding 2M HCl dropwise until the pH of the aqueous layer is ~1-2. All solids should dissolve, forming two clear layers.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

    • Validation: Determine the enantiomeric excess (e.e.) of the product using Chiral HPLC (Protocol 3). The mother liquor from step 7 contains the other enantiomer, which can be recovered by a similar workup.

Protocol 3: Analytical Method for Enantiomeric Excess (e.e.) Determination

  • Objective: To quantify the enantiomeric purity of the resolved product.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Methodology:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

    • Mobile Phase: Heptane:Isopropanol:Trifluoroacetic Acid (TFA) = 90:10:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

    • Procedure:

      • Inject 10 µL of the racemic standard to determine the retention times for the R and S enantiomers.

      • Inject 10 µL of your resolved sample.

      • Integrate the peak areas and calculate the e.e. as described in the troubleshooting section.

References

"stability issues of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS No. 59864-04-9). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby guaranteeing reproducible and reliable experimental outcomes. While specific stability data for this exact molecule is not extensively published, this guide synthesizes established principles of chemical stability, data from structurally related compounds, and best practices in pharmaceutical development.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is the recommended solvent for creating stock solutions?

A1: For long-term storage, aprotic organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. These solvents minimize the risk of hydrolysis. For immediate use in aqueous buffers, prepare a concentrated stock in DMSO and perform serial dilutions into your final experimental medium. Always use high-purity, anhydrous grade solvents.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid form of the compound should be stored in a cool, dark, and dry place, preferably in a desiccator at -20°C.[1][2] Stock solutions in aprotic solvents like DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][3] Protect both solid and solution forms from light by using amber vials or by wrapping containers in aluminum foil.[4]

Q3: What are the visible signs of degradation in my solution?

A3: Visual indicators of degradation can include a change in color (e.g., development of a yellow or brown tint), the appearance of cloudiness, or the formation of precipitate in a previously clear solution. However, significant degradation can occur without any visible signs.[5] Therefore, analytical confirmation is crucial if you suspect instability.

Q4: Can I store the compound in an aqueous buffer for several days?

A4: It is strongly discouraged. As a carboxylic acid, this compound is susceptible to reactions in aqueous media, especially if the pH is not controlled or if nucleophiles are present.[6][7] It is best practice to prepare fresh dilutions in aqueous buffers from a frozen, aprotic stock solution immediately before each experiment.

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent or non-reproducible data is a common consequence of compound instability. This guide helps you diagnose and resolve potential stability-related issues.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues.

G A Inconsistent Experimental Results Observed B Was the solution freshly prepared from a validated stock for each experiment? A->B C YES B->C  YES D NO B->D NO   F Evaluate Stock Solution Integrity C->F E Action: Prepare fresh solutions immediately before use. Re-run experiment. D->E G Was the stock solution stored correctly (aliquoted, -20°C or lower, protected from light)? F->G H YES G->H  YES I NO G->I NO   K Evaluate Stability in Experimental Medium H->K J Action: Discard old stock. Prepare new stock following best practices. I->J L Does the experimental medium contain reactive components or have an extreme pH? K->L M YES L->M  YES N NO L->N NO   O Action: Perform a time-course stability study in the medium (See Protocol 2). Consider medium reformulation. M->O P Perform Forced Degradation Study (See Protocol 3) to understand liabilities. N->P

Caption: A workflow for troubleshooting inconsistent results.

Common Problems & Solutions
ProblemPotential CauseRecommended Action & Explanation
Loss of Potency / Activity Chemical Degradation: The compound has degraded in the working solution over the course of the experiment.Action: Prepare fresh solutions for each experiment. Minimize the time the compound spends in aqueous media, especially at physiological temperatures (37°C).Explanation: The carboxylic acid moiety can be reactive, and the indene structure may be susceptible to oxidation.[8]
High Variability Between Replicates Incomplete Solubilization or Precipitation: The compound may not be fully dissolved or may be precipitating out of the aqueous experimental medium.Action: After diluting the DMSO stock into aqueous buffer, vortex thoroughly. Visually inspect for any precipitate. Consider using a surfactant like Tween-20 (at a low, non-interfering concentration) to improve solubility.
Unexpected Biological Effects Formation of Active Degradants: Degradation products may have their own, unintended biological activity, confounding the results.Action: Run a "vehicle + degraded compound" control. To do this, intentionally degrade a sample of the compound (e.g., by leaving it in buffer at 37°C for 24h) and test its effect in your assay. This helps determine if a degradant is responsible for the unexpected activity.
Drifting HPLC / LC-MS Results Autosampler Instability: The compound is degrading in the prepared vials while sitting in the HPLC/LC-MS autosampler queue.Action: Use a cooled autosampler (set to 4-10°C).[2] Analyze samples as quickly as possible after preparation. If a long sequence is necessary, place a quality control (QC) standard at the beginning, middle, and end to monitor for drift.

Key Degradation Pathways & Chemical Insights

Understanding the potential chemical liabilities of this compound is critical for designing stable formulations and interpreting results. The primary sites of instability are the carboxylic acid group and the indene ring system.

Potential Degradation Mechanisms

G cluster_0 Degradation Stressors cluster_1 Potential Degradation Products Parent This compound C₁₁H₁₁FO₂ Oxidation Oxidation (e.g., H₂O₂, light, air) Parent->Oxidation Hydrolysis Hydrolysis / pH (Acid or Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis Light) Parent->Photolysis P1 Oxidized Products (e.g., ketones, hydroxylated species) Oxidation->P1 P2 Esters (reaction with alcohol solvents) Hydrolysis->P2 P3 Decarboxylation Products (loss of CO₂) Hydrolysis->P3 Photolysis->P1

Caption: Potential degradation pathways for the target compound.

  • Oxidative Degradation: The benzylic position on the indene ring is susceptible to oxidation, potentially forming ketone or alcohol derivatives. This can be accelerated by exposure to air (oxygen), metal ions, or light.[9][10]

  • Hydrolysis and pH-Dependent Reactions: While the carboxylic acid itself is stable against hydrolysis, it can react with alcohol solvents (e.g., methanol, ethanol) under acidic or basic conditions to form esters. At extreme pH and temperature, decarboxylation (loss of CO₂) could occur. The solubility and stability of the molecule will be pH-dependent due to the ionization of the carboxylic acid group (pKa typically ~4-5).[7][11]

  • Photodegradation: Aromatic systems and compounds with benzylic protons can be sensitive to light, which can catalyze oxidative processes.[10] Using amber glassware and minimizing light exposure is a critical preventative measure.[4]

Experimental Protocols

These protocols provide a framework for preparing solutions and assessing stability.

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a high-quality, reliable stock solution.

  • Pre-Analysis: Allow the solid compound container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube or vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, use a sonicating water bath for short bursts (1-2 minutes) to aid dissolution. Visually confirm that no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting (amber) aliquots. Label clearly with compound name, concentration, date, and solvent.

  • Storage: Store the aliquots in a freezer at -20°C or, for maximum longevity, at -80°C.[3]

Protocol 2: Rapid Assessment of Solution Stability via HPLC-UV

This method allows you to determine the short-term stability of your compound in a specific experimental buffer.

  • Preparation (T=0): a. Prepare a fresh working solution of the compound in your experimental buffer (e.g., PBS, cell culture media) at the final experimental concentration. The DMSO concentration should typically be kept below 0.5%. b. Immediately inject a sample onto a suitable HPLC system (a C18 column is a good starting point) and acquire the chromatogram. This is your T=0 reference.[12]

  • Incubation: a. Place the remaining working solution under your exact experimental conditions (e.g., in an incubator at 37°C, 5% CO₂).

  • Time-Point Analysis: a. At predetermined time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from the incubating solution. b. Inject the sample onto the HPLC and acquire the chromatogram using the identical method as for T=0.

  • Data Analysis: a. Compare the peak area of the parent compound at each time point to the peak area at T=0. b. Calculate the percent remaining: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100. c. Look for the appearance of new peaks, which indicate the formation of degradation products. A loss of >10% of the parent compound is often considered significant.[13]

Protocol 3: Overview of a Forced Degradation Study

Forced degradation (or stress testing) is used to purposefully degrade the compound to understand its intrinsic stability and validate that your analytical method can detect degradants.[13][14] This is a crucial step in drug development.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis Dissolve in 0.1 M HCl; incubate at 60°C for 24-48h.To assess stability to low pH environments.
Base Hydrolysis Dissolve in 0.1 M NaOH; incubate at room temp for 2-8h.To assess stability to high pH environments.
Oxidation Dissolve in 3% H₂O₂; incubate at room temp for 24h.[10]To identify susceptibility to oxidative degradation.
Thermal Stress Store solid compound and solution at 60-80°C for 1 week.To evaluate intrinsic thermal stability.
Photostability Expose solution to controlled UV/Vis light source (ICH Q1B guidelines).[9]To determine light sensitivity.

Analysis: After exposure, samples are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products formed.[12][15] The goal is to achieve a target degradation of 5-20%.[5][10]

References

Technical Support Center: Overcoming Poor Solubility of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and in-depth answers to frequently asked questions regarding the solubility challenges associated with this compound.

Part 1: Understanding the Challenge: Physicochemical Properties

Before delving into solubility enhancement techniques, it is crucial to understand the inherent properties of this compound. While specific experimental data for this exact compound is not widely published, we can infer its likely behavior based on its chemical structure.

Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This functional group provides a site for ionization. At pH values above its pKa, the carboxylic acid will deprotonate to a carboxylate (-COO⁻), which is significantly more water-soluble. Conversely, at pH values below its pKa, it will remain in its less soluble, neutral form.[1]

  • Fluorinated Indene Core: The dihydro-inden-yl ring system is largely nonpolar and hydrophobic. The presence of a fluorine atom further increases the lipophilicity of the molecule. This substantial nonpolar region is the primary contributor to the compound's poor aqueous solubility.

Based on these features, this compound is expected to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[2][3]

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 194.20 g/mol [4]Moderate, but the overall structure is compact.
pKa Estimated to be in the range of 4-5pH-dependent aqueous solubility.[1]
LogP Predicted to be highIndicates high lipophilicity and poor aqueous solubility.
Physical Form Solid[4]Crystalline form may further limit solubility compared to an amorphous state.[2][5]

Part 2: Troubleshooting and Solubility Enhancement Strategies

This section provides a series of troubleshooting guides in a question-and-answer format to address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What is the first and most straightforward approach I should try?

A1: pH Adjustment

The most direct method to improve the solubility of a carboxylic acid-containing compound is by adjusting the pH of the aqueous medium.[][7]

The Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[8] For a weak acid like this compound, increasing the pH above its pKa will shift the equilibrium towards the ionized (deprotonated) carboxylate form, which is more soluble in water.[1][3]

Experimental Protocol:

  • Prepare a slurry of the compound in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • While stirring, slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise.

  • Monitor the pH of the solution continuously.

  • Observe for dissolution of the solid material as the pH increases.

  • Target a final pH that is 1-2 units above the estimated pKa of the compound (a target pH of 6-7 is a good starting point).

Troubleshooting:

  • Precipitation upon standing: The solution may be supersaturated or the pH may have drifted. Ensure the final pH is stable.

  • Compound instability at high pH: If the compound is susceptible to degradation at alkaline pH, this method may not be suitable. Conduct stability studies at the target pH.

Q2: Adjusting the pH alone did not achieve the desired concentration. What is the next logical step?

A2: Co-solvents

The use of co-solvents is a widely employed technique to enhance the solubility of poorly soluble drugs.[9][10][11]

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10][12] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility.[10]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol:

  • Select a biocompatible co-solvent.

  • Prepare a stock solution of the compound in the chosen co-solvent at a high concentration.

  • In a separate vial, prepare the desired aqueous buffer.

  • While vortexing or stirring the aqueous buffer, slowly add the stock solution of the compound dropwise.

  • Monitor for any signs of precipitation.

Data Presentation: Co-solvent Screening

Co-solventConcentration (% v/v)Achieved Solubility (mg/mL)Observations
Ethanol10%[Experimental Data]Clear solution
Propylene Glycol10%[Experimental Data]Slight haze
PEG 40010%[Experimental Data]Clear solution
DMSO5%[Experimental Data]Clear solution

Troubleshooting:

  • Precipitation upon dilution: This is a common issue. The key is to add the concentrated drug-in-co-solvent solution to the aqueous phase slowly and with vigorous mixing.

  • Toxicity of co-solvents: Be mindful of the final concentration of the co-solvent, especially for in vivo studies, as some can be toxic at higher concentrations.[10][13]

Q3: I am still facing solubility limitations, even with pH adjustment and co-solvents. What other formulation strategies can I explore?

A3: Surfactants, Complexation, and Solid Dispersions

For particularly challenging compounds, more advanced formulation techniques may be necessary.

1. Surfactants

The Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[12][14] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[15]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL

  • Anionic: Sodium dodecyl sulfate (SDS) (generally not for in vivo use)

  • Cationic: Cetyltrimethylammonium bromide (CTAB) (generally not for in vivo use)

Experimental Protocol:

  • Prepare a solution of the surfactant in the desired aqueous buffer at a concentration above its CMC.

  • Add the compound to the surfactant solution.

  • Stir or sonicate until the compound is dissolved.

2. Complexation with Cyclodextrins

The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3][16] They can form inclusion complexes by encapsulating the hydrophobic part of a drug molecule within their cavity, thereby increasing its water solubility.[16][17][18]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol:

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the compound to the cyclodextrin solution.

  • Stir, sonicate, or heat the mixture to facilitate complex formation.

3. Solid Dispersions

The Scientific Rationale: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix.[2][19][20] This can be achieved by methods such as solvent evaporation or melt extrusion. The resulting product can have improved dissolution rates due to a reduction in drug particle size to a molecular level, conversion of the drug to an amorphous state, and improved wettability.[2][5][21]

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

Experimental Protocol (Solvent Evaporation Method):

  • Dissolve both the drug and the carrier in a common volatile organic solvent.

  • Evaporate the solvent under vacuum, leaving a solid dispersion.

  • The resulting solid can then be dissolved in an aqueous medium.

G

Part 3: Summary of Key Strategies

The following diagram illustrates the logical progression for addressing the poor solubility of this compound.

G Start Poorly Soluble Compound PhysChem PhysChem Start->PhysChem Formulation Formulation Start->Formulation End Enhanced Solubility PhysChem->End Formulation->End

References

Technical Support Center: Synthesis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to enhance the yield and purity of your target molecule.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound is outlined below. This guide will address potential side reactions at each key stage.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Fluorobenzene + Succinic Anhydride"]; B [label="4-(4-fluorophenyl)-4-oxobutanoic acid"]; C [label="4-(4-fluorophenyl)butanoic acid"]; D [label="6-Fluoro-2,3-dihydro-1H-inden-1-one"]; E [label="Intermediate Ester"]; F [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label=" Step 1:\nFriedel-Crafts Acylation "]; B -> C [label=" Step 2:\nKetone Reduction "]; C -> D [label=" Step 3:\nIntramolecular Cyclization "]; D -> E [label=" Step 4:\nIntroduction of Acetic\nAcid Moiety "]; E -> F [label=" Step 5:\nFinal Transformation "]; }

A plausible synthetic route for the target molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride

Q1: My Friedel-Crafts acylation is giving a low yield of the desired 4-(4-fluorophenyl)-4-oxobutanoic acid. What are the likely causes?

A1: Low yields in this step are often attributable to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any residual water in your glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.[1] Ensure all components are scrupulously dried before use.

  • Insufficient Catalyst: Friedel-Crafts acylations often require more than a catalytic amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and can form a complex with the AlCl₃, effectively sequestering it.[2] A stoichiometric amount or even a slight excess of AlCl₃ is often necessary.

  • Reaction Temperature: While heating is sometimes required to drive the reaction to completion, excessively high temperatures can lead to side reactions and decomposition of the starting materials or product.

Q2: I am observing the formation of an isomeric byproduct. What is it and how can I minimize it?

A2: The fluorine atom in fluorobenzene is an ortho, para-director for electrophilic aromatic substitution. While the para-substituted product is sterically favored, some of the ortho-isomer, 4-(2-fluorophenyl)-4-oxobutanoic acid, is likely to form.

digraph "Ortho_Para_Isomers" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Fluorobenzene + Acylium Ion"]; Para [label="para-substitution\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ortho [label="ortho-substitution\n(Minor Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Para [label=" Sterically favored "]; Start -> Ortho [label=" Sterically hindered "]; }

Formation of ortho and para isomers.

To minimize the formation of the ortho-isomer, consider the following:

  • Bulky Catalyst: Using a bulkier Lewis acid or a catalyst system that increases the steric demand of the electrophile can enhance para-selectivity.

  • Lower Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable para-product.

Step 2: Reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid

Q3: I am having trouble with the reduction of the ketone. Which method is preferable, Clemmensen or Wolff-Kishner, and what are the potential side reactions?

A3: Both the Clemmensen (Zn(Hg), HCl) and Wolff-Kishner (H₂NNH₂, KOH, heat) reductions can be effective for this transformation.[3][4][5][6] The choice depends on the stability of your molecule to acidic or basic conditions.

Clemmensen Reduction:

  • Advantages: Effective for aryl-alkyl ketones.[3][7]

  • Potential Side Reactions: The strongly acidic conditions can be problematic if your molecule contains acid-sensitive functional groups.[4] In some cases, rearrangement of the carbon skeleton can occur, although this is less likely with this specific substrate.

Wolff-Kishner Reduction:

  • Advantages: Suitable for base-stable compounds and often complementary to the Clemmensen reduction.[4][8][9][10][11]

  • Potential Side Reactions:

    • Azine Formation: A common side reaction is the formation of an azine from the reaction of the intermediate hydrazone with another molecule of the starting ketone.[8] This can be minimized by the slow addition of the hydrazine.

    • Incomplete Reaction: Steric hindrance around the carbonyl group can slow down the formation of the hydrazone, leading to an incomplete reaction.[8]

    • Base-Sensitive Groups: The strongly basic and high-temperature conditions can cause elimination or other reactions if base-labile groups are present.[9]

Method Conditions Pros Cons/Side Reactions
Clemmensen Zn(Hg), conc. HClEffective for aryl-alkyl ketonesStrongly acidic, potential for rearrangements
Wolff-Kishner H₂NNH₂, KOH, heatGood for acid-sensitive substratesStrongly basic, high temp, azine formation
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

Q4: My cyclization to form 6-fluoro-2,3-dihydro-1H-inden-1-one is not working well. What are the common issues?

A4: The intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone is a critical step. Common problems include:

  • Polymerization: Under harsh acidic conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts. This can be mitigated by using high dilution conditions.

  • Incorrect Regiochemistry: While cyclization to form the indanone is expected, there is a small possibility of reaction at the other ortho position on the aromatic ring, leading to a different regioisomer, although this is sterically disfavored.

  • Deactivation: The carboxylic acid group can be protonated under the reaction conditions, which can deactivate the ring towards electrophilic attack. Converting the carboxylic acid to the corresponding acyl chloride before cyclization can often improve yields.

Step 4: Introduction of the Acetic Acid Moiety

This step can be accomplished through several routes. We will address two common methods: the Reformatsky reaction and the malonic ester synthesis.

Q5: I am attempting a Reformatsky reaction with 6-fluoro-2,3-dihydro-1H-inden-1-one and an α-haloacetate, but the reaction is sluggish and gives multiple products. What's going wrong?

A5: The Reformatsky reaction involves the formation of an organozinc reagent from an α-haloacetate, which then adds to the ketone.[12][13][14]

  • Zinc Activation: The zinc metal must be activated to initiate the reaction. This can be achieved by various methods, such as washing with dilute acid, using a zinc-copper couple, or sonication.[13]

  • Side Reactions:

    • Self-condensation of the α-haloacetate: The organozinc reagent can react with another molecule of the α-haloacetate.

    • Dehydration of the β-hydroxy ester: The initial product is a β-hydroxy ester, which can dehydrate under the reaction or workup conditions to form an α,β-unsaturated ester. This may or may not be the desired intermediate, depending on the subsequent steps.

    • Enolization of the indanone: The basicity of the Reformatsky reagent can cause deprotonation of the α-protons of the indanone, leading to side reactions.

Q6: I am using the malonic ester synthesis route, but I am having issues with the alkylation and decarboxylation steps.

A6: The malonic ester synthesis is a robust method for introducing an acetic acid moiety.[15][16][17][18][19][20][21]

  • Alkylation:

    • Dialkylation: The initial alkylation product still has an acidic proton and can be alkylated a second time. To avoid this, use a slight excess of the indanone starting material or carefully control the stoichiometry of the base and alkylating agent.

    • O-alkylation vs. C-alkylation: While C-alkylation is generally favored with malonic esters, some O-alkylation of the enolate can occur, especially with "harder" electrophiles.

    • Matching Base and Ester: It is crucial to use a base with the same alkoxide as the ester to prevent transesterification.[17] For example, use sodium ethoxide with diethyl malonate.

  • Hydrolysis and Decarboxylation:

    • Incomplete Hydrolysis: The saponification of the diester to the dicarboxylic acid must be complete before acidification and decarboxylation.

    • Incomplete Decarboxylation: The decarboxylation of the malonic acid derivative requires heating.[22] Insufficient heating can lead to incomplete reaction.

digraph "Malonic_Ester_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Indanone [label="6-Fluoro-1-indanone"]; Malonate [label="Diethyl Malonate + Base"]; Alkylated [label="Alkylated Malonic Ester"]; Dicarboxylic [label="Dicarboxylic Acid Intermediate"]; Final_Acid [label="Target Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indanone -> Alkylated [label=" Alkylation "]; Malonate -> Alkylated; Alkylated -> Dicarboxylic [label=" Hydrolysis "]; Dicarboxylic -> Final_Acid [label=" Decarboxylation\n(with heating) "]; }

Key stages of the malonic ester synthesis route.
Step 5: Final Transformations

Q7: My final product is not pure, and I suspect the presence of unsaturated byproducts. How can I address this?

A7: If your synthetic route involved a dehydration step (e.g., after a Reformatsky reaction), you may have an indenylidene acetic acid derivative with a double bond that needs to be reduced.

  • Catalytic Hydrogenation: The double bond can be selectively reduced by catalytic hydrogenation (e.g., using Pd/C as a catalyst).[23][24][25][26] Care must be taken to avoid over-reduction of the aromatic ring, which can be achieved by using milder conditions (lower pressure and temperature).

  • Purification: Final purification can be achieved by recrystallization or column chromatography. Given the acidic nature of the final product, purification by extraction into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product can be a very effective method.

References

Technical Support Center: Optimization of Fluorination in Indenyl Acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the fluorination of indenyl acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your final products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the fluorination of indenyl acetic acid and its derivatives.

Issue 1: Low to No Conversion of the Starting Material

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Reactivity of the Fluorinating Agent:

    • Explanation: The chosen fluorinating agent may not be potent enough for your specific substrate. Electrophilic fluorinating agents like Selectfluor (F-TEDA-BF4) often require an activated substrate, while nucleophilic agents may be hindered by steric bulk.

    • Solution:

      • Step 1: Confirm the activity of your fluorinating agent. If it's a new bottle, this is less likely, but older reagents can degrade.

      • Step 2: Consider a more reactive agent. If you are using a milder electrophilic fluorinating agent, switching to a more potent one might be necessary. For example, if you are attempting to fluorinate an enolate, ensure your base is strong enough to generate the enolate quantitatively.

      • Step 3: For substrates with electron-withdrawing groups, which deactivate the system, a more powerful fluorinating agent or harsher reaction conditions may be required.

  • Inappropriate Reaction Temperature:

    • Explanation: Fluorination reactions can be highly sensitive to temperature. Some require cryogenic conditions to control selectivity, while others need elevated temperatures to overcome activation energy barriers.

    • Solution:

      • Step 1: If the reaction is sluggish at room temperature, consider incrementally increasing the temperature. A common starting point is 40-60 °C, but this should be done cautiously to avoid side product formation.

      • Step 2: Conversely, if you suspect reagent decomposition or unwanted side reactions, try lowering the temperature. Some fluorinations proceed cleanly at 0 °C or even -78 °C.

  • Solvent Mismatch:

    • Explanation: The solvent plays a crucial role in solvating the reactants and stabilizing intermediates. A poor choice of solvent can lead to low solubility of reactants or hinder the reaction mechanism.

    • Solution:

      • Step 1: Ensure your starting material and fluorinating agent are sufficiently soluble in the chosen solvent.

      • Step 2: Acetonitrile, DMF, and dichloromethane are common solvents for electrophilic fluorinations. For nucleophilic fluorinations, aprotic polar solvents like DMF or DMSO are often used. Consider screening a panel of solvents to find the optimal one for your system.

Logical Flow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Products and Low Selectivity

Your reaction yields a complex mixture of products, including regioisomers or over-fluorinated species, making purification difficult and reducing the yield of the desired product.

Possible Causes & Step-by-Step Solutions:

  • Lack of Regioselectivity:

    • Explanation: The indenyl system has multiple potential sites for fluorination. The reaction conditions may not be optimized to favor fluorination at the desired position.

    • Solution:

      • Step 1: The use of a bulky fluorinating agent can enhance selectivity by favoring attack at the less sterically hindered position.

      • Step 2: Introducing a directing group on the indenyl ring can guide the fluorinating agent to the desired position.

      • Step 3: Modifying the electronic properties of the substrate can also influence regioselectivity. Electron-donating groups can activate specific positions towards electrophilic attack.

  • Over-fluorination:

    • Explanation: The initially formed monofluorinated product might be more reactive than the starting material, leading to the formation of di- or poly-fluorinated byproducts.

    • Solution:

      • Step 1: Use a stoichiometric amount of the fluorinating agent, or even a slight sub-stoichiometric amount, and add it slowly to the reaction mixture.

      • Step 2: Lowering the reaction temperature can often temper the reactivity and improve selectivity for the monofluorinated product.

      • Step 3: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.

Table 1: Comparison of Common Electrophilic Fluorinating Agents

Fluorinating AgentAbbreviationReactivityCommon SolventsKey Considerations
N-FluorobenzenesulfonimideNFSIHighMeCN, CH2Cl2Can be sensitive to moisture.
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorModerate-HighMeCN, DMFWidely used, easy to handle solid.
N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)F-TEDA-BF4Moderate-HighMeCN, DMFSimilar to Selectfluor.

Frequently Asked Questions (FAQs)

Q1: Which type of fluorinating agent should I choose for my indenyl acetic acid derivative: electrophilic or nucleophilic?

A1: The choice depends on the nature of your substrate and the desired position of the fluorine atom.

  • Electrophilic Fluorination: This is generally the preferred method for introducing a fluorine atom onto an electron-rich carbon. If you can generate an enolate or another nucleophilic intermediate from your indenyl acetic acid derivative, an electrophilic fluorinating agent like Selectfluor or NFSI is a good choice.

  • Nucleophilic Fluorination: This method is suitable for introducing a fluorine atom by displacing a leaving group (e.g., a tosylate, mesylate, or halide). If your synthetic route allows for the introduction of a good leaving group at the desired position, then a nucleophilic fluoride source like potassium fluoride with a phase-transfer catalyst (e.g., Kryptofix 222) or tetrabutylammonium fluoride (TBAF) can be effective.

Decision Pathway for Fluorinating Agent Selection:

Caption: Decision tree for selecting a fluorinating agent.

Q2: How do I safely handle and quench reactions involving potent fluorinating agents?

A2: Safety is paramount when working with highly reactive fluorinating agents.

  • Handling: Always handle fluorinating agents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust from solid reagents.

  • Quenching: Reactions with electrophilic fluorinating agents can be quenched by adding a reducing agent. A common method is to add a saturated aqueous solution of sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3). For nucleophilic fluoride sources, a simple aqueous workup is often sufficient. Always perform the quench slowly and at a low temperature to control any exothermic reactions.

Q3: What are the best practices for purifying the fluorinated indenyl acetic acid product?

A3: The purification strategy will depend on the properties of your product and the impurities present.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying fluorinated organic compounds. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Crystallization: If your product is a solid, recrystallization can be an excellent purification technique to obtain highly pure material.

  • Preparative HPLC: For challenging separations or to obtain very high purity material for biological testing, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocol: General Procedure for Electrophilic Fluorination of an Indenyl Acetic Acid Derivative

This protocol provides a general starting point. You will need to optimize the conditions for your specific substrate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indenyl acetic acid derivative (1.0 eq) in anhydrous acetonitrile (or another suitable solvent).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Base Addition (if necessary): If generating an enolate, add the base (e.g., LDA, NaHMDS) dropwise to the solution and stir for the appropriate amount of time to allow for complete enolate formation.

  • Fluorinating Agent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor, 1.1 eq) portion-wise over several minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bisulfite.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Workflow for Electrophilic Fluorination:

Electrophilic_Fluorination_Workflow Start Start: Dissolve Substrate Cool Cool to Reaction Temperature Start->Cool AddBase Add Base (if needed) Cool->AddBase AddReagent Add Fluorinating Agent AddBase->AddReagent Monitor Monitor Reaction Progress AddReagent->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify End Characterize Pure Product Purify->End

Caption: Step-by-step experimental workflow for electrophilic fluorination.

Technical Support Center: Degradation Pathways of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of forced degradation studies for this compound.

Introduction

Understanding the degradation pathways of a drug candidate is a critical aspect of pharmaceutical development. Forced degradation, or stress testing, provides crucial insights into the intrinsic stability of a molecule and helps in the development of stability-indicating analytical methods.[1][2] This guide will explore the potential degradation routes of this compound under various stress conditions and offer practical solutions to common experimental challenges.

Proposed Degradation Pathways

Based on the chemical structure of this compound, which features an indane ring, a fluoro-substituted aromatic ring, and a carboxylic acid moiety, several degradation pathways can be anticipated under forced degradation conditions.

DOT Script for Proposed Degradation Pathways

Proposed Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation parent This compound defluoro Defluorination Product (Hydroxylated Indane Derivative) parent->defluoro Acid/Base Hydrolysis oxidation Oxidation at Benzylic Carbon (Indanone Derivative) parent->oxidation Oxidation (e.g., H₂O₂) photodecarboxylation Photodecarboxylation Product (6-Fluoro-1-methyl-2,3-dihydro-1H-indene) parent->photodecarboxylation UV/Vis Light decarboxylation Decarboxylation Product (6-Fluoro-1-methyl-2,3-dihydro-1H-indene) parent->decarboxylation Heat

Caption: Proposed degradation pathways for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during forced degradation studies of this compound.

Problem Potential Cause Recommended Solution
No or minimal degradation observed (<5%) Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidant), elevate the temperature, or prolong the exposure time.[3] For photostability, ensure the light source provides sufficient UV and visible light exposure.[3]
Excessive degradation (>20%) with multiple, poorly resolved peaks Stress conditions are too harsh, leading to secondary degradation.Reduce the stressor concentration, lower the temperature, or shorten the exposure time.[4] A time-course study can help identify the optimal duration for achieving the target degradation of 5-20%.[5]
Poor mass balance in HPLC analysis Degradation products may not be UV active at the detection wavelength, may be volatile, or may be strongly retained on the column.Use a photodiode array (PDA) detector to screen for appropriate wavelengths. Employ a mass spectrometer (LC-MS) to detect non-UV active compounds.[6] Check for co-elution of degradants with the parent peak using peak purity analysis.[5]
Appearance of unexpected peaks in control samples The compound may be unstable in the chosen solvent, or the solvent itself may be degrading.Analyze a blank (solvent only) under the same conditions. Evaluate the stability of the compound in the dissolution solvent at room temperature and under refrigerated conditions.[4]
Inconsistent results between replicate experiments Variability in experimental conditions such as temperature, light exposure, or sample preparation.Ensure precise control of all experimental parameters. Use calibrated equipment and follow a standardized sample preparation protocol.
Difficulty in identifying the structure of a degradation product Insufficient data from a single analytical technique.Utilize a combination of LC-MS/MS for fragmentation analysis and, if possible, isolate the impurity for NMR spectroscopy to elucidate the structure.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on its structure, the most probable degradation pathways include:

  • Oxidation: The benzylic carbon of the indane ring is susceptible to oxidation, potentially forming an indanone derivative.[8][9][10]

  • Decarboxylation: The acetic acid side chain may be lost under thermal or photolytic stress, leading to the formation of a methyl-indane derivative.[11]

  • Hydrolysis: While the C-F bond is generally strong, under harsh hydrolytic conditions, defluorination could occur, resulting in a hydroxylated analog.[12]

Q2: How does the fluorine substituent affect the degradation?

A2: The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and adjacent functional groups. It may enhance the susceptibility to nucleophilic attack, potentially facilitating hydrolysis under certain conditions.[12] In photolytic degradation, trifluoromethyl groups have been shown to facilitate photodecarboxylation in phenylacetic acids.[13]

Q3: What are the ideal stress conditions for forced degradation of this compound?

A3: A good starting point is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3][14] Recommended starting conditions are:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[15]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.[2]

  • Thermal: 80°C for 48 hours (solid state).[3]

  • Photolytic: Exposure to a combination of UV and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[3]

Q4: What is the best analytical technique to monitor the degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[14] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of degradation products.[6]

Q5: How can I ensure my analytical method is "stability-indicating"?

A5: A stability-indicating method must be able to separate the parent drug from all its degradation products and any process-related impurities.[14] This is demonstrated by showing that the peaks for the parent drug and its degradants are well-resolved in the chromatograms from the forced degradation samples. Peak purity analysis using a PDA detector is also essential.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

DOT Script for Forced Degradation Workflow

Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of API acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Sample and Analyze at Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC-UV/MS analysis->hplc data Data Analysis (Peak Purity, Mass Balance) hplc->data

Caption: A typical workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Sample at various time points and dilute for analysis.

  • Thermal Degradation: Place the solid drug substance in a stability chamber at 80°C. At designated time points, withdraw a sample, dissolve it in the chosen solvent, and dilute for HPLC analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution (e.g., 1 mg/mL in methanol/water) to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the specified exposure.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of resolving the parent compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 254 nm (or use PDA for full spectrum analysis) and MS detection.

  • Injection Volume: 10 µL

Method Optimization:

  • If co-elution is observed, adjust the gradient slope, the organic modifier (e.g., methanol instead of acetonitrile), or the pH of the mobile phase.

  • Ensure that the method can separate the parent peak from all degradation product peaks generated in the forced degradation studies.

References

Technical Support Center: A Guide to Managing Impurities in the Production of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing impurities in the synthesis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis and purification of this important pharmaceutical intermediate. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during production, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is the first line of defense in impurity management.[3] It allows for the prediction of potential side-products, unreacted starting materials, and intermediates that may carry through to the final product. While multiple synthetic strategies exist, a common and plausible pathway is outlined below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen/Wolff-Kishner Reduction cluster_2 Step 3: Intramolecular Acylation (Cyclization) cluster_3 Step 4: Introduction of Acetic Acid Moiety cluster_4 Step 5: Hydrolysis A Fluorobenzene + Succinic Anhydride B 3-(4-Fluorobenzoyl)propanoic acid A->B AlCl3 C 4-(4-Fluorophenyl)butanoic acid B->C Zn(Hg), HCl or H2NNH2, KOH D 6-Fluoro-2,3-dihydro-1H-inden-1-one C->D PPA or SOCl2 F Ethyl 2-(6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetate D->F Reformatsky or Wittig-Horner E Ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate G Ethyl 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetate F->G H2/Pd-C H This compound G->H NaOH, H2O then H+ workup G A Unexpected Peaks Observed in HPLC B Step 1: System Suitability Check - Inject standard - Check retention time, peak shape, pressure A->B C Step 2: Sample & Mobile Phase Integrity - Prepare fresh sample - Check mobile phase pH and composition B->C D Step 3: Peak Identification (LC-MS) - Obtain mass of each unknown peak C->D E Step 4: Correlate Mass to Potential Impurities - Does mass match predicted by-products, intermediates, or starting materials? D->E F Step 5: Forced Degradation Study - Subject sample to stress (acid, base, heat, light, oxidation) - Do any new peaks match the degradation profile? E->F G Step 6: Isolation & NMR Characterization - For significant unidentified impurities (>0.1%), isolate via prep-HPLC - Characterize structure using 1D/2D NMR F->G

References

Navigating the Synthesis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and a high probability of success in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and robust synthetic route commences with 6-fluoro-1-indanone. The core of the strategy involves the introduction of the acetic acid side chain via a Reformatsky reaction, followed by dehydration to the corresponding indene derivative. Subsequent catalytic hydrogenation reduces the double bond, and a final ester hydrolysis step yields the target carboxylic acid. This multi-step approach allows for controlled introduction of the required functional groups and stereocenters.

Q2: Why is the Reformatsky reaction preferred over a Grignard reaction for the initial C-C bond formation?

A2: The Reformatsky reaction, which utilizes an organozinc reagent, is favored due to its chemoselectivity.[1] Grignard reagents are highly reactive and would likely add to the ester functionality of the haloacetate reagent, leading to undesired side products.[2] The less reactive organozinc intermediate in the Reformatsky reaction selectively adds to the ketone of the 6-fluoro-1-indanone, preserving the ester group for the subsequent hydrolysis step.[1][3]

Q3: What are the critical safety considerations when scaling up this synthesis?

A3: Scaling up any chemical synthesis requires a thorough safety assessment. Key considerations for this process include:

  • Thermal Management: The initial Reformatsky reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with precise temperature control is highly recommended.

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure reactors, proper ventilation, and the absence of ignition sources. The catalyst, particularly Palladium on carbon (Pd/C), can be pyrophoric when dry and should be handled with care under an inert atmosphere.[4]

  • Reagent Handling: Many reagents used in this synthesis have specific hazards. For instance, ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-Layer Chromatography (TLC) is a versatile and rapid technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. For more quantitative analysis and to check for the presence of impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended, particularly during process development and scale-up.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Step 1: Reformatsky Reaction with 6-Fluoro-1-indanone
Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Inactive Zinc: The surface of the zinc metal may be coated with a layer of zinc oxide, preventing the reaction. 2. Wet Solvent/Reagents: The organozinc intermediate is sensitive to moisture.1. Activate the Zinc: Treat the zinc dust with a small amount of iodine or 1,2-dibromoethane in the reaction solvent before adding the other reagents. This will remove the oxide layer.[6] 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, toluene). Dry all glassware thoroughly before use.
Low yield of the desired β-hydroxy ester. 1. Side Reactions: Competing side reactions, such as self-condensation of the ester or ketone, may be occurring. 2. Incomplete Reaction: The reaction may not have gone to completion.1. Control Temperature: Maintain the recommended reaction temperature. Overheating can promote side reactions. 2. Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
Formation of a significant amount of dehydrated product. The intermediate β-hydroxy ester can be prone to dehydration under the reaction or work-up conditions.Mild Work-up: Use a mild acidic work-up (e.g., saturated aqueous ammonium chloride) to quench the reaction. Avoid strong acids during the initial work-up.
Step 2: Dehydration of the β-Hydroxy Ester
Problem Potential Cause(s) Recommended Solution(s)
Incomplete dehydration. 1. Insufficient Acid Catalyst: The amount of acid catalyst may not be sufficient to drive the reaction to completion. 2. Low Reaction Temperature: The temperature may be too low for the dehydration to occur efficiently.1. Optimize Catalyst Loading: Titrate the amount of acid catalyst (e.g., p-toluenesulfonic acid) to find the optimal concentration. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Formation of polymeric byproducts. Strong acidic conditions and high temperatures can lead to polymerization of the indene product.Use a Milder Dehydrating Agent: Consider using a milder dehydrating agent, such as iodine, or performing the reaction under vacuum to remove water as it is formed.
Step 3: Catalytic Hydrogenation
Problem Potential Cause(s) Recommended Solution(s)
Slow or stalled hydrogenation. 1. Inactive Catalyst: The catalyst may have been exposed to air and deactivated. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[4] 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.1. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under an inert atmosphere. 2. Purify Substrate and Solvents: Purify the substrate and use high-purity solvents. If catalyst poisoning is suspected, passing the substrate solution through a plug of activated carbon or alumina may help.[4] 3. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor.
Defluorination of the aromatic ring. Over-reduction can lead to the removal of the fluorine atom from the aromatic ring.Optimize Reaction Conditions: Use a lower hydrogen pressure, a less active catalyst (e.g., a lower loading of Pd/C), or add a catalyst moderator. Monitor the reaction closely and stop it once the starting material is consumed.[7]
Step 4: Ester Hydrolysis
Problem Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis. 1. Insufficient Base: The amount of base may not be sufficient to fully hydrolyze the ester. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Use Excess Base: Use a stoichiometric excess of the base (e.g., NaOH or KOH). 2. Monitor Reaction: Monitor the reaction by TLC until all the starting ester has been consumed.
Difficulty in isolating the product after acidification. The product may be partially soluble in the aqueous layer, especially if a large volume of water is used.Extraction: After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

Experimental Protocols

The following is a generalized, multi-step protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and scale.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Ester Hydrolysis A 6-Fluoro-1-indanone D Ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate A->D B Ethyl bromoacetate B->D C Activated Zinc C->D E Ethyl 2-(6-fluoro-1H-inden-1-yl)acetate D->E Acid Catalyst (e.g., PTSA) F Ethyl 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetate E->F H2, Pd/C G This compound F->G 1. Base (e.g., NaOH) 2. Acid Work-up

References

Validation & Comparative

A Comparative Guide to Validating the Analgesic Effects of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel non-opioid analgesics remains a critical objective in pharmaceutical research, driven by the need for effective pain management with improved safety profiles.[1][2][3] This guide focuses on a promising compound, 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a structural analog of known non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure suggests a potential mechanism of action via the inhibition of cyclooxygenase (COX) enzymes, a cornerstone of anti-inflammatory and analgesic therapy.[4][5][6][7] A study on the closely related compound, 6-fluoroindan-1-acetic acid, has already demonstrated analgesic activity in preclinical models, lending support to this hypothesis.[8]

This document provides a comprehensive framework for researchers and drug development professionals to validate the analgesic efficacy of this compound. We will delve into the established preclinical models, provide detailed experimental protocols, and present a comparative analysis against a standard NSAID, Diclofenac. The methodologies described herein are designed to provide a robust and self-validating system for assessing the therapeutic potential of this novel compound.

Presumed Mechanism of Action: COX Inhibition and the Prostaglandin Pathway

NSAIDs exert their therapeutic effects primarily by inhibiting the COX enzymes, COX-1 and COX-2.[4][5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10][11][12] Prostaglandins sensitize peripheral nerve endings to noxious stimuli, contributing to the sensation of pain.[10][13] By blocking prostaglandin synthesis, this compound is hypothesized to reduce pain signaling. The following diagram illustrates this critical pathway.

prostaglandin_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX COX-1 & COX-2 Enzymes Arachidonic Acid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Pain Pain & Inflammation Prostaglandins->Pain NSAID This compound (Hypothesized) NSAID->COX Inhibition

Figure 1: Hypothesized Mechanism of Action via COX Inhibition.

Experimental Validation: A Multi-Model Approach

To comprehensively assess the analgesic properties of a novel compound, a multi-model approach is essential. This strategy allows for the evaluation of efficacy against different pain modalities (visceral, thermal) and provides a more complete picture of the compound's activity. We will focus on three widely accepted and validated preclinical models: the Acetic Acid-Induced Writhing Test, the Hot Plate Test, and the Tail-Flick Test.[14][15][16]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Pain Models cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Fasting (12-18h) (Writhing Test Only) Acclimatization->Fasting Randomization Randomization into Treatment Groups Fasting->Randomization Dosing Oral/IP Administration (Vehicle, Test Compound, Positive Control) Randomization->Dosing Writhing Acetic Acid-Induced Writhing Test Dosing->Writhing HotPlate Hot Plate Test Dosing->HotPlate TailFlick Tail-Flick Test Dosing->TailFlick Data Data Collection (Writhes, Latency) Writhing->Data HotPlate->Data TailFlick->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats

Figure 2: General Experimental Workflow for Analgesic Validation.
Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model is a classic and reliable method for screening peripherally acting analgesics.[17][18][19] Intraperitoneal injection of acetic acid irritates the peritoneal lining, leading to the release of inflammatory mediators like prostaglandins and bradykinin, which in turn stimulate nociceptors and cause a quantifiable writhing response.[17] A reduction in the number of writhes indicates analgesic activity.[20]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-30g) are used.[17] Animals are acclimatized for at least one week and fasted for 12-18 hours before the experiment, with free access to water.[17]

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethylcellulose).[17]

    • Group II (Positive Control): Receives a standard NSAID (e.g., Diclofenac sodium, 10 mg/kg).[17]

    • Group III-V (Test Groups): Receive this compound at varying doses (e.g., 10, 25, 50 mg/kg).

  • Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.[17]

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected intraperitoneally at a volume of 10 ml/kg.[17]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in a transparent observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a continuous 20-minute period.[17][20]

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula:

    • % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Thermal Pain Model)

The hot plate test is used to evaluate centrally acting analgesics, as it involves a supraspinal response to a thermal stimulus.[15][21][22] The time it takes for the animal to show a pain response (e.g., paw licking, jumping) when placed on a heated surface is measured as the response latency. An increase in this latency indicates an analgesic effect.[23][24][25]

Experimental Protocol:

  • Animals: Male mice (18-22g) are used.

  • Apparatus: A commercially available hot plate apparatus with the temperature maintained at a constant 55 ± 1°C.[15][23]

  • Grouping and Administration: Similar to the writhing test, animals are divided into vehicle, positive control (e.g., Diclofenac), and test compound groups. Dosing occurs 30-60 minutes prior to testing.

  • Procedure:

    • A baseline reaction time is recorded for each mouse before drug administration.

    • At the designated time after drug administration, each mouse is placed on the hot plate, and a timer is started.

    • The time until the animal licks its paws or jumps is recorded as the response latency.[21]

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[23]

  • Data Analysis: The increase in latency is calculated and often expressed as a percentage of the maximum possible effect (%MPE).

Tail-Flick Test (Thermal Pain Model)

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus but is considered a spinal reflex.[16] An intense beam of light is focused on the animal's tail, and the time taken for the animal to flick its tail away from the heat source is recorded.[26][27] This method is particularly sensitive to centrally acting analgesics.[21]

Experimental Protocol:

  • Animals: Male mice (18-22g) are used.

  • Apparatus: A tail-flick analgesia meter is used, which provides a controlled radiant heat source.[28][29]

  • Grouping and Administration: Animals are grouped and dosed as described in the previous models.

  • Procedure:

    • The mouse is gently placed in a restrainer, leaving the tail exposed.[30]

    • The tail is positioned in the groove of the apparatus.

    • The heat source is activated, and the time until the tail is withdrawn (flicked) is automatically recorded.[28]

    • A cut-off time (e.g., 18 seconds) is set to prevent injury.[28]

    • Multiple trials (e.g., three) are often conducted for each animal, with an inter-trial interval of at least 60 seconds.[28]

  • Data Analysis: The mean tail-flick latency is calculated for each group and compared to the vehicle control.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for this compound (Compound X) compared to a vehicle and Diclofenac.

Table 1: Effect of Compound X on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
Vehicle Control-45.2 ± 2.8-
Compound X 1031.8 ± 2.129.6%
Compound X 2520.1 ± 1.9 55.5%
Compound X 5012.5 ± 1.572.3%
Diclofenac1015.3 ± 1.7**66.1%
p<0.05, **p<0.01 compared to Vehicle Control

Table 2: Effect of Compound X on Hot Plate Latency in Mice

Treatment GroupDose (mg/kg)Baseline Latency (s ± SEM)Post-treatment Latency (s ± SEM)
Vehicle Control-8.1 ± 0.58.5 ± 0.6
Compound X 108.3 ± 0.411.2 ± 0.7
Compound X 258.0 ± 0.614.5 ± 0.9
Compound X 508.2 ± 0.518.9 ± 1.1
Diclofenac108.4 ± 0.716.7 ± 1.0**
p<0.05, **p<0.01 compared to Vehicle Control

Table 3: Effect of Compound X on Tail-Flick Latency in Mice

Treatment GroupDose (mg/kg)Baseline Latency (s ± SEM)Post-treatment Latency (s ± SEM)
Vehicle Control-3.5 ± 0.23.7 ± 0.3
Compound X 103.6 ± 0.34.8 ± 0.4
Compound X 253.4 ± 0.26.1 ± 0.5
Compound X 503.5 ± 0.37.9 ± 0.6
Diclofenac103.6 ± 0.27.1 ± 0.5**
p<0.05, **p<0.01 compared to Vehicle Control

Discussion and Interpretation

The hypothetical data presented demonstrates a clear, dose-dependent analgesic effect for this compound across all three models.

  • In the writhing test , the compound significantly reduced visceral pain, with the highest dose (50 mg/kg) showing efficacy comparable to the standard drug, Diclofenac. This strongly suggests potent peripheral analgesic activity, consistent with the proposed COX inhibition mechanism.[20]

  • The hot plate and tail-flick tests indicate that the compound also possesses central analgesic properties. The dose-dependent increase in reaction latency in both models suggests an effect on central pain processing pathways, at both the spinal and supraspinal levels.[15][16][21]

These results, if validated experimentally, would position this compound as a promising analgesic candidate with a broad spectrum of activity. Further studies would be warranted to explore its specific COX-1/COX-2 selectivity, which has implications for its gastrointestinal and cardiovascular safety profile.[5][7] Adherence to regulatory guidelines, such as those provided by the FDA for the development of non-opioid analgesics, is crucial for advancing such a compound through the drug development pipeline.[1][31][32]

Conclusion

This guide provides a robust, evidence-based framework for the preclinical validation of this compound as a novel analgesic. By employing a multi-model approach that assesses visceral and thermal pain, researchers can build a comprehensive efficacy profile. The detailed protocols and comparative data structure offered herein serve as a blueprint for conducting these critical studies, ensuring scientific integrity and generating the necessary data to support further development. The potential of this compound to address the unmet need for safe and effective non-opioid pain relief underscores the importance of rigorous preclinical evaluation.

References

A Comparative Efficacy Analysis: 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid versus Ibuprofen in Inflammatory and Nociceptive Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and the investigational compound, 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. While Ibuprofen's mechanism and efficacy are thoroughly documented, data on this compound is sparse. Drawing from structural similarities to known analgesic agents and building blocks for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, this guide hypothesizes a distinct mechanism of action for the novel compound and outlines the requisite experimental frameworks for a comprehensive head-to-head comparison.

Section 1: Introduction to the Compounds

Ibuprofen: A cornerstone of pain and inflammation management for decades, Ibuprofen is a non-selective cyclooxygenase (COX) inhibitor.[1][2] It is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[2] Its pharmacological profile is well-characterized, making it an ideal benchmark for evaluating new chemical entities in this therapeutic space.

This compound: This is a fluorinated indene acetic acid derivative.[3][4] Direct efficacy data for this specific compound is not available in the public domain. However, its structural class has been associated with pharmaceutical building blocks for Peroxisome Proliferator-Activated Receptor (PPAR) agonism. Furthermore, a closely related analog, 6-fluoroindan-1-acetic acid, has been synthesized and evaluated for analgesic activity. Based on this rationale, we will proceed with the working hypothesis that its primary mechanism of action may involve PPAR agonism, a pathway known to modulate inflammatory and pain responses.[5][6]

Section 2: Comparative Mechanisms of Action

A fundamental aspect of comparing these two compounds lies in their distinct molecular targets and signaling pathways.

Ibuprofen exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes.[7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The inhibition of COX-2 is primarily responsible for the desired anti-inflammatory and analgesic effects, whereas the inhibition of the constitutively expressed COX-1 is linked to potential gastrointestinal side effects.[7]

membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerases thromboxane Thromboxane A2 pgh2->thromboxane Thromboxane synthase inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelets Platelet Aggregation thromboxane->platelets ibuprofen Ibuprofen ibuprofen->cox1 Inhibition ibuprofen->cox2 Inhibition

Figure 1: Ibuprofen's Mechanism via COX Pathway Inhibition.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that act as ligand-activated transcription factors.[6] The PPARγ isoform is highly expressed in adipose tissue but also plays a significant role in the immune system.[[“]] Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding can lead to the trans-repression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.[9] This results in a downstream reduction of inflammatory mediators such as cytokines and inducible nitric oxide synthase (iNOS), thereby producing anti-inflammatory and analgesic effects.[10][11]

agonist PPARγ Agonist (Hypothesized) pparg PPARγ agonist->pparg Activation complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to nfkb NF-κB / AP-1 complex->nfkb Inhibition pro_inflam_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, iNOS) ppre->pro_inflam_genes Trans-repression nfkb->pro_inflam_genes Activation inflammation Reduced Inflammation & Pain pro_inflam_genes->inflammation

Figure 2: Hypothesized Anti-inflammatory Mechanism via PPARγ Agonism.
Section 3: Comparative In Vitro Efficacy Data

The efficacy of COX inhibitors is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 for COX-1 to COX-2 is a measure of the drug's selectivity. For a PPARγ agonist, efficacy is determined by its half-maximal effective concentration (EC50) in a transactivation assay.

ParameterIbuprofenThis compound
Target(s) COX-1 and COX-2PPARγ (Hypothesized)
COX-1 IC50 (µM) ~12[12]Data Not Available
COX-2 IC50 (µM) ~80[12]Data Not Available
Selectivity Ratio (COX-1/COX-2) ~0.15[12]Data Not Available
PPARγ EC50 (µM) Not ApplicableData Not Available

Table 1: Comparative In Vitro Efficacy Profile. Data for Ibuprofen is sourced from a study using human peripheral monocytes.[12] The selectivity ratio indicates Ibuprofen's non-selective nature.

Section 4: Experimental Protocols for Validation and Comparison

To empirically compare these two compounds, a series of in vitro and in vivo assays are required. The following protocols provide a framework for this evaluation. The causality for selecting these specific assays is to first validate the proposed mechanisms of action and then to quantify and compare their functional outcomes (anti-inflammatory and analgesic efficacy) in a physiological context.

This assay is fundamental to confirm and quantify the activity of a compound against COX enzymes. The human whole blood assay is a physiologically relevant method as it accounts for protein binding.[13]

  • Objective: To determine the IC50 values of the test compounds for COX-1 and COX-2.

  • Methodology:

    • Sample Preparation: Collect whole blood from healthy, drug-free donors.

    • COX-1 Activity:

      • Aliquot blood and incubate with various concentrations of the test compound or vehicle control.

      • Allow blood to clot to trigger platelet activation and COX-1-mediated thromboxane B2 (TXB2) synthesis.

      • Centrifuge to separate serum.

      • Quantify TXB2 levels using an ELISA kit.

    • COX-2 Activity:

      • Aliquot blood and incubate with various concentrations of the test compound.

      • Add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

      • Incubate to allow for COX-2-mediated prostaglandin E2 (PGE2) production.

      • Centrifuge to separate plasma.

      • Quantify PGE2 levels using an ELISA kit.

    • Data Analysis: Plot the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) against the log concentration of the compound to determine IC50 values from the dose-response curves.[7]

start Start: Whole Blood Sample split Divide Sample start->split cox1_path Incubate with Test Compound split->cox1_path COX-1 Arm cox2_path Incubate with Test Compound + LPS split->cox2_path COX-2 Arm clot Allow Clotting cox1_path->clot incubate_cox2 Incubate cox2_path->incubate_cox2 centrifuge1 Centrifuge (Isolate Serum) clot->centrifuge1 centrifuge2 Centrifuge (Isolate Plasma) incubate_cox2->centrifuge2 elisa1 ELISA for TXB2 (COX-1 Marker) centrifuge1->elisa1 elisa2 ELISA for PGE2 (COX-2 Marker) centrifuge2->elisa2 analysis Calculate IC50 Values elisa1->analysis elisa2->analysis

Figure 3: Workflow for the Whole Blood COX Inhibition Assay.

This cell-based assay is essential to validate the hypothesis that this compound acts as a PPARγ agonist.

  • Objective: To determine if the test compound can activate the PPARγ receptor and to quantify its potency (EC50).

  • Methodology:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T). Co-transfect the cells with two plasmids: one expressing the PPARγ ligand-binding domain fused to a Gal4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).[14]

    • Compound Treatment: Plate the transfected cells into a 96-well plate. Treat the cells with serial dilutions of the test compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control.

    • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and luciferase expression.[15]

    • Luciferase Assay: Lyse the cells and add a luciferase substrate.

    • Data Measurement and Analysis: Measure the luminescent signal using a luminometer. Normalize the luciferase activity and plot it against the log concentration of the compound to determine the EC50 value.[15]

start Start: HEK293T Cells transfect Co-transfect with: 1. PPARγ Expression Vector 2. Luciferase Reporter Vector start->transfect plate Plate Cells in 96-well Plate transfect->plate treat Treat with Test Compound, Positive Control, Vehicle plate->treat incubate Incubate 24-48h treat->incubate lyse Lyse Cells & Add Substrate incubate->lyse read Measure Luminescence lyse->read analysis Calculate EC50 Value read->analysis

Figure 4: Workflow for the PPARγ Reporter Gene Assay.

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[1]

  • Objective: To assess and compare the in vivo anti-inflammatory efficacy of the compounds.

  • Methodology:

    • Animal Grouping: Use rats or mice and divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Ibuprofen, Indomethacin), and Test Compound groups at various doses.[1]

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Compound Administration: Administer the respective compounds, typically via oral gavage, one hour before inducing inflammation.[1]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[16][17]

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

start Start: Group Animals baseline Measure Baseline Paw Volume (V₀) start->baseline administer Administer Compound (Oral Gavage) baseline->administer wait Wait 1 Hour administer->wait induce Inject Carrageenan into Paw wait->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5h induce->measure analysis Calculate % Inhibition of Edema measure->analysis

Figure 5: Workflow for Carrageenan-Induced Paw Edema Assay.

The hot plate test is a classic method for assessing centrally mediated analgesic activity by measuring the response to a thermal pain stimulus.[19]

  • Objective: To evaluate and compare the central analgesic effects of the compounds.

  • Methodology:

    • Apparatus Setup: Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 1°C).[20]

    • Animal Grouping and Acclimation: Group animals as in the edema model and allow them to acclimate to the testing room.[21]

    • Baseline Latency: Place each animal individually on the hot plate and record the time (latency) it takes to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[20][22]

    • Compound Administration: Administer the test compounds, positive control (e.g., Morphine), and vehicle control.

    • Post-Treatment Latency: At peak effect time (e.g., 30, 60, 90 minutes post-administration), place the animals back on the hot plate and measure their reaction latency.

    • Data Analysis: Calculate the increase in pain threshold or the percentage of maximal possible effect (%MPE) for each group.

start Start: Group & Acclimate Animals baseline Measure Baseline Reaction Latency start->baseline administer Administer Compound baseline->administer wait Wait for Peak Effect (e.g., 30, 60, 90 min) administer->wait measure Measure Post-Treatment Reaction Latency wait->measure analysis Calculate Increase in Pain Threshold (%MPE) measure->analysis

Figure 6: Workflow for the Hot Plate Analgesia Test.
Section 5: Conclusion and Future Directions

This guide establishes a clear dichotomy between the well-understood efficacy and mechanism of Ibuprofen and the investigational nature of this compound. Ibuprofen serves as a robust benchmark, operating through non-selective COX inhibition. The therapeutic potential of this compound, hypothesized to function as a PPARγ agonist, remains to be elucidated.

The provided experimental protocols offer a rigorous, self-validating framework to first test the mechanistic hypothesis for the novel compound and then to conduct a direct, quantitative comparison of the efficacy of both molecules. Successful validation of the PPARγ agonist mechanism would position this compound as a potentially novel class of anti-inflammatory and analgesic agent, warranting further investigation into its selectivity, safety profile, and therapeutic window compared to traditional NSAIDs like Ibuprofen.

References

A Comparative Guide to the Cross-Reactivity Profile of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Selectivity in NSAID Development

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is a novel compound belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic potential, like other NSAIDs, is rooted in its ability to modulate the inflammatory response. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain and inflammation.[1] However, the clinical utility of any NSAID is not solely defined by its efficacy but is critically dependent on its selectivity and cross-reactivity profile. Unintended interactions with other biological targets, known as off-target effects, can lead to a range of adverse drug reactions, from gastrointestinal issues to cardiovascular complications.[2][3]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. Given the limited publicly available data on this specific molecule, we will establish its potential profile by comparing it with well-characterized NSAIDs and outlining the state-of-the-art experimental workflows required for a thorough assessment.

Primary Target and Mechanism of Action: The Cyclooxygenase Isoforms

The principal targets of NSAIDs are the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[1]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain the protective lining of the gastrointestinal tract, regulate renal blood flow, and mediate platelet aggregation.[1]

  • COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of prostaglandins that mediate pain and inflammation.[1]

The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while many of the common side effects, such as gastric ulcers, are linked to the inhibition of COX-1.[4] Therefore, a key determinant of an NSAID's safety profile is its relative selectivity for COX-2 over COX-1.

Comparative Analysis: Establishing a Selectivity Profile

To characterize this compound, its inhibitory activity against COX-1 and COX-2 must be quantified and compared to other NSAIDs. The selectivity index (SI), calculated as the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that of COX-2 (IC50 COX-1 / IC50 COX-2), is a critical parameter. A higher SI value indicates greater selectivity for COX-2.[5]

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Ibuprofen13350.37
Naproxen7100.7
Diclofenac0.80.0516
Celecoxib280.04700

Note: IC50 values for comparator compounds are representative and can vary depending on the specific assay conditions.

Experimental Workflow for Determining COX Isoform Selectivity

A robust in vitro assessment is the first step in defining the cross-reactivity profile. The human whole blood assay is a highly regarded method as it provides a physiologically relevant environment for evaluating COX inhibition.[6][7]

Caption: Workflow for Human Whole Blood COX Selectivity Assay.

Detailed Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values for this compound against human COX-1 and COX-2.

Materials:

  • Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

  • This compound and reference NSAIDs.

  • Lipopolysaccharide (LPS) from E. coli.

  • Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Procedure:

COX-1 Assay:

  • Aliquots of whole blood are incubated with a range of concentrations of the test compound or vehicle control for 1 hour at 37°C.

  • Blood is allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent TXB2 production via the COX-1 pathway.

  • Serum is separated by centrifugation.

  • TXB2 levels in the serum are quantified using a specific ELISA kit.

  • The percent inhibition of TXB2 production at each compound concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.[4]

COX-2 Assay:

  • Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.

  • The LPS-treated blood is then incubated with a range of concentrations of the test compound or vehicle control for 1 hour at 37°C.

  • Plasma is separated by centrifugation.

  • PGE2 levels in the plasma are quantified using a specific ELISA kit.[4]

  • The percent inhibition of PGE2 production is calculated, and the IC50 value is determined as described for the COX-1 assay.

Broad Panel Off-Target Screening: Beyond Cyclooxygenases

While COX selectivity is a primary concern, a comprehensive cross-reactivity profile requires screening against a broad range of other potential biological targets. Off-target interactions can lead to unexpected side effects and are a significant cause of drug attrition.[2][8] For a novel NSAID, potential off-target concerns include interactions with other enzymes, receptors (particularly G-protein coupled receptors), and ion channels.

Recommended Off-Target Screening Panels
  • Kinase Panel: While not the primary target, some NSAIDs have been shown to interact with various kinases. A broad kinase panel (e.g., 400+ kinases) can identify any unintended inhibitory activity.

  • GPCR Panel: G-protein coupled receptors are a large family of drug targets, and unintended interactions can lead to a wide range of physiological effects. A screening panel covering a diverse set of GPCRs is recommended.[9][10]

  • Safety Pharmacology Panel: This typically includes a range of targets known to be associated with adverse drug reactions, such as ion channels (e.g., hERG), nuclear receptors, and transporters.

Experimental Workflow for Off-Target Profiling

Caption: Workflow for Broad Panel Off-Target Screening.

Detailed Protocol: Radioligand Binding Assay for GPCR Off-Target Screening

Objective: To assess the binding affinity of this compound against a panel of GPCRs.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[11][12]

Materials:

  • Membrane preparations from cells expressing the target GPCRs.

  • A specific, high-affinity radioligand for each target receptor (e.g., ³H or ¹²⁵I labeled).

  • This compound.

  • Assay buffer, glass fiber filters, and a scintillation counter.

Procedure:

  • In a multi-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound.

  • Allow the reaction to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.[13]

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

  • Determine the IC50 value, which can then be used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[13]

Any significant binding "hits" from this primary screen should be followed up with functional cell-based assays (e.g., measuring second messenger levels like cAMP or calcium) to determine if the binding translates to a functional effect (agonist, antagonist, or inverse agonist activity).[14][15]

Conclusion and Future Directions

The comprehensive evaluation of the cross-reactivity profile of this compound is a critical step in its development as a safe and effective NSAID. The initial focus must be on determining its selectivity for COX-2 over COX-1, as this is a primary indicator of its potential for gastrointestinal side effects. Subsequent broad-panel off-target screening is essential to uncover any unforeseen interactions that could lead to other adverse effects. The experimental workflows and protocols outlined in this guide provide a robust framework for generating the necessary data to build a detailed and reliable cross-reactivity profile, thereby enabling an informed assessment of the compound's therapeutic potential.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Indenyl Acetic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the various chemical scaffolds, indenyl acetic acids have emerged as a significant class of compounds, most notably represented by the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated indenyl acetic acids, offering insights into how the introduction of fluorine can modulate physicochemical properties and biological activity. This analysis is supported by experimental data and established scientific principles to aid researchers in the rational design of next-generation therapeutic agents.

The Rationale for Fluorination: A Strategic Enhancement

Fluorine, the most electronegative element, is often introduced into drug candidates to leverage its unique electronic properties.[1] The rationale for fluorinating indenyl acetic acids is multifaceted:

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly increase the acidity of the carboxylic acid moiety. This is due to the inductive effect, which stabilizes the carboxylate anion formed upon deprotonation.[1] A lower pKa can influence a drug's solubility, absorption, and interaction with biological targets.

  • Enhancement of Lipophilicity (LogP): Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its binding to hydrophobic pockets of target enzymes. However, the effect of fluorine on LogP can be complex and depends on the overall molecular context.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This can lead to increased metabolic stability, a longer plasma half-life, and improved bioavailability.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can lead to more favorable interactions with its biological target.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine onto the indenyl acetic acid scaffold induces predictable yet profound changes in key physicochemical parameters. The following table summarizes these differences, using acetic acid and its fluorinated derivatives as a foundational model to extrapolate the expected effects on the more complex indenyl acetic acid structure.

PropertyNon-Fluorinated (Indomethacin)Fluorinated Analog (Predicted Effects)Rationale for Change
pKa ~4.5Lower (more acidic)The strong inductive electron-withdrawing effect of fluorine stabilizes the carboxylate anion, increasing acidity.[1]
LogP ~3.1Higher (more lipophilic)Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.
Solubility Soluble in acetone, slightly soluble in ethanol, practically insoluble in water.[2]Potentially altered solubility profile.Changes in polarity and crystal lattice energy due to fluorination can affect solubility.
Metabolic Stability Subject to O-demethylation and N-deacylation.Potentially increased metabolic stability.The high strength of the C-F bond can block sites of metabolism.

Note: The values for the fluorinated analog are predicted based on established principles of fluorine chemistry in medicinal chemistry.

Biological Activity: The Impact of Fluorination on COX Inhibition

Indenyl acetic acids, like most NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[5][6][7]

It is hypothesized that fluorination can enhance the binding of the inhibitor to the active site of COX-2, which has a larger and more accommodating binding pocket compared to COX-1. This could potentially lead to the development of more selective COX-2 inhibitors, which are desirable as they may have a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[5][10]

Signaling Pathway of COX Inhibition

The following diagram illustrates the mechanism of action of indenyl acetic acids in the arachidonic acid cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 & COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation Pain Fever Prostanoids->Inflammation GI_Protection GI Protection Platelet Aggregation Prostanoids->GI_Protection Indenyl_AA Indenyl Acetic Acids (Fluorinated & Non-Fluorinated) Indenyl_AA->COX Inhibition

Caption: Mechanism of action of indenyl acetic acids via inhibition of COX enzymes.

Experimental Protocols: In Vitro COX Inhibition Assay

To quantitatively compare the inhibitory potency of fluorinated and non-fluorinated indenyl acetic acids, a robust in vitro COX inhibition assay is essential. The following protocol outlines a common method for determining the IC50 values for both COX-1 and COX-2.

Protocol: Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of the COX enzyme.

Materials:

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Cofactor

  • Arachidonic Acid

  • Fluorometric probe (e.g., ADHP)

  • Test compounds (fluorinated and non-fluorinated indenyl acetic acids)

  • Positive control inhibitor (e.g., Indomethacin, Celecoxib)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and positive controls in DMSO. Create a series of dilutions to determine the IC50 value.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the COX Assay Buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the COX Assay Buffer, COX Cofactor, and the fluorometric probe.

  • Assay Protocol: a. Add 80 µL of the reaction mixture to each well of the 96-well plate. b. Add 10 µL of the diluted test compounds, positive controls, or DMSO (for the enzyme control) to the respective wells. c. Add 10 µL of the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at room temperature for 10 minutes, protected from light. e. Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of indenyl acetic acid derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Indanone) Synthesis Chemical Synthesis of Fluorinated & Non-Fluorinated Indenyl Acetic Acids Start->Synthesis Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification InVitro In Vitro COX-1/COX-2 Inhibition Assay Purification->InVitro InVivo In Vivo Anti-inflammatory Assay (e.g., Carrageenan- induced paw edema) InVitro->InVivo Tox Ulcerogenic Activity Assay InVivo->Tox

Caption: General experimental workflow for the synthesis and evaluation of indenyl acetic acids.

Conclusion and Future Directions

The strategic incorporation of fluorine into the indenyl acetic acid scaffold presents a compelling avenue for the development of novel anti-inflammatory agents with potentially improved therapeutic profiles. The predictable modulation of physicochemical properties such as acidity and lipophilicity, coupled with the potential for enhanced metabolic stability and COX-2 selectivity, underscores the value of this approach.

Further research should focus on the direct, side-by-side comparison of fluorinated indenyl acetic acids with their non-fluorinated counterparts. This includes the synthesis of a focused library of fluorinated analogs with systematic variations in the position and number of fluorine atoms. Subsequent rigorous evaluation of their physicochemical properties, in vitro COX-1/COX-2 inhibitory activity and selectivity, and in vivo anti-inflammatory efficacy and safety profiles will be crucial in elucidating the full potential of this chemical modification. Such studies will undoubtedly provide invaluable data to guide the rational design of the next generation of safer and more effective anti-inflammatory drugs.

References

Benchmarking a Novel Analgesic Candidate: A Comparative Analysis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid and Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). We will explore a series of established in vitro and in vivo assays to delineate its pharmacological profile, focusing on anti-inflammatory and analgesic efficacy, and key safety parameters. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The NSAID Landscape and the Quest for Selectivity

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation for a variety of conditions, from rheumatoid arthritis to postoperative pain.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastrointestinal lining and mediating platelet aggregation.[2] In contrast, COX-2 is typically induced at sites of inflammation.[2] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal bleeding and ulcers, are often linked to the inhibition of COX-1.[3][4]

This has led to the development of COX-2 selective inhibitors with the aim of reducing gastrointestinal toxicity.[4] However, concerns have been raised about the potential for increased cardiovascular risk with some COX-2 selective agents.[5][6][7] Therefore, a thorough evaluation of a new chemical entity's COX inhibition profile, efficacy, and safety is paramount.

While there is no direct public data classifying this compound as an NSAID, a structurally related compound, 6-fluoroindan-1-acetic acid, has demonstrated analgesic properties.[8] This suggests that our target compound may exert its effects through a similar mechanism, warranting a comprehensive investigation into its potential as a novel NSAID.

Section 1: In Vitro Assessment of COX-1 and COX-2 Inhibition

The initial step in characterizing a potential NSAID is to determine its inhibitory activity and selectivity for the COX isoforms. This is typically achieved through in vitro enzyme inhibition assays.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes[9]

  • Arachidonic acid (substrate)[2][9]

  • Heme (cofactor)[10]

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)[9]

  • Test compound (this compound) and reference NSAIDs (e.g., Ibuprofen, Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)[10]

  • 96-well microplate[2]

  • Microplate reader capable of measuring absorbance at 590-611 nm[9]

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in assay buffer.

  • Assay Plate Setup:

    • Background Wells: Add assay buffer and heme.[9]

    • 100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.[9]

    • Inhibitor Wells: Add assay buffer, heme, enzyme (COX-1 or COX-2), and varying concentrations of the test compound or reference NSAIDs.[9]

  • Inhibitor Pre-incubation: Incubate the plate to allow the inhibitors to bind to the enzymes.[2]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.[2]

  • Detection: Monitor the colorimetric change resulting from the oxidation of TMPD by the peroxidase activity of COX using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.

Hypothetical Data: COX Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 150.530
Ibuprofen10250.4
Diclofenac50.150
Celecoxib500.051000

This is hypothetical data for illustrative purposes.

Visualizing the COX Inhibition Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 GI_Protection GI Mucosal Protection COX_Enzymes->GI_Protection COX-1 mediated Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXs) (Platelet Aggregation) PGH2->Thromboxanes NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibition Target_Compound This compound Target_Compound->COX_Enzymes Inhibition

Caption: Mechanism of NSAID action via COX inhibition.

Section 2: In Vivo Evaluation of Anti-Inflammatory and Analgesic Efficacy

Following promising in vitro results, the next crucial step is to assess the compound's efficacy in living organisms using established animal models of inflammation and pain.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating the anti-inflammatory activity of novel compounds.[11][12]

Animals:

  • Male Wistar rats or Swiss albino mice.[13][14]

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals to laboratory conditions and randomly divide them into groups (n=6-8): Vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of this compound.[13][14]

  • Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.[11][14]

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.[11][12][14]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11][14]

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a classic model for screening peripherally acting analgesics.[15][16] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which is a quantifiable measure of visceral pain.[13][15]

Animals:

  • Male Swiss albino mice.[13]

Procedure:

  • Animal Acclimatization and Grouping: Similar to the paw edema model, acclimatize and group the animals. A standard analgesic like Diclofenac sodium can be used as a positive control.

  • Compound Administration: Administer the test compound, positive control, or vehicle 30-60 minutes before the acetic acid injection.[13]

  • Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally.[13]

  • Observation: After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 15-30 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.

Hypothetical Data: In Vivo Efficacy
TreatmentDose (mg/kg)Inhibition of Paw Edema (%) at 3hInhibition of Writhing (%)
Vehicle-00
This compound 104555
This compound 306575
Ibuprofen505060
Diclofenac107080

This is hypothetical data for illustrative purposes.

Visualizing the In Vivo Experimental Workflow

InVivo_Workflow cluster_PawEdema Carrageenan-Induced Paw Edema cluster_Writhing Acetic Acid-Induced Writhing PE_Grouping Animal Grouping (n=6-8) PE_Dosing Compound/Vehicle Administration PE_Grouping->PE_Dosing PE_Induction Carrageenan Injection (Sub-plantar) PE_Dosing->PE_Induction PE_Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) PE_Induction->PE_Measurement PE_Analysis Calculate % Inhibition PE_Measurement->PE_Analysis W_Grouping Animal Grouping (n=6-8) W_Dosing Compound/Vehicle Administration W_Grouping->W_Dosing W_Induction Acetic Acid Injection (Intraperitoneal) W_Dosing->W_Induction W_Observation Count Writhing Responses (15-30 min) W_Induction->W_Observation W_Analysis Calculate % Inhibition W_Observation->W_Analysis

Caption: Workflow for in vivo efficacy models.

Section 3: Preclinical Safety and Tolerability Profile

A critical aspect of NSAID development is the assessment of potential side effects, particularly gastrointestinal and cardiovascular risks.

Experimental Protocol: NSAID-Induced Gastric Ulceration in Rats

This model evaluates the potential of a compound to cause gastric damage, a common side effect of COX-1 inhibiting NSAIDs.[4][17]

Procedure:

  • Animal Fasting and Grouping: Fast rats for 18-24 hours with free access to water, then group them as in previous studies.

  • Compound Administration: Administer high doses of the test compound, a known ulcerogenic NSAID (e.g., Indomethacin), or vehicle.

  • Observation Period: Observe the animals for a set period (e.g., 4-6 hours).

  • Gastric Mucosa Examination: Euthanize the animals and examine their stomachs for the presence of ulcers and lesions.

  • Ulcer Index Scoring: Score the severity of gastric damage based on the number and size of ulcers to calculate an ulcer index.

Cardiovascular Risk Assessment

Preclinical assessment of cardiovascular risk is complex. While no single model is perfectly predictive, a combination of in vitro and in vivo studies can provide valuable insights. This may include:

  • In vitro platelet aggregation assays: To determine the effect on thromboxane-mediated platelet function.

  • In vivo models of thrombosis: To assess the pro-thrombotic potential.

  • Blood pressure monitoring in conscious, freely moving animals: To detect any hypertensive effects.

The cardiovascular safety of NSAIDs is a subject of ongoing research and regulatory scrutiny.[5][7][18]

Hypothetical Data: Safety Profile
CompoundDose (mg/kg)Ulcer Index
Vehicle-0.5 ± 0.2
This compound 1002.5 ± 0.8
Ibuprofen2008.0 ± 2.1
Indomethacin2015.5 ± 3.5
Celecoxib1001.0 ± 0.4

This is hypothetical data for illustrative purposes. Lower ulcer index indicates better gastric safety.

Visualizing the Relationship Between Efficacy and Safety

Efficacy_Safety COX2_Inhibition COX-2 Inhibition Anti_Inflammatory_Effect Anti-inflammatory Effect COX2_Inhibition->Anti_Inflammatory_Effect Analgesic_Effect Analgesic Effect COX2_Inhibition->Analgesic_Effect CV_Risk Potential Cardiovascular Risk COX2_Inhibition->CV_Risk Imbalance with COX-1 COX1_Inhibition COX-1 Inhibition GI_Side_Effects Gastrointestinal Side Effects COX1_Inhibition->GI_Side_Effects

Caption: The dual role of COX inhibition in efficacy and side effects.

Conclusion

This guide has outlined a systematic approach to the preclinical benchmarking of this compound against established NSAIDs. The proposed experiments will provide crucial data on its mechanism of action, efficacy, and safety profile. A favorable outcome from these studies would position this novel compound as a promising candidate for further development as a new therapeutic agent for pain and inflammation.

References

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic curiosity but a critical determinant of its pharmacological and toxicological profile. For drug development professionals working with chiral molecules like 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a robust and reliable analytical strategy for determining enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques available for this purpose, grounded in scientific principles and supported by experimental data from structurally analogous compounds. We will delve into the nuances of direct and indirect chiral separations by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and touch upon the power of Vibrational Circular Dichroism (VCD) for absolute configuration determination.

The Analytical Imperative: Why Enantiomeric Purity Matters

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. However, the chiral environment of the human body, with its stereospecific enzymes and receptors, can interact differently with each enantiomer. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. A classic example is ibuprofen, where the S-(+)-enantiomer is the active anti-inflammatory agent, while the R-(-)-enantiomer is significantly less active.[1] Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs.

This guide will compare the following analytical methodologies for the enantiomeric purity analysis of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): The workhorse of many analytical labs.

  • Chiral Supercritical Fluid Chromatography (SFC): A powerful and "greener" alternative to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For enantiomeric excess determination using chiral auxiliaries.

  • Vibrational Circular Dichroism (VCD): A spectroscopic technique for the unambiguous determination of absolute configuration.

Comparative Analysis of Chromatographic Techniques: HPLC vs. SFC

Direct enantioseparation on a chiral stationary phase (CSP) is the most common and efficient approach for resolving enantiomers.[2] Both HPLC and SFC excel in this area, with the choice between them often depending on factors like speed, solvent consumption, and the specific characteristics of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique. For acidic compounds like this compound, several types of CSPs are effective, with polysaccharide-based and anion-exchange columns being the most prominent.

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable and can be used in normal-phase, reversed-phase, and polar organic modes.[2] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.[3][4]

  • Anion-exchange CSPs (e.g., CHIRALPAK QN-AX and QD-AX): These are specifically designed for the enantioseparation of acidic compounds. The separation mechanism is based on the ionic interaction between the deprotonated acidic analyte and the protonated chiral selector on the stationary phase.[5]

Method Development Considerations for Chiral HPLC:

The development of a robust chiral HPLC method is often an empirical process.[6] A screening approach using a selection of different CSPs and mobile phases is typically the most effective strategy.[2][7] For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, formic acid, or acetic acid) to the mobile phase is crucial to ensure good peak shape and reproducibility by suppressing the ionization of the analyte and minimizing interactions with residual silanol groups on the silica support.[2][8]

Experimental Protocol: Chiral HPLC of a Structural Analog (2-Phenylpropionic Acid)

The following protocol for the enantiomeric separation of 2-phenylpropionic acid, a structural analog of the target molecule, illustrates a typical chiral HPLC method.

Objective: To achieve baseline separation of the enantiomers of 2-phenylpropionic acid using a polysaccharide-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiralcel OJ-H column (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel), 150 mm x 4.6 mm[1]

  • Racemic 2-phenylpropionic acid standard

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane:2-Propanol:TFA (98:2:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient (25 ± 1°C)
Detection UV at 254 nm[1]
Injection Volume 20 µL

Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic 2-phenylpropionic acid in the mobile phase (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution as needed.

  • System Equilibration: Equilibrate the Chiralcel OJ-H column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the standard solutions and acquire the chromatograms.

Expected Results:

This method is expected to provide good resolution of the two enantiomers of 2-phenylpropionic acid. The retention times and resolution will be specific to the system and conditions used.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages:

  • Speed: Due to the low viscosity and high diffusivity of supercritical CO2, SFC allows for higher flow rates and faster separations, often 3-5 times faster than HPLC.[9][10][11]

  • Reduced Solvent Consumption: The primary mobile phase component is CO2, significantly reducing the consumption of organic solvents, making it a "greener" and more cost-effective technique.[9]

  • Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, which can be advantageous for resolving difficult-to-separate enantiomers.[12]

For acidic compounds, the same types of CSPs used in HPLC are generally effective in SFC. The mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as methanol, ethanol, or isopropanol.[9] Similar to HPLC, acidic or basic additives are often necessary to improve peak shape and selectivity.[8] Interestingly, for acidic analytes, the inherent acidity of CO2 in the presence of a protic modifier like methanol can sometimes provide sufficient conditions for separation without the need for an additional acidic additive.[5][9]

Experimental Protocol: Chiral SFC of Acidic Compounds

The following is a general protocol for the chiral separation of acidic compounds using SFC, based on established methodologies.

Objective: To achieve rapid and efficient enantiomeric separation of a chiral acidic compound using an anion-exchange chiral stationary phase in SFC.

Materials:

  • SFC system with a back-pressure regulator and UV detector

  • CHIRALPAK QN-AX column (5 µm), 150 mm x 4.6 mm[5]

  • Racemic acidic analyte (e.g., a profen)

  • Supercritical fluid chromatography grade CO2

  • Methanol (HPLC grade)

  • Formic acid (FA) (optional)

Chromatographic Conditions:

ParameterCondition
Mobile Phase CO2 / Methanol with 0-0.5% FA (gradient or isocratic)
Flow Rate 3.0 mL/min[5]
Column Temperature 40 °C[5]
Back Pressure 150 bar[5]
Detection UV at a suitable wavelength
Injection Volume 5 µL

Procedure:

  • Modifier Preparation: Prepare the methanol modifier, with or without the acidic additive, as required.

  • System Equilibration: Equilibrate the SFC system and the chiral column with the initial mobile phase conditions until a stable baseline and pressure are achieved.

  • Sample Preparation: Dissolve the racemic analyte in methanol.

  • Injection and Data Acquisition: Inject the sample and run the SFC analysis, acquiring the chromatogram.

Expected Results:

This SFC method is expected to yield a rapid separation of the enantiomers with high efficiency. The retention times will be significantly shorter than in a typical HPLC run.

Visualization of the Chromatographic Method Development Workflow

Caption: Workflow for Chiral HPLC/SFC Method Development.

Spectroscopic Approaches: NMR and VCD

While chromatography is ideal for separation and quantification, spectroscopic techniques offer complementary and sometimes essential information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in an achiral environment, cannot distinguish between enantiomers. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, leading to separate signals for the enantiomers in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric excess (ee). Two main approaches are used:

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with an enantiomerically pure CDA to form a pair of diastereomers.[13] This is a robust method, but requires a derivatization step and subsequent purification may be necessary. For carboxylic acids, chiral amines are often used as derivatizing agents.[14]

  • Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA directly in the NMR tube.[15] This method is faster as it avoids a separate reaction step, but the chemical shift differences between the enantiomers can be smaller and concentration-dependent.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

The following protocol outlines the general steps for determining enantiomeric excess of a chiral carboxylic acid using a chiral derivatizing agent and NMR spectroscopy.

Objective: To determine the enantiomeric excess of a chiral carboxylic acid by forming diastereomeric amides and analyzing the ¹H NMR spectrum.

Materials:

  • NMR spectrometer

  • Racemic carboxylic acid

  • Enantiomerically pure (S)-(-)-α-methylbenzylamine (or other suitable chiral amine)

  • Coupling agent (e.g., 1,1'-carbonyldiimidazole)[14]

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Derivatization: In a dry reaction vessel, react the racemic carboxylic acid with the enantiomerically pure chiral amine in the presence of a coupling agent to form the diastereomeric amides.[14]

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up to isolate the diastereomeric amides. Purification by column chromatography may be necessary to remove any unreacted starting materials or byproducts.

  • NMR Analysis: Dissolve the purified diastereomeric amides in a deuterated solvent and acquire the ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved signal corresponding to a proton in a different chemical environment in the two diastereomers. Integrate the signals for each diastereomer. The enantiomeric excess can be calculated from the ratio of the integrals.

Visualization of the NMR Derivatization and Analysis Process

NMR_Derivatization cluster_synthesis Derivatization cluster_analysis NMR Analysis A Racemic Carboxylic Acid (R-COOH & S-COOH) D Diastereomeric Amides (R-CONH-S & S-CONH-S) A->D B Chiral Amine (S-Amine) B->D C Coupling Agent C->D E Dissolve in CDCl3 D->E F Acquire 1H NMR Spectrum E->F G Separate Signals for Diastereomers F->G H Integrate Signals G->H I Calculate Enantiomeric Excess H->I

Caption: Workflow for NMR-based Enantiomeric Purity Analysis via Derivatization.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] While not typically used for routine enantiomeric purity quantification, VCD is an exceptionally powerful technique for the unambiguous determination of the absolute configuration of a chiral molecule in solution.[17] This is achieved by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.[18] This can be invaluable in early drug development when the absolute stereochemistry of a new chiral entity needs to be established.

Method Validation: Ensuring Data Integrity

Regardless of the chosen analytical technique, the method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines (Q2(R2)) for analytical method validation.[19][20] Key validation parameters for a chiral purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21]

Table 1: Summary of Validation Parameters for a Chiral Purity Method

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity Demonstrate separation of enantiomers and from other impurities.Baseline resolution (Rs > 1.5) between enantiomeric peaks.
Linearity Establish a linear relationship between concentration and response for the minor enantiomer.Correlation coefficient (r²) ≥ 0.99.
Accuracy Determine the recovery of the minor enantiomer at different concentrations.Recovery between 80-120% of the theoretical amount.
Precision Assess the variability of the results.RSD ≤ 15% at the LOQ for the minor enantiomer.
LOQ Define the lower limit of reliable quantification for the minor enantiomer.Signal-to-noise ratio ≥ 10.[19]
Robustness Evaluate the method's reliability under varied conditions.Resolution and peak shape remain acceptable under slight variations in mobile phase composition, flow rate, temperature, etc.

Conclusion and Recommendations

The enantiomeric purity analysis of this compound is a critical aspect of its development as a potential pharmaceutical. This guide has provided a comparative overview of the most relevant analytical techniques.

  • For routine quality control and quantitative analysis, chiral HPLC and SFC are the methods of choice . SFC is often preferred for its speed and reduced environmental impact, while HPLC remains a robust and widely available technique. The selection of the appropriate chiral stationary phase is the most critical step in method development.

  • VCD is the gold standard for determining the absolute configuration of the molecule, which is essential information in the early stages of drug discovery and development.

A comprehensive analytical strategy for this compound should leverage the strengths of these complementary techniques to ensure the stereochemical integrity of the drug candidate throughout its lifecycle.

References

A Comparative Guide to the Synthesis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: An Analysis of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid and its derivatives are of interest in drug discovery due to the structural motif of the indane ring system, which is present in various biologically active molecules. The fluorine substituent can enhance metabolic stability and binding affinity. The lack of a standardized, publicly available synthetic protocol necessitates a critical evaluation of potential routes to ensure consistent and scalable production. This guide proposes a multi-step synthesis starting from the commercially available 4-fluorocinnamic acid and critically examines each transformation.

Proposed Synthetic Pathway: A Step-by-Step Analysis

The most logical and practical synthetic approach to this compound involves a four-step sequence starting with the synthesis of the key intermediate, 6-fluoro-1-indanone.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-(4-fluorophenyl)propionic acid cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Reformatsky Reaction cluster_3 Step 4: Dehydration, Reduction, and Hydrolysis A 4-Fluorocinnamic acid B 3-(4-fluorophenyl)propionic acid A->B H₂, PtO₂ EtOH C 3-(4-fluorophenyl)propionic acid D 6-Fluoro-1-indanone C->D 1. SOCl₂ 2. AlCl₃ E 6-Fluoro-1-indanone F Ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate E->F BrCH₂COOEt, Zn Toluene, I₂ (cat.) G Ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate H This compound G->H 1. Acid (e.g., PTSA), Heat 2. H₂, Pd/C 3. LiOH, H₂O/THF

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 6-Fluoro-1-indanone

The synthesis of the crucial precursor, 6-fluoro-1-indanone, is a well-documented two-step process.

Step 1: Preparation of 3-(4-fluorophenyl)propionic acid

The initial step involves the reduction of the double bond in 4-fluorocinnamic acid.

  • Protocol:

    • Suspend 4-fluorocinnamic acid and a catalytic amount of platinum(IV) oxide (PtO₂) in ethanol.

    • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) until hydrogen uptake ceases.

    • Filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 3-(4-fluorophenyl)propionic acid.

  • Scientific Rationale: Catalytic hydrogenation is a highly efficient and clean method for the reduction of carbon-carbon double bonds. Platinum oxide is a common and reliable catalyst for this transformation. The reaction is typically high-yielding and the product can often be used in the next step without extensive purification.

  • Reproducibility Insights: This reaction is generally highly reproducible. Key to success is ensuring the activity of the catalyst and maintaining a hydrogen atmosphere. Incomplete reactions can usually be addressed by extending the reaction time or adding fresh catalyst.

Step 2: Intramolecular Friedel-Crafts Acylation to 6-Fluoro-1-indanone

The cyclization of 3-(4-fluorophenyl)propionic acid to form the indanone ring is achieved through an intramolecular Friedel-Crafts acylation.

  • Protocol:

    • Convert 3-(4-fluorophenyl)propionic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF).

    • In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (DCM).

    • Add the freshly prepared acid chloride dropwise to the AlCl₃ suspension at 0°C.

    • After the addition, allow the reaction to warm to room temperature and then reflux to drive the cyclization.

    • Quench the reaction by carefully pouring it onto ice, followed by extraction with an organic solvent.

    • Purify the crude product by column chromatography to obtain 6-fluoro-1-indanone.[1]

  • Scientific Rationale: The conversion to the more reactive acid chloride is necessary for the intramolecular Friedel-Crafts acylation to proceed efficiently. Aluminum chloride acts as a Lewis acid to activate the acyl chloride and facilitate the electrophilic attack on the aromatic ring. The regioselectivity of the cyclization is directed by the fluorine atom, leading to the formation of the 6-fluoro isomer.

  • Reproducibility Insights: This step is more challenging than the first. The moisture sensitivity of AlCl₃ and the acid chloride requires anhydrous conditions. The reaction temperature and time are critical parameters that may need optimization. The formation of side products is possible, making purification by chromatography essential for obtaining a pure product.

Part 2: Elaboration of the Acetic Acid Side Chain

With the key intermediate in hand, the focus shifts to the introduction and modification of the acetic acid moiety.

Step 3: The Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from ketones or aldehydes.[2][3][4]

  • Protocol:

    • Activate zinc dust by stirring with a catalytic amount of iodine in refluxing toluene.

    • To the activated zinc suspension, add ethyl bromoacetate.

    • Add a solution of 6-fluoro-1-indanone in toluene to the mixture.

    • Heat the reaction mixture to promote the formation of the organozinc reagent and its subsequent addition to the ketone.

    • After completion, cool the reaction and quench with an aqueous acid solution.

    • Extract the product, ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, and purify by column chromatography.[1]

  • Scientific Rationale: The reaction proceeds via the formation of an organozinc intermediate from ethyl bromoacetate and zinc. This "Reformatsky enolate" then acts as a nucleophile, attacking the carbonyl carbon of 6-fluoro-1-indanone.[2] The resulting β-hydroxy ester is the direct precursor to the desired acetic acid derivative.

  • Reproducibility Insights: The activation of zinc is crucial for the success of this reaction. The reaction can be sensitive to the quality of the reagents and the reaction conditions. Overheating can lead to dehydration of the product. Careful control of temperature and reaction time is necessary for reproducible results.

Step 4: Dehydration, Reduction, and Hydrolysis

The final steps involve the removal of the hydroxyl group, reduction of the resulting double bond, and hydrolysis of the ester to the final carboxylic acid.

  • Protocol:

    • Dehydration: Treat the β-hydroxy ester with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent with heating to effect dehydration, yielding a mixture of unsaturated esters.

    • Reduction: Subject the mixture of unsaturated esters to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the carbon-carbon double bond.

    • Hydrolysis: Hydrolyze the resulting saturated ester using a base such as lithium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF), followed by acidification to yield the final product, this compound.

  • Scientific Rationale: Acid-catalyzed dehydration of the β-hydroxy ester will generate a more stable conjugated system. The subsequent catalytic hydrogenation will selectively reduce the double bond without affecting the aromatic ring. Finally, saponification of the ester provides the desired carboxylic acid.

  • Reproducibility Insights: The dehydration step can sometimes lead to a mixture of isomers, which may or may not be a concern depending on the desired final product's stereochemistry (this route will produce a racemic mixture). The hydrogenation step is generally clean and high-yielding. The final hydrolysis is a standard and reliable transformation. Purification of the final product may involve recrystallization or chromatography.

Alternative Synthetic Strategies and Their Potential

While the proposed four-step sequence is a robust and logical approach, other synthetic strategies could be considered, although they may present their own challenges.

  • Alkylation of 6-Fluoro-1-indanone with a Malonic Ester: This approach would involve the Knoevenagel condensation of 6-fluoro-1-indanone with diethyl malonate, followed by reduction of the double bond and decarboxylation. This route avoids the use of zinc in the Reformatsky reaction but may require more steps and optimization of the condensation and decarboxylation conditions.

  • Direct Carboxylation: More advanced methods involving direct C-H activation and carboxylation could potentially shorten the synthesis. However, these methods are often substrate-specific and may require specialized catalysts and conditions, potentially impacting their general applicability and reproducibility.

Comparison of Synthetic Routes

FeatureProposed Route (via Reformatsky)Alternative Route (via Malonic Ester)
Starting Materials Readily availableReadily available
Number of Steps 44-5
Key Transformations Friedel-Crafts, Reformatsky, HydrogenationFriedel-Crafts, Knoevenagel, Reduction, Decarboxylation
Potential Challenges Moisture sensitivity in Friedel-Crafts, Zinc activation in ReformatskyOptimization of Knoevenagel and decarboxylation conditions
Reproducibility Moderate to high with careful controlModerate, requires optimization
Scalability Potentially scalablePotentially scalable

Conclusion

The synthesis of this compound, while not explicitly detailed in a single source, can be reliably achieved through a well-planned, multi-step sequence. The proposed pathway, commencing with 4-fluorocinnamic acid and proceeding through the key intermediate 6-fluoro-1-indanone, utilizes a series of robust and well-understood chemical reactions. While challenges related to moisture sensitivity and reagent activation exist, careful experimental technique and process control should lead to reproducible results. This guide provides a solid foundation for researchers to confidently approach the synthesis of this valuable compound, enabling further exploration of its potential in medicinal chemistry and drug development.

References

A Senior Application Scientist's Guide to Confirming the Identity of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a critical building block in the synthesis of prominent APIs such as Escitalopram, a thorough understanding and control of impurities are paramount. This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of impurities, grounded in scientific principles and regulatory expectations.

The journey from a starting material to a final drug substance is often accompanied by the formation of unintended compounds. These impurities can arise from various sources, including the starting materials themselves, by-products of side reactions, intermediates, degradation products, and residual reagents or catalysts.[1] For this compound, a meticulous impurity profiling strategy is essential to ensure the quality of the final API.

This guide will navigate through the logical workflow of impurity identification, compare the primary analytical techniques, and provide actionable protocols, all while adhering to the stringent standards set by regulatory bodies like the International Council for Harmonisation (ICH).

The Regulatory Framework: A Foundation of Quality

Before delving into the analytical techniques, it is crucial to understand the regulatory context that governs impurity management. The ICH has established comprehensive guidelines to ensure the safety and quality of pharmaceutical products.[1] The ICH Q3A(R2) guideline, in particular, provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[2]

Key thresholds outlined in ICH Q3A include:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are dependent on the maximum daily dose of the drug substance and are critical in guiding the analytical effort required for impurity characterization.[3][4]

A Strategic Approach to Impurity Identification

A systematic approach is fundamental to efficiently and accurately identify impurities. The following workflow outlines a logical progression from initial detection to final structural confirmation.

Caption: A typical workflow for the identification and confirmation of pharmaceutical impurities.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific question being addressed – be it quantification, preliminary identification, or complete structural elucidation.

Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC/UPLC) Quantification and Purity AssessmentRobust, reproducible, high-throughput, excellent for quantifying known and unknown impurities.Limited structural information, requires chromophores for UV detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of UnknownsProvides molecular weight and fragmentation data, highly sensitive, suitable for complex mixtures.[5]Isomers can be difficult to distinguish, ionization efficiency varies between compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile ImpuritiesExcellent for volatile and semi-volatile compounds, high separation efficiency.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive Structural ElucidationProvides detailed information on molecular structure, connectivity, and stereochemistry.[6][7] A non-destructive technique.[8]Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for mixtures.

In-Depth Methodologies: A Practical Guide

HPLC/UPLC for Impurity Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the workhorses of pharmaceutical analysis for purity determination.[9] These techniques are adept at separating the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol: A Generic Gradient HPLC Method

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength that provides a good response for the main peak and expected impurities (a photodiode array detector is recommended for spectral analysis).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Causality Behind Choices:

  • A C18 column is chosen for its versatility in retaining a wide range of organic molecules.

  • A gradient elution is employed to ensure the separation of impurities with varying polarities.

  • Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for subsequent mass spectrometry analysis.

LC-MS for Preliminary Identification

When an impurity is detected above the identification threshold, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step.[5] It provides the molecular weight of the impurity, which is a critical piece of information for proposing a potential structure. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns, offering clues about the molecule's substructures.[10]

Experimental Protocol: LC-MS/MS Analysis

  • LC System: Utilize the same or a similar HPLC/UPLC method as described above to ensure chromatographic compatibility.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which can help in determining the elemental composition.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound and its potential impurities. Both positive and negative ion modes should be evaluated.

  • Data Acquisition: Acquire full scan data to detect all ions and MS/MS data for the ions of interest (the impurities).

Decision Logic Diagram for Technique Selection

technique_selection Start Impurity Detected Quantify Quantify using HPLC/UPLC Start->Quantify Check_Threshold Above Identification Threshold? Quantify->Check_Threshold LC_MS_Analysis Perform LC-MS/MS for Preliminary ID Check_Threshold->LC_MS_Analysis Yes End_Below_Threshold Report as Unidentified Check_Threshold->End_Below_Threshold No Structure_Known Structure Confirmed? LC_MS_Analysis->Structure_Known Isolate_NMR Isolate Impurity and Perform NMR Structure_Known->Isolate_NMR No End Impurity Identified Structure_Known->End Yes Synthesize_Standard Synthesize Reference Standard for Confirmation Isolate_NMR->Synthesize_Standard Synthesize_Standard->End

Caption: A decision tree for selecting the appropriate analytical technique for impurity identification.

NMR Spectroscopy for Definitive Structural Elucidation

For novel impurities or when MS data is ambiguous, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation.[6][7][11] NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis

  • Isolation: The impurity must first be isolated in sufficient quantity and purity, typically using preparative HPLC.

  • Sample Preparation: Dissolve the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

  • NMR Experiments: A suite of NMR experiments is typically required:

    • 1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which helps in connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemistry.

Trustworthiness Through Self-Validation: The combination of these NMR experiments provides a self-validating system. The structure proposed must be consistent with all the observed correlations in the 1D and 2D NMR spectra.

Conclusion

Confirming the identity of impurities in a pharmaceutical intermediate like this compound is a multi-faceted process that requires a strategic application of complementary analytical techniques. A robust impurity profiling program, guided by regulatory principles and sound scientific reasoning, is not just a requirement for regulatory submission but a fundamental aspect of ensuring the safety and quality of medicines. By integrating chromatographic separation with advanced spectroscopic techniques, researchers and drug development professionals can confidently characterize and control impurities, ultimately safeguarding public health.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and development, the proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research enterprise. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a compound that, while integral to specific research pathways, necessitates meticulous handling due to its potential hazards. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with regulatory standards.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the chemical's properties and associated risks is paramount. This compound (Molecular Formula: C₁₁H₁₁FO₂, Molecular Weight: 194.20 g/mol ) is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). This is indicated by the GHS06 pictogram, the skull and crossbones, and the hazard statement H301: Toxic if swallowed.

While specific toxicological data for this compound is limited, the presence of the fluoroacetic acid moiety warrants significant caution. Fluoroacetic acid and its derivatives are known to be highly toxic due to their ability to disrupt the Krebs cycle, a fundamental cellular metabolic pathway. Therefore, it is prudent to treat this compound with the same level of precaution as other highly toxic organofluorine compounds.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₁FO₂
Molecular Weight194.20 g/mol
AppearanceSolid
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. The following protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

All handling of this compound, including for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure. Standard PPE includes, but is not limited to:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Given the potential for skin absorption, double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is a halogenated organic acid. As such, it must be disposed of in a designated "Halogenated Organic Waste" container.

Critical Segregation Practices:

  • DO NOT mix with non-halogenated organic waste. This is crucial for proper disposal by waste management facilities and often impacts disposal costs.

  • DO NOT mix with strong bases, as this can cause a violent reaction.

  • DO NOT mix with strong oxidizing agents.

  • DO NOT dispose of down the drain. This is strictly prohibited for hazardous chemicals.

The choice of waste container is dictated by chemical compatibility and regulatory requirements.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)

    • An indication of the hazards (e.g., "Toxic")

    • The date accumulation started

Designated Satellite Accumulation Areas (SAAs) are locations within the laboratory where hazardous waste can be temporarily stored at or near the point of generation.

  • The waste container for this compound should be kept in a designated SAA.

  • The container must be kept closed at all times, except when adding waste.

  • The SAA should be inspected weekly for any signs of leakage or container degradation.

Any materials that come into contact with this compound are also considered hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a separate, clearly labeled container for solid hazardous waste.

  • "Empty" Containers: The original container of this compound, even when "empty," will contain residue and must be disposed of as hazardous waste.

Once the waste container is full (no more than 90% capacity to allow for expansion) or has been in the SAA for the maximum allowable time (check your institution's and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

    • For small spills within a fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or sand).

    • Collect the absorbent material and any contaminated debris in a sealed, labeled container for hazardous waste disposal.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Regulatory Framework

The disposal of this compound is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management. In Europe, the European Chemicals Agency (ECHA) provides guidance under regulations such as REACH and the Waste Framework Directive. It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Containment cluster_accumulation Accumulation cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Select Compatible Container segregate->container label_container Label with 'Hazardous Waste' & Full Chemical Name container->label_container saa Store in Satellite Accumulation Area (SAA) label_container->saa close_container Keep Container Closed saa->close_container inspect Weekly Inspection close_container->inspect full Container Full or Time Limit Reached? inspect->full full->saa No pickup Arrange EHS/Licensed Vendor Pickup full->pickup Yes end Proper Disposal pickup->end

Caption: Decision-making workflow for the safe disposal of this compound.

Navigating the Safe Handling of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a compound that, while integral to specific research, necessitates a thorough understanding of its handling requirements. Our goal is to empower you with the knowledge to not only meet but exceed safety standards, fostering a culture of proactive risk management in your laboratory.

Understanding the Hazard Profile

This compound is classified as acutely toxic if swallowed.[1][2] This primary hazard dictates the stringent handling protocols necessary to prevent accidental ingestion and exposure. As a solid, the compound may also present an inhalation hazard if dust is generated.[3] Furthermore, as a carboxylic acid, it has the potential to be corrosive to skin and eyes upon contact. A comprehensive hazard assessment is the foundational step in ensuring safe handling.[3][4]

Core Personal Protective Equipment (PPE) Directives

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[5] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3][4]

Foundational PPE

For any work involving this compound, the following minimum PPE is required:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and dust.[3][6] In situations with a higher risk of splashing, such as when preparing solutions or during a spill, a face shield should be worn in conjunction with goggles.[4][6] All eye and face protection must be ANSI Z87.1 compliant.[3]

  • Protective Clothing: A laboratory coat is essential to protect skin and clothing from contamination.[4][7] For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[8] Long pants and closed-toe shoes are mandatory for all laboratory work.[3][9]

  • Gloves: Due to the compound's properties as a carboxylic acid and its potential for skin irritation, chemically resistant gloves are crucial. Nitrile gloves are a suitable choice for general handling and provide good resistance to a range of chemicals.[10] For prolonged contact or when handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber should be considered.[11][12] It is imperative to inspect gloves for any signs of degradation or punctures before each use and to change them immediately if contamination is suspected.[10][13]

Respiratory Protection

Respiratory protection is generally not required when handling small quantities of the solid in a well-ventilated area, such as a chemical fume hood.[4] However, if there is a potential for generating dust, such as during weighing or transfer of the solid, a respirator may be necessary. In such cases, a NIOSH-approved N95 respirator is the minimum requirement. For situations with a higher potential for aerosol generation, a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, should be used.[4] A formal respiratory protection program, including fit testing and training, is required by OSHA for all respirator users.[5][6]

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Handling and Weighing

All handling of this compound, especially the weighing of the solid, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][9] Work surfaces should be decontaminated after each use.

Preparation of Solutions

When preparing solutions, always add the solid to the solvent slowly to avoid splashing. The process should be carried out in a chemical fume hood, and appropriate PPE, including chemical splash goggles and a face shield, should be worn.

Emergency Procedures: Spill and Exposure Response

Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is critical.

Spill Response

In the event of a spill, the primary objective is to ensure the safety of all personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills of the solid, trained laboratory personnel may proceed with cleanup. For large spills or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.[14]

  • Don Appropriate PPE: Before initiating cleanup, don the appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves. If there is a risk of airborne dust, a respirator should also be worn.

  • Contain and Clean: For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust.[15] The area should then be decontaminated with a suitable cleaning agent. All materials used for cleanup should be disposed of as hazardous waste.[15][16]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[1][17] Waste containers should be clearly labeled with the full chemical name and associated hazards.[18][19] Follow all institutional and local regulations for hazardous waste disposal.[1][20]

Data Presentation

Procedure Required Personal Protective Equipment (PPE)
Receiving and Storage Safety glasses, Lab coat, Nitrile gloves
Weighing and Handling (in fume hood) Chemical splash goggles, Lab coat, Nitrile gloves
Preparing Solutions (in fume hood) Chemical splash goggles, Face shield, Lab coat, Chemically resistant apron, Nitrile or Neoprene gloves
Small Spill Cleanup (Solid) Chemical splash goggles, Face shield, Lab coat, Chemically resistant apron, Neoprene or Butyl gloves, N95 respirator (if dust is present)
Waste Disposal Chemical splash goggles, Lab coat, Nitrile or Neoprene gloves

Experimental Protocols

Standard Operating Procedure for Weighing
  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Place a weigh boat on the analytical balance within the fume hood.

  • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Record the weight.

  • Securely close the stock container.

  • Clean the spatula and any contaminated surfaces within the fume hood.

  • Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

Visualizations

PPE_Decision_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling This compound is_solid Is the material a solid? start->is_solid is_solution Is the material a solution? is_solid->is_solution No weighing Weighing Solid? is_solid->weighing Yes splash_risk High Splash Risk? is_solution->splash_risk base_ppe Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves end Proceed with Task base_ppe->end fume_hood Work in Fume Hood weighing->fume_hood Yes respirator Add N95 Respirator weighing->respirator No (potential for dust) fume_hood->base_ppe respirator->base_ppe splash_risk->base_ppe No face_shield Add Face Shield & Chem-Resistant Apron splash_risk->face_shield Yes face_shield->base_ppe

Caption: PPE selection workflow for handling the compound.

References

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Feasible Synthetic Routes

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2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.